2-Chloro-2-methylpropanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKVZKYSZUBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459343 | |
| Record name | 2-chloroisobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-26-9 | |
| Record name | 2-Chloro-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloroisobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-2-methylpropanoyl Chloride for Advanced Chemical Synthesis
This guide provides an in-depth exploration of 2-chloro-2-methylpropanoyl chloride, a pivotal reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, and reactivity, with a focus on its practical application in the creation of complex molecules.
Introduction: The Strategic Importance of a Versatile Acylating Agent
This compound, a bifunctional compound, holds a significant position in the synthetic chemist's toolkit. Its structure, featuring both a reactive acyl chloride and a tertiary alkyl chloride, allows for a diverse range of chemical transformations. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The steric hindrance provided by the gem-dimethyl group on the α-carbon also imparts selectivity in its reactions, a crucial aspect in the design of sophisticated molecular architectures. This guide will delve into the causality behind its reactivity and provide field-proven insights into its application.
Compound Identification and Nomenclature
For clarity and unambiguous identification in a research and development setting, the following identifiers are provided for this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 13222-26-9[2][3][4][5] |
| Molecular Formula | C4H6Cl2O[2][3][6] |
| Molecular Weight | 140.99 g/mol [2][6] |
| Synonyms | 2-Chloro-2-methylpropionyl chloride, α-Chloroisobutyryl chloride[3] |
Physicochemical Properties: A Foundation for Application
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3][4] |
| Boiling Point | 113-114 °C at 760 Torr | [4] |
| Density | 1.1802 g/cm³ at 25 °C | [4] |
| Solubility | Soluble in organic solvents, reacts vigorously with water, alcohols, and amines. | [3] |
These properties dictate the handling, storage, and reaction conditions for this compound. Its high reactivity with nucleophiles, including water, necessitates a moisture-free environment for storage and handling.
Synthesis and Mechanism: Controlled Formation of a Key Reagent
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The use of thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of a proton to form a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrochloric acid.
Caption: Synthesis of this compound.
Key Reactions and Applications in Drug Development
The utility of this compound in organic synthesis is primarily derived from its function as a potent electrophile.[3] This reactivity is harnessed in several key transformations that are fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs).
Acylation Reactions: Formation of Esters and Amides
The acyl chloride moiety is highly susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and amides, respectively.[2][3] This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The steric bulk of the gem-dimethyl group can influence the rate of reaction and provide selectivity for less hindered nucleophiles.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an acylating agent for aromatic compounds. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.
Role as a Precursor in Pharmaceutical Synthesis
The dual functionality of this compound makes it a valuable building block in multi-step synthetic sequences. For instance, the acyl chloride can be used to introduce the 2-chloro-2-methylpropanoyl group into a molecule, which can then undergo further transformations at the tertiary alkyl chloride center via nucleophilic substitution reactions. This strategy is employed in the synthesis of various pharmaceuticals where a quaternary carbon center is a key structural feature.
Caption: Key reaction pathways of this compound.
Experimental Protocol: Synthesis of an Ester Derivative
The following is a representative, self-validating protocol for the esterification of a primary alcohol using this compound.
Objective: To synthesize an ester via acylation of a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The formation of triethylamine hydrochloride is typically observed as a white precipitate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Self-Validation: The success of the protocol can be validated at each stage. The formation of a precipitate in step 2 indicates the reaction is proceeding. TLC analysis in step 3 confirms the consumption of starting materials and the formation of the product. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling: A Prerequisite for Responsible Research
This compound is a corrosive and flammable liquid that requires careful handling in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][4] The recommended storage temperature is often -20°C to maintain long-term stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique bifunctional nature, coupled with the steric influence of the gem-dimethyl group, provides chemists with a powerful tool for the construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in research and development, particularly within the pharmaceutical industry.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Buy this compound | 13222-26-9 [smolecule.com]
- 3. CAS 13222-26-9: this compound [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 13222-26-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
2-Chloro-2-methylpropanoyl chloride synthesis from 2-chloro-2-methylpropanoic acid
This guide provides an in-depth exploration of the synthesis of 2-chloro-2-methylpropanoyl chloride from 2-chloro-2-methylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, procedural nuances, and critical safety considerations inherent in this important transformation.
Executive Summary
The conversion of carboxylic acids to acyl chlorides is a cornerstone of organic synthesis, providing a gateway to a multitude of more complex molecules. This compound is a valuable reactive intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation from 2-chloro-2-methylpropanoic acid is a common yet nuanced procedure that demands a thorough understanding of the underlying chemistry and meticulous experimental technique. This guide details the prevalent synthetic routes, focusing on the use of thionyl chloride and oxalyl chloride, and provides a comprehensive framework for its successful and safe execution in a laboratory setting.
Chemical Principles and Mechanistic Overview
The synthesis of an acyl chloride from a carboxylic acid involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom.[2] This transformation is critical because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them versatile synthons for nucleophilic acyl substitution reactions.[3][4]
The direct reaction of a carboxylic acid with a chloride source like HCl is generally not feasible. Therefore, activating agents are employed to convert the hydroxyl group into a better leaving group. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][5]
Mechanism with Thionyl Chloride
The reaction between a carboxylic acid and thionyl chloride is a well-established method for acyl chloride formation.[3][6][7] The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][7]
-
Intermediate Formation: This initial attack forms a protonated chlorosulfite intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion and forming a protonated mixed anhydride.
-
Nucleophilic Acyl Substitution: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
Product Formation: This leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8] The evolution of these gases drives the reaction to completion.[8]
Caption: Reaction mechanism of carboxylic acid with thionyl chloride.
Mechanism with Oxalyl Chloride
Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
-
Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent.
-
Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming an activated intermediate.
-
Nucleophilic Attack: A chloride ion, generated in the initial step, attacks the carbonyl carbon of the activated acid.
-
Product Formation: This results in the desired acyl chloride, with the regeneration of the DMF catalyst and the formation of carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.
Reagents and Equipment
A successful synthesis relies on the quality of the starting materials and the appropriate selection of laboratory equipment.
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Purpose |
| 2-Chloro-2-methylpropanoic acid | ≥98% | Sigma-Aldrich | Starting material |
| Thionyl chloride | ≥99% | Sigma-Aldrich | Chlorinating agent |
| Oxalyl chloride | ≥98% | Sigma-Aldrich | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Catalyst (for oxalyl chloride) |
| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction medium |
| Round-bottom flask | Two-necked, appropriate volume | VWR | Reaction vessel |
| Reflux condenser | Allihn or Graham type | VWR | To prevent solvent loss |
| Dropping funnel | Pressure-equalizing | VWR | For controlled addition of reagents |
| Magnetic stirrer and stir bar | VWR | For reaction mixture agitation | |
| Heating mantle | VWR | For temperature control | |
| Gas trap/scrubber | Containing NaOH solution | Custom/VWR | To neutralize acidic gas byproducts |
| Distillation apparatus | VWR | For purification of the product |
Detailed Experimental Protocol
This protocol details the synthesis of this compound using thionyl chloride, a commonly employed and cost-effective method.
WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reaction Setup
Caption: Experimental setup for the synthesis.
Procedure
-
Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.
-
Charging the Reactor: To a two-necked round-bottom flask equipped with a magnetic stir bar, add 2-chloro-2-methylpropanoic acid.
-
Reagent Addition: Attach a reflux condenser to the central neck of the flask and a pressure-equalizing dropping funnel to the side neck. The outlet of the condenser should be connected via tubing to a gas trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.
-
Reaction Initiation: Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred carboxylic acid via the dropping funnel. The addition is often done at room temperature, but for larger scales, cooling in an ice bath may be necessary to control the initial exotherm.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours.[9] The reaction is often considered complete when the evolution of gas ceases.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude this compound can then be purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.
-
Safety and Handling
The synthesis of this compound involves several hazardous substances and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10][11][12] It reacts violently with water, releasing toxic gases (HCl and SO₂).[10][13] Always handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety goggles.[11][12] In case of skin contact, immediately wash the affected area with copious amounts of water.[11][13]
-
This compound: A corrosive and lachrymatory substance.[14] It will also react with moisture to produce HCl. Handle with the same precautions as thionyl chloride.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction.[2] A gas trap is essential to prevent their release into the atmosphere.
Analytical Characterization
Confirmation of the product's identity and purity is crucial. The following analytical techniques are typically employed:
| Technique | Expected Result |
| Infrared (IR) Spectroscopy | A strong C=O stretching band is expected around 1750-1800 cm⁻¹.[6][15] The absence of a broad O-H stretch from the carboxylic acid starting material indicates the completion of the reaction. |
| ¹H NMR Spectroscopy | The spectrum is expected to be simple due to the molecule's symmetry. A singlet corresponding to the six equivalent methyl protons (-(CH₃)₂) would be observed. |
| ¹³C NMR Spectroscopy | Two distinct signals are expected: one for the two equivalent methyl carbons and another for the quaternary carbon and the carbonyl carbon.[16] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak, and a characteristic fragmentation pattern would be the loss of a chlorine atom to form an acylium ion.[17] |
Troubleshooting and Key Insights
-
Low Yield: This can often be attributed to the presence of moisture in the reagents or glassware, which will hydrolyze the thionyl chloride and the product. Ensuring anhydrous conditions is paramount.
-
Incomplete Reaction: If the starting material is still present after the reaction, extending the reflux time or using a slight excess of thionyl chloride may be necessary.
-
Product Discoloration: The crude product may be colored due to impurities. Purification by distillation is usually effective in yielding a colorless product.
-
Alternative Reagents: For substrates sensitive to the harsh conditions of thionyl chloride, oxalyl chloride with a catalytic amount of DMF is an excellent, albeit more expensive, alternative.[6]
Conclusion
The synthesis of this compound from 2-chloro-2-methylpropanoic acid is a fundamental and highly useful transformation in organic chemistry. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and strict adherence to safety protocols are the keys to a successful and reproducible synthesis. This guide provides the necessary framework for researchers and drug development professionals to confidently approach this procedure.
References
-
Wikipedia. Acyl chloride. [Link]
-
YouTube. Acyl Chlorides - formation and hydrolysis mechanism. [Link]
-
JoVE. Video: Carboxylic Acids to Acid Chlorides. [Link]
-
University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
-
Reddit. How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Loba Chemie. THIONYL CHLORIDE AR. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
RSC Publishing. The infrared spectra and vibrational assignments of the acetyl halides. [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
Doc Brown's Chemistry. 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl. [Link]
-
Organic Syntheses. 1. Procedure. [Link]
-
ChemBK. This compound. [Link]
-
rsc.org. Preparation of 2-chloro-2-methylpropane. [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
docbrown.info. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]
-
ChemSynthesis. This compound - 13222-26-9, C4H6Cl2O, density, melting point, boiling point, structural formula, synthesis. [Link]
-
researchgate.net. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]
-
Scribd. Prep of 2 Chloro 2 Methylpropane | PDF | Distillation | Chlorine. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
- Google Patents. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
- Google Patents. US2816140A - Process for the production of oxalyl chloride.
Sources
- 1. Buy this compound | 13222-26-9 [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. CAS 13222-26-9: this compound [cymitquimica.com]
- 15. reddit.com [reddit.com]
- 16. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]
Mechanism of 2-Chloro-2-methylpropanoyl chloride reactions
An In-Depth Technical Guide to the Reaction Mechanisms of 2-Chloro-2-methylpropanoyl Chloride
Abstract
This compound (C₄H₆Cl₂O) is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.[1] Its unique structure, featuring a highly reactive acyl chloride group adjacent to a tertiary carbon bearing a chlorine atom, imparts a dual reactivity profile. This guide provides a comprehensive exploration of the core reaction mechanisms governing its transformations. We will dissect the electronic and steric factors influencing its behavior, detail the primary nucleophilic acyl substitution pathways, explore its utility in Friedel-Crafts acylations, and consider potential competing side reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding to leverage this versatile reagent effectively.
The Duality of Reactivity: Electronic and Steric Landscape
The reactivity of this compound is dictated by two key electrophilic centers.
-
The Carbonyl Carbon: As is characteristic of acyl chlorides, the carbonyl carbon is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. This site is the primary target for nucleophilic attack, initiating nucleophilic acyl substitution reactions.[2]
-
The α-Carbon: The carbon atom alpha to the carbonyl group is tertiary and bonded to a second chlorine atom. This structure is reminiscent of tert-butyl chloride, a classic substrate for Sₙ1 reactions due to its ability to form a stable tertiary carbocation.[3][4]
The gem-dimethyl groups at the α-position exert significant steric hindrance around the carbonyl center, which can influence the kinetics of nucleophilic attack. However, these same methyl groups provide potent hyperconjugative stabilization to a potential carbocation formed at the α-carbon, opening the door for competing unimolecular substitution or elimination pathways under certain conditions. Understanding this mechanistic dichotomy is crucial for controlling reaction outcomes.
Synthesis of this compound
The most common and direct synthesis of this compound involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent.[1] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed to convert the carboxylic acid into the more reactive acyl chloride.[5]
Workflow: Synthesis via Thionyl Chloride
Caption: General workflow for the synthesis of this compound.
The Primary Pathway: Nucleophilic Acyl Substitution
The most prevalent reactions involving this compound are nucleophilic acyl substitutions. These proceed via a characteristic two-step, addition-elimination mechanism, forming a transient tetrahedral intermediate.[6][7]
Caption: Mechanism of esterification with an alcohol in the presence of a base.
Protocol: Synthesis of Ethyl 2-Chloro-2-methylpropanoate
-
Setup: To a dry, 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂) inlet, add absolute ethanol (1.0 eq) dissolved in anhydrous diethyl ether (100 mL).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Add this compound (1.05 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with cold, dilute HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude ester by vacuum distillation.
Amidation
Primary and secondary amines react readily with this compound to yield the corresponding amides. [8]This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical compounds. Similar to esterification, a base is required to scavenge the HCl produced. [7] Protocol: Synthesis of N-benzyl-2-chloro-2-methylpropanamide
-
Setup: In a dry 250 mL flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of this compound (1.05 eq) in 20 mL of anhydrous DCM and add it dropwise to the amine solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Wash the reaction mixture sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This compound is an effective reagent for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds with aromatic rings. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride and facilitates the formation of a resonance-stabilized acylium ion. [9][10]This highly electrophilic species is then attacked by the electron-rich aromatic ring. [11]
Caption: Key steps in the Friedel-Crafts acylation mechanism.
A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polysubstitution. [9]Furthermore, the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation. [11]
Competing Pathways: Solvolysis and Elimination
Under protic solvent conditions (e.g., water, alcohols) and in the absence of a strong nucleophile or base, the tertiary α-chloro group can undergo Sₙ1 solvolysis. [12][13]This pathway involves the rate-determining formation of a tertiary carbocation, which is subsequently trapped by the solvent.
This Sₙ1 pathway competes directly with nucleophilic acyl substitution at the carbonyl carbon. The reaction of 2-chloro-2-methylpropane with water, for instance, proceeds via an Sₙ1 mechanism. [14]It is therefore critical to conduct reactions under anhydrous conditions when acyl substitution is the desired outcome. The carbocation intermediate can also lead to an E1 elimination product (2-methylpropenoyl chloride) if a proton is abstracted from an adjacent methyl group. [15]
Physicochemical Data & Safety
Proper handling of this compound is imperative due to its hazardous nature.
| Property | Value | Reference(s) |
| CAS Number | 13222-26-9 | [2][16] |
| Molecular Formula | C₄H₆Cl₂O | [16][17] |
| Molecular Weight | 140.99 g/mol | [1][16] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Odor | Pungent | [2][5] |
Safety and Handling:
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts vigorously with water, releasing corrosive hydrochloric acid gas. [2][16]* Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents. [18][19]* Spills: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Do not use water.
References
-
ChemBK. This compound - Introduction. [Link]
-
Study.com. Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide. [Link]
-
Philip Harris. SAFETY DATA SHEET (2-CHLORO-2-METHYLPROPANE). [Link]
-
Carl Roth. Safety data sheet (2-Chloro-2-methylpropane). [Link]
-
PubChem. This compound. [Link]
-
OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]
-
Filo. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b... [Link]
-
ChemSynthesis. This compound. [Link]
-
Chegg.com. Solved in the solvolysis of 2-chloro-2-methylpropane, some. [Link]
-
Brainly. Kinetic Study of Solvolysis of 2-Chloro-2-methylpropane. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemsrc. 2-chloroisobutyryl chloride | CAS#:13222-26-9. [Link]
-
RSC Education. Preparation of 2-chloro-2-methylpropane. [Link]
-
Docsity. Nucleophilic Substitution Reaction: Preparation of 2-chloro-2-methylpropane. [Link]
-
Study.com. Draw the SN1 mechanism for 2-chloro-2-methylpropane in the presence of water (solvent) and HCl to yield 2-methyl-2-propanol. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloro-2-methylpropane in Modern Organic Synthesis. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Fiveable. 2-chloro-2-methylpropane Definition. [Link]
-
Harper College. 2-Chloro-2-methylpropane. [Link]
-
ResearchGate. Solvolysis reaction of 2‐chloro‐2‐methylpropane. [Link]
-
National Institutes of Health (NIH). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Michigan State University. LON-CAPA Sn2. [Link]
-
Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
-
The Organic Chemistry Tutor. Acid Chloride + Alcohol = Ester (Mechanism). [Link]
-
Chem Experiments. Esterification using Acid Chloride and Alcohol. [Link]
Sources
- 1. smolecule.com [smolecule.com]
- 2. CAS 13222-26-9: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. fiveable.me [fiveable.me]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]
- 13. brainly.com [brainly.com]
- 14. homework.study.com [homework.study.com]
- 15. LON-CAPA Sn2 [s10.lite.msu.edu]
- 16. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-Methylpropanoyl chloride(79-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-2-methylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Utility and Inherent Risks of 2-Chloro-2-methylpropanoyl Chloride
This compound (CAS No. 13222-26-9), also known as α-chloroisobutyryl chloride, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.[1] Its unique branched structure and the presence of the acyl chloride functional group make it a potent electrophile, valuable in the synthesis of esters, amides, and other derivatives, particularly in the development of pharmaceuticals and agrochemicals.[1][2] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a comprehensive understanding and strict adherence to rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, storage, and emergency management of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Part 1: Hazard Identification and Risk Mitigation
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[3] The primary dangers arise from its high reactivity, particularly with nucleophilic substances such as water, alcohols, and amines.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for assessing its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 13222-26-9 | [3] |
| Molecular Formula | C4H6Cl2O | [2][3] |
| Molecular Weight | 140.99 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Pungent | [1][4] |
| Boiling Point | 113-114 °C @ 760 Torr | [5] |
| Density | 1.1802 g/cm³ @ 25 °C | [5][6] |
GHS Hazard Classification and Precautionary Statements
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor |
| Skin corrosion/irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage |
Source:[3]
A comprehensive list of precautionary statements (P-statements) associated with these hazards can be found on the substance's Safety Data Sheet (SDS).[3][5]
Part 2: Prudent Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) for exposure should be paramount when working with this compound. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9] The fume hood provides a physical barrier and ensures that any vapors are safely exhausted. It is also crucial to ensure that an ANSI-approved safety shower and eyewash station are readily accessible within a 10-second travel time.[10][11]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A standard PPE ensemble for handling this reagent includes:
-
Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are mandatory to protect against splashes.[8][11]
-
Skin and Body Protection: A flame-resistant or 100% cotton lab coat should be worn and fully buttoned.[12] Chemical-resistant gloves, such as nitrile or neoprene, are essential.[7] Always inspect gloves for any signs of degradation or perforation before use.[13] Long pants and closed-toe shoes are also required.[12]
-
Respiratory Protection: In situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]
Part 3: Storage and Incompatibility
Proper storage is critical to prevent accidental reactions and maintain the chemical's integrity.
-
Storage Conditions: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[7][11][14] The storage area should be away from sources of ignition.[11][14]
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture, which can lead to a vigorous reaction and the release of corrosive hydrogen chloride gas.[1][7] Containers that have been opened must be carefully resealed and kept upright.[11][14]
-
Incompatible Materials: Avoid storage near water, alcohols, amines, strong bases, and oxidizing agents.[1][9][11]
Part 4: Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a calm and methodical response is crucial.
Spills
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[15]
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization: For small spills, once absorbed, the material can be cautiously neutralized with a weak base such as sodium bicarbonate.
-
Cleanup and Disposal: Carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.[12]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Fire
-
Evacuate and Activate Alarm: Immediately evacuate the area and activate the nearest fire alarm.
-
Extinguishing Media: For small fires, a dry powder or carbon dioxide extinguisher may be used.[10] Do not use water, as it will react violently with the acyl chloride.
-
Cooling Containers: If containers are exposed to fire, cool them with a water spray from a safe distance, if possible, to prevent pressure buildup.[16]
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Part 5: Waste Disposal
All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][12] Empty containers may still contain hazardous residues and should be handled with care.[11]
Part 6: Experimental Protocol: Safe Acylation Reaction
The following is a generalized, step-by-step protocol for a typical acylation reaction using this compound, emphasizing the integration of safety measures.
-
Preparation:
-
Ensure all glassware is dry and free of contaminants.
-
Set up the reaction in a certified chemical fume hood.
-
Have appropriate quenching and neutralizing agents readily available.
-
-
Reagent Handling:
-
Measure the required amount of this compound in a graduated cylinder or by weight.
-
Slowly add the acyl chloride to the reaction mixture containing the substrate and a non-nucleophilic solvent. The addition should be done in a controlled manner, and the reaction temperature should be monitored.
-
-
Reaction Quenching:
-
Upon completion, the reaction should be quenched by slowly adding it to a separate flask containing a suitable quenching agent, such as a cold aqueous solution of a weak base (e.g., sodium bicarbonate) or an alcohol.[17] This should be done with vigorous stirring to dissipate heat.
-
-
Workup and Purification:
-
Proceed with the standard workup and purification procedures, keeping in mind that all aqueous waste will be corrosive and should be handled accordingly.
-
-
Decontamination:
-
All glassware and equipment that came into contact with this compound should be decontaminated by rinsing with a suitable solvent, followed by a neutralizing solution before washing.
-
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
-
PubChem. This compound. [Link]
-
Chemsrc. 2-chloroisobutyryl chloride | CAS#:13222-26-9. [Link]
-
Emergency Procedure Guide - Corrosive Liquids. [Link]
-
SAFETY DATA SHEET 2-CHLORO-2-METHYLPROPANE. [Link]
-
ChemBK. This compound. [Link]
-
Safety data sheet 2-chloro-2-methylpropane. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Flammable Liquids. [Link]
-
University of Illinois Division of Research Safety. Flammable Liquids. [Link]
-
ACTenviro. How to Safely Manage Flammable Liquids. [Link]
-
Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Breckland Scientific Supplies Ltd. 2-Chloro-2-Methylpropane - SAFETY DATA SHEET. [Link]
-
University of California, Irvine Environmental Health & Safety. Corrosives and Irritants. [Link]
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. Buy this compound | 13222-26-9 [smolecule.com]
- 3. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. 2-chloroisobutyryl chloride | CAS#:13222-26-9 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. fishersci.com [fishersci.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. wcu.edu [wcu.edu]
- 12. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 14. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 15. actenviro.com [actenviro.com]
- 16. trainingrpq.com.au [trainingrpq.com.au]
- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
A Guide to the Spectroscopic Characterization of 2-Chloro-2-methylpropanoyl Chloride
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-Chloro-2-methylpropanoyl chloride (C₄H₆Cl₂O), a reactive acyl chloride used in various synthetic applications.[1][2][3] Due to its reactivity, publicly available experimental spectra are limited. This guide, therefore, presents a comprehensive theoretical prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are substantiated by comparative analysis with the known spectroscopic data of structurally related analogs: 2-chloro-2-methylpropane and isobutyryl chloride. This approach provides a robust framework for the identification and characterization of this compound for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Overview
This compound is a small, functionalized organic molecule. Its structure, featuring a quaternary carbon bonded to two methyl groups, a chlorine atom, and a carbonyl chloride group, dictates its unique spectroscopic signature. Understanding these features is key to interpreting its spectral data.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted Spectrum of this compound:
Due to the molecular structure, all six protons on the two methyl groups are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp singlet. The chemical shift of this singlet will be influenced by the electronegativity of the adjacent chlorine atom and the carbonyl group. A predicted chemical shift is in the range of 1.8-2.2 ppm.
Comparative Analysis with Analogs:
-
2-Chloro-2-methylpropane: The ¹H NMR spectrum of 2-chloro-2-methylpropane shows a single singlet at approximately 1.6 ppm, corresponding to the nine equivalent protons of the three methyl groups.[4][5][6] The downfield shift compared to alkanes is due to the deshielding effect of the chlorine atom.
-
Isobutyryl chloride: The ¹H NMR spectrum of isobutyryl chloride displays a septet at approximately 3.0 ppm (1H) and a doublet at approximately 1.2 ppm (6H).[7]
The predicted singlet for this compound is consistent with the singlet observed for 2-chloro-2-methylpropane, with an expected further downfield shift due to the additional electron-withdrawing carbonyl group.
| Compound | Functional Groups | Predicted/Observed ¹H NMR Signal | Chemical Shift (ppm) |
| This compound | -C(CH₃)₂Cl, -COCl | Singlet (6H) | ~1.8-2.2 (Predicted) |
| 2-Chloro-2-methylpropane | -C(CH₃)₃Cl | Singlet (9H) | ~1.6[5] |
| Isobutyryl chloride | -CH(CH₃)₂, -COCl | Doublet (6H), Septet (1H) | ~1.2, ~3.0[7] |
¹³C NMR Spectroscopy
Predicted Spectrum of this compound:
The ¹³C NMR spectrum is expected to show three distinct signals:
-
A signal for the carbonyl carbon, which will be significantly downfield (predicted ~170-175 ppm) due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom.
-
A signal for the quaternary carbon bonded to the two methyl groups and a chlorine atom (predicted ~70-80 ppm).
-
A signal for the two equivalent methyl carbons (predicted ~30-40 ppm).
Comparative Analysis with Analogs:
-
2-Chloro-2-methylpropane: The ¹³C NMR spectrum of this compound shows two signals: one for the three equivalent methyl carbons at around 32 ppm and one for the quaternary carbon at around 66 ppm.[8][9]
-
Isobutyryl chloride: The ¹³C NMR spectrum of isobutyryl chloride exhibits three signals: a carbonyl carbon at approximately 177 ppm, a methine carbon at around 47 ppm, and methyl carbons at around 17 ppm.
The predicted chemical shifts for this compound are in good agreement with the trends observed in these analogs. The carbonyl carbon shift is similar to that in isobutyryl chloride. The quaternary and methyl carbon shifts are expected to be further downfield compared to 2-chloro-2-methylpropane due to the influence of the adjacent carbonyl chloride group.
| Compound | Predicted/Observed ¹³C NMR Signals (ppm) | C=O | C-Cl | CH₃ |
| This compound | 3 signals (Predicted) | ~170-175 | ~70-80 | ~30-40 |
| 2-Chloro-2-methylpropane | 2 signals | - | ~66[8] | ~32[8] |
| Isobutyryl chloride | 3 signals | ~177 | - | ~17 |
Infrared (IR) Spectroscopy
Predicted Spectrum of this compound:
The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch in an acyl chloride. This band is typically found at a high frequency due to the electron-withdrawing effect of the chlorine atom.
-
C=O stretch: A very strong and sharp absorption is predicted in the range of 1780-1815 cm⁻¹.
-
C-Cl stretch: Absorptions for the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
C-H stretch: Alkyl C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.
-
C-H bend: Methyl C-H bending vibrations are expected around 1375-1450 cm⁻¹.
Comparative Analysis with Analogs:
-
2-Chloro-2-methylpropane: The IR spectrum of this molecule shows characteristic C-H stretching and bending vibrations, and a C-Cl stretch in the 550-750 cm⁻¹ region.[10][11][12]
-
Isobutyryl chloride: This analog exhibits a strong C=O stretching absorption at approximately 1800 cm⁻¹.[13][14][15]
The predicted strong C=O absorption for this compound is well-supported by the experimental data for isobutyryl chloride.
| Compound | Key Predicted/Observed IR Absorptions (cm⁻¹) | C=O Stretch | C-Cl Stretch |
| This compound | (Predicted) | 1780-1815 (strong, sharp) | 600-800 |
| 2-Chloro-2-methylpropane | (Observed) | - | 550-750[10] |
| Isobutyryl chloride | (Observed) | ~1800 (strong, sharp)[13][14] | ~650 |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern of this compound:
The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of two chlorine atoms, the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for any chlorine-containing fragments.
-
Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 140 (for C₄H₆³⁵Cl₂O) with a corresponding M+2 peak at m/z 142 (for C₄H₆³⁵Cl³⁷ClO) and an M+4 peak at m/z 144 (for C₄H₆³⁷Cl₂O) with relative intensities of approximately 9:6:1.
-
Loss of Cl•: Fragmentation of a chlorine radical from the molecular ion would lead to a fragment at m/z 105 (C₄H₆³⁵ClO⁺). This peak should also exhibit an M+2 peak at m/z 107.
-
Loss of •COCl: Cleavage of the carbonyl chloride group would result in the formation of the 2-chloro-2-propyl cation at m/z 77 (C₄H₆³⁵Cl⁺), which would be expected to be a prominent peak. An M+2 peak at m/z 79 would also be present.
-
Loss of the side chain: Cleavage of the C-C bond between the quaternary carbon and the carbonyl carbon would lead to the formation of the acylium ion [CH₃C(Cl)CO]⁺ at m/z 91 and the tertiary carbocation [(CH₃)₂CCl]⁺ at m/z 77.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Analogs:
-
2-Chloro-2-methylpropane: The mass spectrum shows a base peak at m/z 57, corresponding to the stable tertiary butyl cation [(CH₃)₃C]⁺, formed by the loss of the chlorine atom. The molecular ion peak is often weak or absent.[16][17][18][19]
-
Isobutyryl chloride: The mass spectrum of isobutyryl chloride shows a molecular ion at m/z 106 and 108. A prominent peak is observed at m/z 71, corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺.[20][21]
The predicted fragmentation of this compound to form a stable chloro-substituted tertiary carbocation at m/z 77 is analogous to the formation of the tert-butyl cation from 2-chloro-2-methylpropane.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 140, 142, 144 (Predicted) | 105/107 ([M-Cl]⁺), 77/79 ([M-COCl]⁺) |
| 2-Chloro-2-methylpropane | 92, 94 (often weak)[18] | 57 ([(CH₃)₃C]⁺, base peak)[18] |
| Isobutyryl chloride | 106, 108[20] | 71 ([(CH₃)₂CHCO]⁺)[20] |
Experimental Protocols
While specific experimental data for the target molecule is not provided, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion and major fragment ions. Analyze the isotopic patterns for chlorine-containing fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from structurally similar molecules, we have established a reliable set of expected spectral data. This information serves as a valuable resource for the unambiguous identification and quality control of this important chemical intermediate in a research and development setting. The provided protocols offer a standardized approach for obtaining experimental data for verification.
References
-
PubChem. Isobutyryl chloride. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane. [Link]
-
Wired Chemist. 2-chloro-2-methylpropane Proton Full Spectrum. [Link]
-
SpectraBase. Isobutyryl chloride - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. 2-Chloro-2-methylpropane - Optional[MS (GC)] - Spectrum. [Link]
-
NIST. Propane, 2-chloro-2-methyl-. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane. [Link]
-
NIST. Propanoyl chloride, 2-methyl-. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. [Link]
-
NIST. Propane, 1-chloro-2-methyl-. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. [Link]
-
SpectraBase. Isobutyryl chloride - Optional[Near IR] - Spectrum. [Link]
-
PubChem. This compound. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]
-
NIST. Propanoyl chloride, 2-methyl-. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]
-
Chegg. Solved Predict the^13C spectra of the. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). [Link]
-
Chegg. Solved predict the 13c nmr spectra of the. [Link]
-
SpectraBase. Isobutyryl chloride - Optional[17O NMR] - Chemical Shifts. [Link]
-
ChemSynthesis. This compound. [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. [Link]
-
ScienceDirect. FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 matrices. [Link]
-
SpectraBase. 2-Chloro-2-methylpropane - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. 2-Chloro-2-methylpropane - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Chloro-2-methylpropane(507-20-0) 1H NMR [m.chemicalbook.com]
- 5. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
- 7. Isobutyryl chloride(79-30-1) 1H NMR spectrum [chemicalbook.com]
- 8. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Chloro-2-methylpropane(507-20-0) 13C NMR [m.chemicalbook.com]
- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2-Chloro-2-methylpropane(507-20-0) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Isobutyryl chloride(79-30-1) IR Spectrum [chemicalbook.com]
- 14. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Propanoyl chloride, 2-methyl- [webbook.nist.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. Propane, 2-chloro-2-methyl- [webbook.nist.gov]
- 18. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 2-Chloro-2-methylpropane(507-20-0) MS spectrum [chemicalbook.com]
- 20. Isobutyryl chloride(79-30-1) MS [m.chemicalbook.com]
- 21. Propanoyl chloride, 2-methyl- [webbook.nist.gov]
Navigating the Reactive Landscape: A Technical Guide to the Solubility of 2-Chloro-2-methylpropanoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-methylpropanoyl chloride is a highly valuable bifunctional reagent in organic synthesis, prized for its ability to introduce the 2-chloro-2-methylpropanoyl moiety in the development of pharmaceuticals and other complex molecules. However, its utility is intrinsically linked to its solubility and stability in reaction media. This technical guide provides an in-depth exploration of the solubility of this compound in a range of common organic solvents. Moving beyond simple qualitative statements, this document elucidates the underlying chemical principles governing its solubility, discusses its pronounced reactivity with protic solvents, and furnishes a practical, step-by-step protocol for the empirical determination of its solubility, ensuring procedural validity and reproducibility.
Introduction: The Critical Role of Solvent Selection
This compound (C₄H₆Cl₂O) is a reactive acyl chloride that serves as a cornerstone for the introduction of a tertiary carbon center adjacent to a carbonyl group. Its synthetic utility is, however, predicated on its successful dissolution in a suitable solvent that not only solubilizes the reactants but also remains inert to the highly electrophilic acyl chloride functional group. The choice of solvent is therefore not a matter of convenience but a critical parameter that dictates reaction kinetics, yield, and purity of the final product. A poorly chosen solvent can lead to rapid degradation of the starting material, unwanted side reactions, and ultimately, the failure of a synthetic step. This guide aims to provide the researcher with the foundational knowledge to make informed decisions regarding solvent selection for reactions involving this versatile reagent.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Cl₂O | [1][2] |
| Molecular Weight | 140.99 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 113-114 °C at 760 Torr | [1] |
| Density | 1.1802 g/cm³ at 25 °C | [1] |
Solubility Profile: A Dichotomy of Reactivity and Miscibility
The solubility of this compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." As a moderately polar molecule, it exhibits good solubility in a range of aprotic organic solvents. However, its high reactivity as an acyl chloride precludes its use with protic solvents.
The Protic Problem: Incompatibility with Protic Solvents
This compound reacts vigorously with protic solvents such as water, alcohols, and primary or secondary amines.[4] This is not a simple dissolution but a chemical reaction—a nucleophilic acyl substitution—that consumes the reagent. The lone pair of electrons on the oxygen or nitrogen atom of the protic solvent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding carboxylic acid, ester, or amide, and hydrochloric acid as a byproduct.
Caption: Reaction of this compound with protic solvents.
Due to this inherent reactivity, protic solvents are unsuitable for dissolving this compound for use in subsequent reactions where the acyl chloride moiety is intended to react with another nucleophile.
Aprotic Havens: Recommended Solvents for Practical Use
Aprotic solvents, which lack acidic protons, are the solvents of choice for reactions involving this compound. These solvents dissolve the acyl chloride without reacting with it, thus preserving its chemical integrity.
| Solvent | Type | Polarity | Estimated Solubility | Rationale and Remarks |
| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Miscible | Excellent solvent due to its ability to dissolve a wide range of organic compounds and its inertness towards acyl chlorides. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible | A common solvent for organic reactions. Should be anhydrous as it can contain water. |
| Diethyl Ether | Ether | Relatively Nonpolar Aprotic | Miscible | Good solvent, but its high volatility requires careful handling. |
| Toluene | Aromatic | Nonpolar Aprotic | Miscible | Suitable for reactions requiring higher temperatures. |
| Hexane / Heptane | Aliphatic | Nonpolar Aprotic | Soluble to Miscible | Good for reactions with nonpolar substrates. Solubility may be lower compared to more polar aprotic solvents. |
| Acetonitrile | Nitrile | Polar Aprotic | Miscible | A polar aprotic solvent that is generally compatible. |
| Chloroform | Halogenated | Polar Aprotic | Miscible | Similar to DCM, a good general-purpose solvent for this reagent. |
Disclaimer: The term "Miscible" in this table indicates that the components are expected to form a homogeneous solution at all concentrations, based on the principle of "like dissolves like" and data for structurally similar compounds. However, in the absence of specific experimental data, these should be considered as guiding estimates. Researchers should always perform a preliminary solubility test for their specific application and concentration.
Experimental Protocol for Solubility Determination
Given the lack of precise, publicly available solubility data, an empirical determination is often necessary. The following protocol provides a robust method for determining the solubility of this compound in a given aprotic solvent. This protocol is designed to be self-validating by ensuring the stability of the compound during the measurement.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous aprotic solvent of interest
-
Dry glassware (e.g., vials with PTFE-lined caps, graduated cylinders, pipettes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Inert atmosphere (e.g., nitrogen or argon)
-
Gas-tight syringes
Step-by-Step Methodology
Caption: Experimental workflow for determining the solubility of this compound.
-
Preparation of the Solvent System:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any traces of water.
-
In a dry vial equipped with a magnetic stir bar, add a precise volume (e.g., 10.0 mL) of the anhydrous aprotic solvent under an inert atmosphere.
-
-
Incremental Addition of the Solute:
-
Using a gas-tight syringe, carefully add a small, known volume (e.g., 0.1 mL) of this compound to the stirring solvent.
-
Seal the vial and allow the solution to stir for several minutes. Observe for complete dissolution.
-
Continue adding small, known increments of the acyl chloride, allowing for equilibration after each addition.
-
-
Identification of the Saturation Point:
-
The saturation point is reached when a persistent cloudiness or the presence of undissolved droplets is observed, which does not disappear after several minutes of vigorous stirring.
-
Record the total volume of this compound added to reach this point.
-
-
Calculation of Solubility:
-
Calculate the mass of the added this compound using its density (1.1802 g/cm³).
-
Express the solubility in grams per 100 mL of solvent or in molarity (mol/L).
-
-
Self-Validation and Trustworthiness:
-
To ensure that the acyl chloride has not degraded during the experiment, it is advisable to take a small aliquot of the final saturated solution and analyze it (e.g., by ¹H NMR) to confirm the presence of the intact starting material. The absence of significant hydrolysis or side-reaction products validates the determined solubility.
-
Conclusion: Enabling Rational Reaction Design
The solubility of this compound is a critical parameter that extends beyond mere physical dissolution, directly influencing its stability and reactivity. While it is readily soluble in a wide array of aprotic organic solvents, its violent reaction with protic solvents necessitates their strict exclusion from any reaction mixture. This guide has provided a framework for understanding and predicting the solubility of this important reagent. By combining the principles of "like dissolves like" with a robust experimental protocol for empirical determination, researchers can confidently select the optimal solvent system, thereby enhancing the efficiency, reproducibility, and success of their synthetic endeavors.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Reactivity of 2-Chloro-2-methylpropanoyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-methylpropanoyl chloride is a bifunctional organic compound featuring both an acyl chloride and a tertiary alkyl chloride. This unique structure imparts a dual reactivity profile, making it a versatile intermediate in organic synthesis. This guide provides a comprehensive analysis of its reactions with various nucleophiles, including water, alcohols, and amines. We will delve into the mechanistic dichotomy of its reactivity, explore the factors governing reaction pathways, and provide practical, field-tested protocols for its application.
Introduction: The Duality of a Versatile Reagent
This compound, also known as 2-chloroisobutyryl chloride, is a colorless to pale yellow liquid with a pungent odor.[1] Its reactivity is governed by two key electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the tertiary carbon atom attached to a chlorine atom. This duality allows for a range of synthetic transformations, primarily nucleophilic acyl substitution at the carbonyl group and, under certain conditions, nucleophilic substitution at the tertiary carbon.[2]
Key Structural Features and Reactivity:
-
Acyl Chloride: The carbonyl group is highly polarized due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] Reactions at this site are typically fast and exothermic.[4]
-
Tertiary Alkyl Chloride: The tertiary carbon-chlorine bond is prone to cleavage, leading to the formation of a relatively stable tertiary carbocation. This enables SN1-type reactions, particularly under solvolytic conditions.[5][6]
Safety and Handling of Acyl Chlorides
Acyl chlorides, including this compound, are hazardous materials that require careful handling.[7][8]
General Safety Precautions:
-
Corrosive and Toxic: They are corrosive and can cause severe skin burns and eye damage.[8] Inhalation of their vapors can irritate the respiratory tract.[1]
-
Moisture Sensitivity: Acyl chlorides react violently with water and moisture to produce corrosive hydrogen chloride gas.[7][9] Therefore, all reactions must be conducted under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Flammability: this compound is a flammable liquid and vapor.[8] Keep away from open flames, sparks, and heat sources.[11][12]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
Reaction with Nucleophiles: A Mechanistic Exploration
The reaction of this compound with nucleophiles predominantly follows the nucleophilic acyl substitution pathway.[3]
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[13]
Caption: Experimental workflow for ester synthesis.
Protocol: Synthesis of Ethyl 2-chloro-2-methylpropanoate
-
To a stirred solution of ethanol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add this compound (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Filter the mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by vacuum distillation.
Reaction with Amines (Aminolysis)
Primary and secondary amines react rapidly with this compound to form amides. [2][14]The reaction is highly exothermic and often requires cooling. [15] Mechanism:
The nitrogen atom of the amine, with its lone pair of electrons, is a potent nucleophile that attacks the carbonyl carbon. [16][17]Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl produced. [18]Alternatively, a non-nucleophilic base can be used. [17] Table 1: Comparison of Nucleophiles in Amide Synthesis
| Nucleophile | Reactivity | Product | Key Considerations |
| Ammonia | High | Primary Amide | Use in excess to neutralize HCl. [18] |
| Primary Amines | High | Secondary Amide | Use two equivalents or an external base. [15] |
| Secondary Amines | High | Tertiary Amide | Steric hindrance can slow the reaction. [10] |
Protocol: Synthesis of N-benzyl-2-chloro-2-methylpropanamide
-
Dissolve benzylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in DCM to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Wash the reaction mixture with dilute HCl to remove excess benzylamine, followed by saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide.
The SN1 Pathway: Solvolysis Reactions
While nucleophilic acyl substitution is the dominant pathway, the tertiary alkyl chloride functionality can undergo SN1 reactions, particularly in polar, protic solvents (solvolysis). [5] The solvolysis of the analogous tert-butyl chloride (2-chloro-2-methylpropane) in aqueous media is a classic example of an SN1 reaction. [19][20][21]The rate-determining step is the formation of a stable tertiary carbocation, which is then rapidly attacked by the solvent (e.g., water). [5][6] For this compound, solvolysis at the tertiary carbon is generally slower than the reaction at the acyl chloride. However, under specific conditions, such as in highly ionizing solvents and in the absence of strong nucleophiles, this pathway can become more significant.
Caption: Competing reaction pathways for this compound.
Conclusion
This compound is a highly reactive and synthetically useful bifunctional molecule. Its chemistry is dominated by rapid nucleophilic acyl substitution reactions with a wide range of nucleophiles, providing efficient routes to esters, amides, and other carboxylic acid derivatives. While the tertiary alkyl chloride moiety can participate in SN1 reactions, this pathway is generally less favored. A thorough understanding of its dual reactivity, coupled with stringent safety and handling protocols, enables researchers to effectively harness this versatile reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Sciencemadness Wiki. Acyl chloride. Sciencemadness. Accessed January 14, 2026. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Accessed January 14, 2026. [Link]
-
Inchem.org. ICSC 0210 - ACETYL CHLORIDE. Inchem.org. Accessed January 14, 2026. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Chemos. Accessed January 14, 2026. [Link]
-
Filo. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b... Filo. Published August 24, 2025. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet. NJ.gov. Accessed January 14, 2026. [Link]
-
Unknown. This is a very sensitive reaction! Unknown Source. Accessed January 14, 2026. [Link]
-
Chegg. Solved in the solvolysis of 2-chloro-2-methylpropane, some. Chegg.com. Published November 6, 2019. [Link]
-
Study.com. Write the steps in the mechanism of the reaction between ammonia and 2-methyl-propanoyl chloride to yield 2-methylpropanamide. Study.com. Accessed January 14, 2026. [Link]
-
Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Published March 17, 2024. [Link]
-
ResearchGate. Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s. ResearchGate. Published August 6, 2025. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Chemguide. Accessed January 14, 2026. [Link]
-
American Chemical Society. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. Accessed January 14, 2026. [Link]
-
Gauth. Write the arrow pushing mechanism of the reaction to form 2-chloro-2 -methylpropane? 2. W. Gauth. Accessed January 14, 2026. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Accessed January 14, 2026. [Link]
-
ResearchGate. Solvolysis reaction of 2‐chloro‐2‐methylpropane. ResearchGate. Published October 2025. [Link]
-
Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Accessed January 14, 2026. [Link]
-
Fisher Scientific. Amide Synthesis. Fisher Scientific. Accessed January 14, 2026. [Link]
-
CPAchem. Safety data sheet. CPAchem. Published July 5, 2024. [Link]
-
Study.com. Draw the SN1 mechanism for 2-chloro-2-methylpropane in the presence of water (solvent) and HCl to yield 2-methyl-2-propanol. Study.com. Accessed January 14, 2026. [Link]
-
Royal Society of Chemistry. Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. RSC Publishing. Accessed January 14, 2026. [Link]
-
Chemguide. the preparation of amides. Chemguide. Accessed January 14, 2026. [Link]
-
Brainly. [FREE] Kinetic Study of Solvolysis of 2-Chloro-2-methylpropane Background Reading: Smith text: 6.9 (p. 233). Brainly. Published May 1, 2023. [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. Published November 27, 2013. [Link]
-
YouTube. synthesis of amides from acid chlorides. YouTube. Published November 12, 2019. [Link]
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. Chemistry LibreTexts. Published January 22, 2023. [Link]
-
Wired Chemist. Mechanism. Wired Chemist. Accessed January 14, 2026. [Link]
-
Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Accessed January 14, 2026. [Link]
-
Tokyo University of Science. Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. Published March 9, 2021. [Link]
-
ResearchGate. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Published August 6, 2025. [Link]
-
ChemBK. This compound. ChemBK. Accessed January 14, 2026. [Link]
-
ChemSynthesis. This compound. ChemSynthesis. Published May 20, 2025. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. Chemistry LibreTexts. Published September 22, 2024. [Link]
-
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. Published August 6, 2025. [Link]
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. Buy this compound | 13222-26-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]
- 6. Mechanism [wiredchemist.com]
- 7. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 12. chemos.de [chemos.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. homework.study.com [homework.study.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 20. chegg.com [chegg.com]
- 21. homework.study.com [homework.study.com]
An In-depth Technical Guide to 2-Chloro-2-methylpropanoyl Chloride as an Acylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Acylation Landscape
In the realm of organic synthesis, the precise and efficient formation of ester and amide bonds is a cornerstone of molecular construction. Acylating agents are the workhorses of these transformations, and among them, 2-chloro-2-methylpropanoyl chloride emerges as a reagent of significant interest, particularly when dealing with sterically demanding substrates. This guide, intended for the discerning researcher and drug development professional, delves into the core competencies of this unique acylating agent, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its reactivity and application. Herein, we explore the nuances of its use, from reaction mechanisms and strategic advantages to detailed experimental considerations and its role in the synthesis of complex molecules.
The Molecular Architecture and Physicochemical Properties of this compound
This compound, also known as α-chloroisobutyryl chloride, is a bifunctional molecule possessing both an acyl chloride and a tertiary alkyl chloride. This distinct structural arrangement is central to its chemical behavior.
| Property | Value | Reference |
| CAS Number | 13222-26-9 | [1] |
| Molecular Formula | C₄H₆Cl₂O | [2] |
| Molecular Weight | 140.99 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent, irritating | [1] |
| Boiling Point | 113-114 °C at 760 Torr | [3] |
| Density | 1.1802 g/cm³ at 25 °C | [3] |
| Solubility | Soluble in organic solvents, reacts vigorously with water, alcohols, and amines. | [1] |
The presence of two chlorine atoms and a carbonyl group makes the molecule a potent electrophile.[1] Its branched structure is a key feature, influencing its reactivity in a way that distinguishes it from simpler acyl chlorides like acetyl chloride.[4]
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of 2-chloro-2-methylpropanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
A typical procedure involves heating the carboxylic acid with an excess of the chlorinating agent, followed by distillation to purify the resulting acyl chloride.[5]
The Acylation Powerhouse: Reaction Mechanisms and Strategic Advantages
This compound is a versatile acylating agent for a variety of nucleophiles, most notably alcohols and amines, to form the corresponding esters and amides.
Acylation of Alcohols: Ester Formation
The reaction with alcohols proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the alcohol moiety to yield the ester and hydrochloric acid.[6]
Caption: General mechanism for the acylation of an alcohol.
A key advantage of using this compound lies in its ability to acylate sterically hindered alcohols. Its unique branched structure can lead to specific reactivity patterns not observed with less bulky acylating agents.[4]
Experimental Protocol: General Procedure for Esterification
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq.) in a dry, aprotic solvent (e.g., dichloromethane, diethyl ether, or THF).
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1-1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acyl chloride and the generated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Acylation of Amines: Amide Formation
The reaction with primary and secondary amines follows a similar nucleophilic acyl substitution pathway to yield N-substituted amides. Due to the higher nucleophilicity of amines compared to alcohols, these reactions are often very rapid and highly exothermic.
Caption: General mechanism for the acylation of an amine.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.2 eq. if the amine is a hydrochloride salt, or 1.1 eq. for a free amine) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add this compound (1.1 eq.) dropwise.
-
Reaction and Monitoring: Allow the reaction to proceed at 0 °C or room temperature for 30 minutes to a few hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by recrystallization or column chromatography.
Applications in Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] Its ability to introduce the α-chloro-isobutyryl moiety is valuable in constructing complex molecular architectures.
While specific, detailed synthetic routes for blockbuster drugs using this exact reagent are often proprietary, patent literature points to its use in the synthesis of intermediates for various classes of drugs, including those targeting the central nervous system.[5] For instance, related chloropropionyl chlorides are used in the synthesis of the anti-inflammatory drug Clidanac and the antiarrhythmic Moracizine.[5]
Beyond Acylation: An Initiator for Atom Transfer Radical Polymerization (ATRP)
The tertiary alkyl chloride functionality of this compound makes it a potential initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. The acyl chloride group can then be used for post-polymerization modification, allowing for the creation of functional polymers and block copolymers.
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Conception, synthesis, and characterization of a rofecoxib-combretastatin hybrid drug with potent cyclooxygenase-2 (COX-2) inhibiting and microtubule disrupting activities in colon cancer cell culture and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 13222-26-9 [smolecule.com]
- 5. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 6. 2-Chloro-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis of Tertiary Amides Using 2-Chloro-2-methylpropanoyl Chloride: An Application and Protocol Guide
Introduction: The Strategic Importance of Tertiary Amides and the Utility of 2-Chloro-2-methylpropanoyl Chloride
Tertiary amides are a cornerstone functional group in modern organic chemistry, with profound importance in the pharmaceutical and agrochemical industries. Their inherent stability, conformational properties, and ability to participate in hydrogen bonding (as acceptors) make them critical components of a vast array of biologically active molecules. The synthesis of tertiary amides is, therefore, a frequently encountered and vital transformation in drug discovery and development.[1]
Among the myriad of methods available for amide bond formation, the acylation of secondary amines with acyl chlorides remains a robust and widely employed strategy due to its generally high yields and rapid reaction rates.[2][3] This guide focuses on the application of a specific and valuable acylating agent: this compound. The unique structural features of this reagent, namely the presence of a quaternary center and an alpha-chloro substituent, offer distinct advantages and present specific considerations for the synthetic chemist. The steric hindrance provided by the geminal methyl groups can impart selectivity in complex molecules and can influence the conformational properties of the final product.[1] This document provides a comprehensive overview of the synthesis of tertiary amides using this compound, including a detailed mechanistic rationale, a step-by-step experimental protocol, troubleshooting guidance, and an exploration of its applications.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The reaction of this compound with a secondary amine (R₂NH) to form a tertiary amide proceeds via a classic nucleophilic acyl substitution mechanism. This multi-step process is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of a tertiary amide.
Sources
The Dual-Reactivity Advantage: 2-Chloro-2-methylpropanoyl Chloride as a Robust Initiator for Atom Transfer Radical Polymerization (ATRP)
Introduction: The Critical Role of the Initiator in Precision Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) has emerged as a cornerstone of controlled/"living" radical polymerization, granting researchers unprecedented control over polymer architecture, molecular weight, and functionality.[1] The heart of this control lies in a reversible activation-deactivation equilibrium, mediated by a transition metal complex, which maintains a low concentration of active radical species.[2] Within this elegant mechanism, the initiator is not merely a starting point but a critical determinant of the polymerization's success and the final polymer's characteristics. It dictates the number of growing polymer chains and introduces functionality at the α-chain end.[3]
This guide focuses on a particularly versatile, yet highly reactive, initiator: 2-chloro-2-methylpropanoyl chloride (also known as α-chloroisobutyryl chloride). Its unique bifunctional nature, possessing both a tertiary alkyl chloride for ATRP initiation and a highly reactive acyl chloride group, opens avenues for the synthesis of complex and functional polymers.[4][5] This document provides an in-depth exploration of its application, from mechanistic principles to detailed experimental protocols and troubleshooting, designed for researchers in polymer chemistry, materials science, and drug development.
Scientific Foundation: Why Choose this compound?
The selection of an initiator in ATRP is a strategic decision based on the desired polymer and the specific monomer being used. This compound offers a compelling set of features:
-
Efficient Initiation: The tertiary alkyl chloride provides a suitably labile C-Cl bond that can be homolytically cleaved by the activator (e.g., a Cu(I) complex) to form a stable tertiary radical, ensuring efficient and rapid initiation. This is crucial for achieving a low polydispersity index (PDI), as all chains should ideally start growing simultaneously.[6]
-
Dual Functionality: The presence of the acyl chloride group is a key advantage. This group is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, allowing for the initiator to be readily anchored to a variety of substrates, including surfaces, nanoparticles, and biomolecules, prior to polymerization.[5] This makes it an excellent choice for creating polymer brushes or bioconjugates.
-
Post-Polymerization Modification: While the acyl chloride is typically used for pre-polymerization functionalization, its high reactivity can also be exploited for post-polymerization modification if the polymerization is initiated from the alkyl chloride side of a molecule that also contains an acyl chloride. However, this is less common due to the reactivity of the acyl chloride with components of the ATRP system.
Causality in Experimental Design: The Chloride vs. Bromide Debate
While alkyl bromides are generally more reactive and lead to faster initiation in ATRP, alkyl chlorides, such as this compound, offer distinct advantages. The C-Cl bond is stronger than the C-Br bond, which results in a smaller ATRP equilibrium constant.[7] This leads to a lower concentration of propagating radicals and, consequently, a slower polymerization rate. However, this can be beneficial in minimizing termination reactions, especially in bulk polymerizations or when targeting high molecular weight polymers.[8] For monomers like styrene, chloride-mediated ATRP often requires higher temperatures (e.g., 130°C) compared to bromide-mediated systems (e.g., 110°C) to achieve a suitable polymerization rate.[8]
Core Mechanism: The ATRP Equilibrium with this compound
The polymerization process initiated by this compound follows the general ATRP mechanism. The key steps are outlined below:
Figure 1: General mechanism of ATRP initiated by an alkyl chloride.
Experimental Protocols and Workflows
The following protocols are provided as a robust starting point. Note: Optimization of temperature, time, and catalyst/ligand ratio may be necessary depending on the specific monomer, desired molecular weight, and solvent system.
Protocol 1: Bulk ATRP of Styrene
This protocol describes the synthesis of polystyrene with a target degree of polymerization (DP) of 100.
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous Toluene (optional, for solution polymerization)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolving polymer)
Experimental Workflow Diagram:
Figure 2: Step-by-step workflow for a typical ATRP experiment.
Step-by-Step Procedure:
-
Reagent Calculation: For a target DP of 100 and a reaction volume of 10 mL of styrene (d = 0.909 g/mL, M.W. = 104.15 g/mol ), the molar ratio of [Styrene]:[Initiator]:[CuCl]:[PMDETA] will be 100:1:1:1.
-
Styrene: 10 mL = 9.09 g = 87.27 mmol
-
Initiator (C₄H₆Cl₂O, M.W. = 140.99 g/mol , d ≈ 1.25 g/mL): 0.873 mmol = 97.8 mg ≈ 78 µL
-
CuCl (M.W. = 98.99 g/mol ): 0.873 mmol = 86.4 mg
-
PMDETA (M.W. = 173.34 g/mol , d = 0.83 g/mL): 0.873 mmol = 151.3 mg ≈ 182 µL
-
-
Reaction Setup: Add CuCl (86.4 mg) to a dry Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and perform at least three cycles of vacuum and backfilling with dry nitrogen to ensure an inert atmosphere.
-
Addition of Reagents: Using degassed syringes, add styrene (10 mL) and PMDETA (182 µL) to the flask. Stir the mixture until the copper complex forms, which is typically indicated by a color change to a homogeneous green or brown solution.
-
Initiation: Inject the this compound (78 µL) into the stirring reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 130°C. The polymerization time will depend on the desired conversion; samples can be taken periodically to monitor progress. For a DP of 100, a reaction time of 4-8 hours is a reasonable starting point.
-
Quenching: To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and then open it to the air. Dilute the viscous solution with approximately 10 mL of THF.
-
Purification: Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Analysis: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI). Use ¹H NMR to determine the monomer conversion by comparing the integration of the polymer backbone protons to the remaining vinyl protons of the monomer.
Protocol 2: Solution ATRP of Methyl Methacrylate (MMA)
This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) with a target DP of 200 in a 50% (v/v) solution with toluene.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (initiator)
-
Copper(I) chloride (CuCl) (catalyst)
-
4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Anhydrous Toluene (solvent)
-
Hexane or Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolving polymer)
Step-by-Step Procedure:
-
Reagent Calculation: For a target DP of 200, with 10 mL of MMA (d = 0.944 g/mL, M.W. = 100.12 g/mol ) in 10 mL of toluene, the molar ratio of [MMA]:[Initiator]:[CuCl]:[dNbpy] will be 200:1:1:2.
-
MMA: 10 mL = 9.44 g = 94.28 mmol
-
Initiator: 0.471 mmol = 66.4 mg ≈ 53 µL
-
CuCl: 0.471 mmol = 46.6 mg
-
dNbpy (M.W. = 408.68 g/mol ): 0.942 mmol = 384.9 mg
-
-
Reaction Setup: Following the procedure in Protocol 1, add CuCl (46.6 mg) and dNbpy (384.9 mg) to a Schlenk flask and establish an inert atmosphere.
-
Addition of Reagents: Add degassed toluene (10 mL) and MMA (10 mL) via syringe. Stir until the catalyst and ligand are fully dissolved.
-
Initiation: Inject the this compound (53 µL).
-
Polymerization: Place the flask in an oil bath at 90°C. Allow the reaction to proceed for 2-6 hours.
-
Quenching and Purification: Follow the steps outlined in Protocol 1. For PMMA, precipitation into hexane or cold methanol is effective. The polymer is then filtered and dried.
-
Analysis: Characterize the resulting PMMA using GPC and ¹H NMR as described previously.
Data Presentation and Expected Results
The following table provides representative data for polymers synthesized using alkyl chloride initiators under typical ATRP conditions. These values serve as a benchmark for what can be expected when using this compound, though actual results will vary with specific conditions.
| Polymer | Monomer | Initiator System | Temp (°C) | Mn (Theoretical) | Mn (GPC) | PDI (Mw/Mn) | Conversion (%) | Reference(s) |
| Polystyrene | Styrene | α,α-Dichlorotoluene/CuCl/bipy | 130 | 10,400 | 11,200 | 1.25 | 85 | [9] |
| PMMA | MMA | p-TsCl/CuCl/dNbpy | 90 | 20,000 | 21,500 | 1.15 | 92 | [10][11] |
| Polystyrene | Styrene | 1-Phenylethyl chloride/CuCl/dNbpy | 130 | 30,000 | 28,000 | 1.10 | 75 | [8] |
Note: Data is adapted from literature using similar chloride-based initiators. p-TsCl = p-Toluenesulfonyl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization or Very Low Conversion | 1. Oxygen in the system. 2. Impure/oxidized Cu(I) catalyst. 3. Inactive initiator due to hydrolysis. | 1. Improve degassing procedure (e.g., use freeze-pump-thaw cycles). 2. Use freshly purchased CuCl or purify by washing with acetic acid then methanol. 3. Use freshly distilled initiator; handle under inert atmosphere. |
| High PDI (>1.5) and Poor Molecular Weight Control | 1. Slow initiation compared to propagation. 2. High concentration of radicals leading to termination. 3. Impurities in monomer or solvent. | 1. Increase reaction temperature to accelerate initiation. 2. Reduce the amount of catalyst or add a small amount of Cu(II) deactivator at the start. 3. Purify monomer by passing through an alumina column; use anhydrous solvents. |
| Bimodal GPC Trace | 1. Inefficient initiation from a bifunctional initiator. 2. Chain transfer reactions. 3. Significant termination reactions. | 1. Ensure initiator is pure and reaction conditions are optimal for activation. 2. Lower the reaction temperature. 3. Decrease catalyst concentration or run the polymerization in solution to reduce radical concentration. |
| Polymerization Stops Prematurely | 1. Excessive buildup of Cu(II) deactivator due to termination. 2. Ligand degradation at high temperatures. | 1. Consider using an ATRP variation like ARGET or ICAR ATRP to regenerate the Cu(I) activator. 2. Choose a more thermally stable ligand for high-temperature polymerizations. |
Conclusion and Future Outlook
This compound is a powerful and versatile initiator for Atom Transfer Radical Polymerization. Its primary strength lies in the combination of an efficient tertiary chloride initiating site and a highly reactive acyl chloride handle for functionalization. This dual nature makes it an ideal candidate for synthesizing well-defined functional polymers, polymer brushes on surfaces, and advanced block copolymers. While its high reactivity demands careful handling and inert reaction conditions, the synthetic possibilities it unlocks are vast. By understanding the core principles of ATRP and carefully controlling the experimental parameters outlined in this guide, researchers can effectively harness the potential of this initiator to create novel materials for a wide range of applications in science and technology.
References
- Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization of methyl methacrylate by atom transfer radical polymerization. Macromolecules, 28(24), 7901–7910.
- Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.
- Grimaud, T., & Matyjaszewski, K. (1997).
- Rademacher, J., et al. (2000). Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics, 201(11), 1268-1274.
-
Matyjaszewski Polymer Group. (n.d.). Atom Transfer Radical Polymerization. Carnegie Mellon University. Retrieved from [Link]
- Tang, W., & Matyjaszewski, K. (2007).
-
Chemistry LibreTexts. (2021). 2.11: Living Radical Polymerization- ATRP. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2024). This compound. Retrieved from [Link]
- MDPI. (2020).
- Sharma, R. (2013). Synthesis through ATRP and Characterization of hydrophobic polystyrene-block-polyethylene glycol-block-polystyrene tri-block copolymer: A simple laboratory approach. Macromolecules: An Indian Journal, 9(4), 118-121.
- RSC Publishing. (2014).
- PubMed Central (PMC). (2015).
- ACS Publications. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(18), 9587-9645.
-
Matyjaszewski Polymer Group. (n.d.). ATRP in Protic Media. Carnegie Mellon University. Retrieved from [Link]
Sources
- 1. Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity | MDPI [mdpi.com]
- 4. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Using 2-Chloro-2-methylpropanoyl chloride for N-acylation of functionalized amines
This compound is a powerful reagent for synthesizing sterically encumbered N-acyl amines. Its successful application hinges on a solid understanding of the nucleophilic acyl substitution mechanism and careful consideration of factors like steric hindrance, base selection, and reaction conditions. [3][15]The protocols provided herein offer a validated framework for researchers to approach these syntheses, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science. [3][16]Always prioritize safety by handling this reactive and corrosive compound within a fume hood and with appropriate personal protective equipment. [4][5][7]
References
- Vertex AI Search. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Smolecule. (n.d.). Buy this compound | 13222-26-9.
- Sigma-Aldrich. (n.d.). This compound | 13222-26-9.
- Sigma-Aldrich. (n.d.). This compound | 13222-26-9.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
-
Organic Chemistry Portal. (2010). Synthesis of acyl chlorides. Retrieved from [Link]
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 13222-26-9: this compound.
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Chloro-2-methylpropane in Pharmaceutical Synthesis.
-
Doc Brown's Chemistry. (n.d.). reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ReactionFlash. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 13222-26-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 13222-26-9 [sigmaaldrich.com]
- 7. CAS 13222-26-9: this compound [cymitquimica.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. orgosolver.com [orgosolver.com]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Application Notes and Protocols for Friedel-Crafts Acylation with 2-Chloro-2-methylpropanoyl Chloride
Introduction: Strategic Acylation for Complex Molecule Synthesis
The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1] These ketones are pivotal intermediates in the synthesis of a vast array of high-value compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. This application note provides a detailed experimental framework for the Friedel-Crafts acylation of aromatic substrates using 2-chloro-2-methylpropanoyl chloride.
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution reactions that often complicate alkylations.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can lead to isomeric mixtures in alkylation reactions, ensuring a more predictable and cleaner product profile.[1]
The use of this compound as the acylating agent introduces an α-chloro substituent in the final product. This halogen provides a reactive handle for subsequent nucleophilic substitution reactions, opening avenues for further molecular elaboration and the construction of complex, sterically hindered architectures. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-rationalized protocol for this valuable transformation.
Reaction Mechanism and Rationale
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The presence of the α-chloro group in this compound does not fundamentally alter this mechanism but warrants careful consideration of reaction conditions to avoid potential side reactions.
The key steps are as follows:
-
Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the this compound. This is followed by the abstraction of the chloride atom from the acyl chloride function to form a resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The nucleophilic π-system of the aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. However, the product ketone, being a Lewis base, will complex with the AlCl₃, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product.
Caption: Experimental workflow for Friedel-Crafts acylation.
Experimental Protocol: Acylation of Benzene
This protocol details a representative procedure for the Friedel-Crafts acylation of benzene with this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 0.055 | 1.1 |
| Benzene (anhydrous) | 78.11 | 4.3 mL (3.9 g) | 0.050 | 1.0 |
| This compound | 141.00 | 6.1 mL (7.76 g) | 0.055 | 1.1 |
| Dichloromethane (DCM, anhydrous) | 84.93 | ~50 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~15 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~40 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
| Ice | - | ~50 g | - | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
Reaction Setup (Under Inert Atmosphere)
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator before use. Anhydrous conditions are critical for the success of this reaction.
-
Initial Setup: Assemble the three-necked flask with the magnetic stir bar, reflux condenser, and dropping funnel. The setup should be flushed with a slow stream of dry nitrogen or argon to ensure an inert atmosphere.
-
Addition of Lewis Acid: In the reaction flask, place anhydrous aluminum chloride (7.33 g, 0.055 mol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask containing the AlCl₃. Begin stirring to create a suspension.
-
Preparation of Acyl Chloride Solution: In the dropping funnel, prepare a solution of this compound (6.1 mL, 0.055 mol) in anhydrous dichloromethane (10 mL).
-
Preparation of Aromatic Substrate Solution: In a separate dry flask, prepare a solution of anhydrous benzene (4.3 mL, 0.050 mol) in anhydrous dichloromethane (15 mL).
Reaction Execution
-
Cooling: Cool the stirred suspension of AlCl₃ in DCM to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add the solution of this compound from the dropping funnel to the AlCl₃ suspension dropwise over a period of 15-20 minutes. Maintain the temperature at 0 °C. The formation of the acylium ion is an exothermic process.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add the benzene solution dropwise from the dropping funnel over 20-30 minutes. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (15 mL). This should be done in the fume hood with vigorous stirring. This step hydrolyzes the aluminum chloride complexes.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and collect the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with an additional portion of dichloromethane (20 mL).
-
Washing: Combine the organic layers and wash sequentially with:
-
Two portions of saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.
-
One portion of brine (20 mL).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Characterization of the Product
The expected product is 2-chloro-2-methyl-1-phenylpropan-1-one.
-
Appearance: Colorless to pale yellow oil or solid.
-
Molecular Formula: C₁₀H₁₁ClO
-
Molar Mass: 182.64 g/mol
-
¹H NMR (CDCl₃):
-
Aromatic protons: ~7.4-8.0 ppm (multiplet, 5H)
-
Methyl protons: ~1.8 ppm (singlet, 6H)
-
-
¹³C NMR (CDCl₃):
-
Carbonyl carbon: ~198 ppm
-
Aromatic carbons: ~128-135 ppm
-
Quaternary carbon (C-Cl): ~70 ppm
-
Methyl carbons: ~28 ppm
-
-
IR (neat):
-
C=O stretch: ~1680 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Safety Considerations
-
This compound: This reagent is corrosive and lachrymatory. It reacts violently with water, releasing HCl gas. Handle only in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts vigorously with moisture, releasing HCl gas. It can cause severe burns. Handle with care, weigh quickly, and avoid inhalation of dust.
-
Benzene: A known carcinogen and flammable liquid. Use in a well-ventilated fume hood and take precautions to avoid inhalation and skin contact.
-
Dichloromethane: A volatile and suspected carcinogen. Minimize exposure by working in a fume hood.
-
Reaction Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common cause of low yield is the presence of moisture, which deactivates the Lewis acid catalyst. Ensure all glassware is scrupulously dried and anhydrous solvents are used.
-
Side Reactions: The α-chloro group on the acyl chloride is generally stable under Friedel-Crafts conditions. However, with highly activated aromatic substrates or prolonged reaction times at elevated temperatures, side reactions involving this group could potentially occur. It is advisable to maintain low reaction temperatures.
-
Work-up Emulsions: Emulsions can sometimes form during the aqueous work-up. The addition of brine can help to break up emulsions.
-
Catalyst Choice: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids such as FeCl₃ or ZnCl₂ can also be employed, potentially offering milder reaction conditions for sensitive substrates.
Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation with this compound is a powerful method for the synthesis of α-chloro aromatic ketones. By adhering to strictly anhydrous conditions, carefully controlling the reaction temperature, and performing a meticulous work-up, high yields of the desired product can be reliably obtained. The protocol and insights provided herein serve as a comprehensive guide for researchers to successfully implement this transformation in their synthetic endeavors.
References
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-Propanone, 2-chloro-2-methyl-1-phenyl-. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Organic Chemistry Lab. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
Sources
2-Chloro-2-methylpropanoyl chloride in the synthesis of pharmaceutical intermediates
Application Notes & Protocols
Strategic Use of 2-Chloro-2-methylpropanoyl Chloride in the Synthesis of Complex Pharmaceutical Intermediates
Abstract
This compound (CAS 13222-26-9), also known as α-chloroisobutyryl chloride, is a highly reactive acyl chloride that serves as a pivotal building block in modern pharmaceutical synthesis.[1] Its unique structural feature—a quaternary α-carbon bearing a chlorine atom and two methyl groups—imparts significant steric hindrance around the reactive carbonyl center. This characteristic makes it an invaluable reagent for specific, targeted acylations, particularly in the synthesis of sterically congested esters and amides that are common motifs in active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its applications, detailed experimental protocols, and critical insights into its reaction mechanisms and safe handling.
Physicochemical Properties & Safety Imperatives
This compound is a potent electrophile that reacts vigorously with nucleophiles, including water.[1] Understanding its properties and adhering to strict safety protocols is non-negotiable for its successful and safe implementation in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 13222-26-9 | [2][3] |
| Molecular Formula | C₄H₆Cl₂O | [2][3] |
| Molecular Weight | 140.996 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Pungent, irritating | [1][4] |
| Boiling Point | 113-114 °C | [5] |
| Density | ~1.18 g/cm³ at 25 °C | [5] |
| SMILES | CC(C)(C(=O)Cl)Cl | [2] |
1.1. Critical Safety & Handling Protocols
This compound is classified as a flammable liquid and causes severe skin burns and eye damage.[2] All manipulations must be conducted within a certified chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.
-
Moisture Sensitivity: The compound reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[1] All glassware must be oven- or flame-dried prior to use, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and bases.[6][7] Containers must be kept tightly sealed.[7]
-
Spill & Waste Management: Neutralize small spills with a suitable absorbent material. Do not use water.[6] Dispose of waste according to local, state, and federal regulations. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam; do not use water directly.[6]
Core Application: Synthesis of Sterically Hindered Esters
The primary utility of this compound in pharmaceutical synthesis is the creation of esters with sterically demanding alcohols, such as tertiary alcohols or phenols with bulky ortho-substituents. The high reactivity of the acyl chloride functional group effectively overcomes the poor nucleophilicity of these hindered alcohols.
2.1. Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is typically facilitated by a non-nucleophilic base (e.g., pyridine or triethylamine), which serves as a scavenger for the HCl byproduct, driving the reaction equilibrium towards the product.[8] The use of a hindered base prevents it from competing with the alcohol as a nucleophile.
Caption: Nucleophilic acyl substitution for ester formation.
2.2. General Protocol for Hindered Ester Synthesis
This protocol describes the esterification of a generic hindered alcohol. Note: Quantities should be calculated based on the limiting reagent.
-
Preparation: Under an inert atmosphere (N₂), add the hindered alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF) to an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.[8]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq.), to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.[9]
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture again and quench by slowly adding cold water or a saturated aqueous solution of NH₄Cl.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.
Core Application: Synthesis of Tertiary Amides
Analogous to ester synthesis, this compound is effective for the acylation of secondary amines to form tertiary amides, which are prevalent in many pharmaceutical structures. The Schotten-Baumann reaction conditions are often employed for this transformation.[10][]
3.1. Causality in Protocol Design
The synthesis of amides from acyl chlorides is typically rapid and high-yielding.[][12] The key experimental choice is the management of the HCl byproduct. In the Schotten-Baumann protocol, an aqueous base (like NaOH) or an organic base (like pyridine) is used. The choice depends on the solubility and stability of the starting materials and products. For substrates sensitive to strong aqueous base, an organic base in an aprotic solvent is preferred.
Table 2: Typical Conditions for Amide Synthesis
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), THF, or a biphasic system (DCM/H₂O) | Aprotic solvents are non-reactive; biphasic systems can simplify workup. |
| Base | Triethylamine (TEA), Pyridine, or aq. NaOH | Scavenges HCl byproduct to drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction.[10] |
| Stoichiometry | Slight excess of acyl chloride (1.1 eq.) | Ensures complete consumption of the often more valuable amine. |
3.2. General Protocol for Tertiary Amide Synthesis
-
Setup: In a fume hood, dissolve the secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a suitable flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add this compound (1.1 eq.) dropwise via syringe, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for 1-6 hours.[10] Monitor for the disappearance of the amine by TLC.
-
Quench & Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude tertiary amide, which can be further purified if necessary.
Experimental Workflow & Troubleshooting
A successful synthesis relies on a logical workflow and the ability to troubleshoot potential issues.
Caption: Standard experimental workflow for acylation.
Troubleshooting Guide:
-
Low Yield: Often caused by moisture contamination, leading to hydrolysis of the acyl chloride. Ensure all reagents are anhydrous and the system is properly inerted. Another cause could be insufficient reaction time for very hindered substrates.
-
Side Product Formation: If a nucleophilic base like pyridine is used in excess or at high temperatures, it can sometimes react to form an acylpyridinium salt. Using a more hindered base like diisopropylethylamine (DIPEA) can mitigate this.
-
Incomplete Reaction: For particularly unreactive nucleophiles, catalysis with a small amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[13]
References
-
PubChem. This compound | C4H6Cl2O | CID 11228850. [Link]
-
Philip Harris. SAFETY DATA SHEET 2-CHLORO-2-METHYLPROPANE. [Link]
-
ChemBK. This compound - ChemBK. [Link]
-
Autech. Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. [Link]
-
Fisher Scientific. Amide Synthesis - Fisher Scientific. [Link]
-
ChemSynthesis. This compound - 13222-26-9. [Link]
-
Study.com. Draw the SN1 mechanism for 2-chloro-2-methylpropane...[Link]
-
J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols...[Link]
-
OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
PubMed. A rapid and simple method for the esterification of fatty acids...[Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine...[Link]
-
Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
National Institutes of Health. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]
-
YouTube. Esterification using Acid Chloride and Alcohol. [Link]
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. 2-Methylpropanoyl chloride(79-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application of 2-Chloro-2-methylpropanoyl Chloride in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of 2-Chloro-2-methylpropanoyl Chloride in Agrochemical Innovation
This compound, a reactive acyl chloride, serves as a pivotal building block in the synthesis of a variety of organic molecules, including those with significant applications in the agrochemical industry.[1][2] Its unique structural features, namely the quaternary carbon and the alpha-chloro substitution, can impart specific biological activities and physicochemical properties to the final agrochemical product. This guide provides an in-depth exploration of the application of this compound in the synthesis of a representative α-chloroamide fungicide, N-(4-chlorobenzyl)-2-chloro-2-methylpropanamide. The protocols and application notes herein are designed for researchers, scientists, and professionals in the field of agrochemical development, offering both theoretical insights and practical, step-by-step guidance.
The α-chloroamide moiety is a recognized pharmacophore in various biologically active compounds, including fungicides.[3] The presence of the chlorine atom at the α-position can enhance the electrophilicity of the carbonyl group and participate in crucial interactions with biological targets, potentially leading to the disruption of essential processes in pathogenic fungi.[4][5]
This document will first detail the synthesis of the key intermediate, this compound, followed by its utilization in the synthesis of the target amide fungicide. The causality behind experimental choices, safety considerations, and the logic of the synthetic strategy are elucidated to provide a comprehensive understanding of the process.
Synthetic Workflow Overview
The overall synthetic strategy for the preparation of the target α-chloroamide fungicide is a two-step process. The first step involves the synthesis of the acyl chloride intermediate, this compound, from the corresponding carboxylic acid. The second step is the amide bond formation through the reaction of the acyl chloride with a primary amine.
Part 1: Synthesis of this compound
The most common and efficient method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[6][] This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| 2-Chloro-2-methylpropanoic acid | C₄H₇ClO₂ | 122.55 | 0.1 | 12.26 g |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 0.12 | 8.7 mL |
| N,N-Dimethylformamide (DMF) (catalyst) | C₃H₇NO | 73.09 | catalytic | 2-3 drops |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution (to neutralize HCl and SO₂ fumes), add 2-chloro-2-methylpropanoic acid (12.26 g, 0.1 mol) and anhydrous dichloromethane (50 mL).
-
Addition of Catalyst: Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the stirred suspension.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (8.7 mL, 0.12 mol) to the reaction mixture at room temperature using a dropping funnel. The addition should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess thionyl chloride can be removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.
Part 2: Synthesis of N-(4-chlorobenzyl)-2-chloro-2-methylpropanamide
The core of this agrochemical synthesis is the formation of an amide bond via the nucleophilic acyl substitution reaction between the synthesized this compound and 4-chlorobenzylamine.[1][8] This reaction, often referred to as a Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[6]
Reaction Mechanism: Amide Formation
The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion as a leaving group and forming the stable amide bond.
Experimental Protocol: Synthesis of N-(4-chlorobenzyl)-2-chloro-2-methylpropanamide
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| This compound | C₄H₆Cl₂O | 140.99 | 0.05 | 7.05 g |
| 4-Chlorobenzylamine | C₇H₈ClN | 141.60 | 0.05 | 7.08 g |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.06 | 8.3 mL |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzylamine (7.08 g, 0.05 mol) and triethylamine (8.3 mL, 0.06 mol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (7.05 g, 0.05 mol) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield N-(4-chlorobenzyl)-2-chloro-2-methylpropanamide as a solid.
Application Notes
-
Causality in Experimental Design: The use of an excess of triethylamine is to ensure the complete neutralization of the HCl byproduct, which can otherwise form a salt with the starting amine, rendering it unreactive.[6] Performing the reaction at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.[]
-
Significance of the α-Chloroamide Moiety: The resulting N-(4-chlorobenzyl)-2-chloro-2-methylpropanamide possesses the α-chloroamide functional group, which is a known toxophore in certain classes of fungicides.[3] This moiety can act as an alkylating agent, potentially inhibiting essential enzymes in fungal pathogens. The substituted benzyl group can also contribute to the overall lipophilicity and target-site binding of the molecule.
-
Trustworthiness and Self-Validation: The described protocols are based on well-established and reliable chemical transformations.[1][6][8] The purity of the synthesized compounds should be verified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and ensure the absence of significant impurities.
-
Scale-up Considerations: For larger-scale synthesis, careful control of the reaction temperature during the addition of the acyl chloride is crucial. A jacketed reactor with efficient cooling would be recommended. The work-up procedure may also need to be adapted for larger volumes, potentially involving continuous extraction methods.
-
Safety Precautions: this compound and thionyl chloride are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The gas trap is essential to neutralize the toxic and corrosive gaseous byproducts.
References
-
ChemBK. (2024). This compound. Available at: [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
- European Patent Office. (1983). Amide derivatives, processes for preparing them, their use as fungicides and pesticidal compositions containing them. EP0094950A2.
-
ResearchGate. (2022). Cinnamic acid amide fungicides successfully developed based on natural product cinnamic acid. Available at: [Link]
- Google Patents. CN120202188A - Amide compound or its salt, agricultural and horticultural fungicide containing the compound, and method of using the same.
-
Royal Society of Chemistry. (2016). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (2023). Agrochemical Evaluation of Natural l-Alanine-Derived Amide–Hydrazide Hybrids as Novel Fungicidal Agents in Ensuring Food Security. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules. Available at: [Link]
-
ACS Publications. (2021). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Institutes of Health. (2012). N-(4-Chlorophenylsulfonyl)-2-methylpropanamide. PMC. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available at: [Link]
-
National Institutes of Health. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.it]
- 8. chemguide.co.uk [chemguide.co.uk]
Use of 2-Chloro-2-methylpropanoyl chloride in the preparation of polymer brushes
Application Note & Protocol
Topic: Strategic Use of 2-Chloro-2-methylpropanoyl Chloride for the Precision Synthesis of Polymer Brushes via Surface-Initiated ATRP
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polymer brushes, consisting of polymer chains densely grafted to a surface, offer unparalleled control over interfacial properties.[1][2] Applications ranging from anti-fouling coatings and "smart" responsive surfaces to advanced drug delivery platforms are actively being developed.[3][4][5] A cornerstone of creating well-defined polymer brushes is the "grafting from" methodology, particularly Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This technique allows for the growth of polymer chains with predetermined molecular weights and low polydispersity directly from a substrate.[4][6][7]
The success of SI-ATRP is critically dependent on the initial step: the efficient and uniform immobilization of an ATRP initiator onto the target surface. This compound stands out as a highly effective initiator for this purpose. Its acyl chloride moiety provides a reactive handle for covalent attachment to hydroxyl-rich surfaces (e.g., silica, glass, metal oxides), while the tertiary alkyl chloride group provides the ideal initiation site for controlled radical polymerization. This document provides a comprehensive guide to the mechanism, application, and detailed protocols for using this compound to fabricate high-density polymer brushes.
Mechanism of Action: A Two-Stage Approach
The preparation of polymer brushes using this compound is a two-stage process: (I) initiator immobilization onto a hydroxyl-bearing substrate, and (II) the subsequent surface-initiated polymerization.
Stage I: Covalent Immobilization of the Initiator
The process begins with a substrate rich in surface hydroxyl (-OH) groups, such as a silicon wafer with its native oxide layer. The highly electrophilic acyl chloride group of this compound readily reacts with these nucleophilic hydroxyl groups. This reaction is typically carried out in an anhydrous aprotic solvent and in the presence of a base, such as triethylamine or pyridine.
Causality:
-
Anhydrous Conditions: Are paramount to prevent the hydrolysis of the highly reactive this compound into the non-reactive 2-chloro-2-methylpropanoic acid, which would halt the immobilization process.
-
Base Catalyst: The base acts as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the esterification reaction. This drives the reaction equilibrium towards the formation of the surface-bound ester, ensuring a high density of immobilized initiator molecules.
Stage II: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
With the initiator covalently anchored, the substrate is introduced into a solution containing the desired monomer, a transition metal catalyst (typically a copper(I) complex), and a ligand. The core of ATRP is a reversible activation-deactivation equilibrium.[8][9]
-
Activation: The catalyst, a copper(I) complex (e.g., Cu(I)Br/PMDETA), abstracts the chlorine atom from the immobilized initiator. This oxidizes the catalyst to a copper(II) species (deactivator) and generates a radical on the surface.[9]
-
Propagation: The surface-tethered radical rapidly reacts with monomer units, causing the polymer chain to grow.
-
Deactivation: The deactivator species (Cu(II)Br₂/PMDETA) can donate the halogen atom back to the propagating polymer chain end. This reforms the dormant alkyl halide and the Cu(I) activator, temporarily halting propagation.[10]
This rapid, reversible deactivation process ensures that the concentration of active radicals at any given moment is extremely low.[9] This minimizes radical-radical termination reactions, which are irreversible and lead to loss of control in conventional free-radical polymerization. The result is a population of polymer chains that grow concurrently and uniformly from the surface.[9]
Experimental Protocols
The following protocols provide a validated starting point for the synthesis of polymer brushes on silicon wafers. Researchers should note that optimal conditions may vary based on the specific substrate, monomer, and desired polymer brush characteristics.
Protocol 1: Substrate Preparation (Silicon Wafer)
Causality: This step is crucial for generating a high density of surface hydroxyl groups and removing organic contaminants, ensuring uniform initiator attachment.
-
Cut silicon wafers to the desired size using a diamond-tipped scribe.
-
Clean the wafers by sonication in a sequence of acetone, then ethanol, for 15 minutes each to remove gross organic residues.
-
Dry the wafers under a stream of inert gas (e.g., nitrogen or argon).
-
Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to concentrated sulfuric acid (96%) in a 1:3 (v/v) ratio. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always add peroxide to acid slowly, cool the mixture in an ice bath, and use appropriate personal protective equipment (lab coat, face shield, heavy-duty gloves).
-
Immerse the dried wafers in the piranha solution for 1 hour to hydroxylate and clean the surface.[11]
-
Remove the wafers and rinse them extensively with deionized water, followed by ethanol, and dry thoroughly under a nitrogen stream.[11] The wafers are now ready for initiator immobilization.
Protocol 2: Initiator Immobilization
Causality: This protocol covalently attaches the this compound initiator to the hydroxylated surface, creating the foundation for polymer brush growth.
-
Place the cleaned, dry silicon wafers in a Schlenk flask and dry under vacuum for at least 2 hours to remove any adsorbed water.
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add enough anhydrous toluene to cover the substrates.
-
Add triethylamine (Et₃N) to the toluene to a final concentration of approximately 10-15 mM.
-
Add this compound to the solution to a final concentration of 10 mM. The reaction is typically rapid and can be performed at room temperature.[12]
-
Allow the reaction to proceed for 12-16 hours (overnight) with gentle stirring to ensure complete and uniform coverage of the surface.
-
Remove the substrates from the reaction solution and rinse sequentially with toluene, ethanol, and deionized water to remove any physisorbed initiator and triethylammonium hydrochloride salt.
-
Dry the initiator-functionalized substrates under a nitrogen stream. They are now ready for polymerization or can be stored under inert conditions.
Protocol 3: SI-ATRP of N-isopropylacrylamide (NIPAM)
Causality: This protocol grows thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) brushes from the initiator-functionalized surface. The ratio of catalyst to deactivator and monomer concentration are key parameters for controlling polymerization speed and brush thickness.
-
In a Schlenk flask, add NIPAM monomer (e.g., 5.0 g, 44.2 mmol) and the ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (e.g., 76.8 mg, 0.44 mmol).
-
Place the initiator-functionalized substrates inside the flask.
-
Add the solvent, typically a mixture like methanol/water (e.g., 4:1 v/v, 20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes. This step is critical as oxygen can terminate the radical polymerization.
-
In a separate, inert-atmosphere container (e.g., glovebox), weigh the catalyst, Copper(I) bromide (CuBr) (e.g., 42.3 mg, 0.29 mmol), and the deactivator, Copper(II) bromide (CuBr₂) (e.g., 32.7 mg, 0.15 mmol).
-
Rapidly add the copper salts to the deoxygenated monomer solution under a positive pressure of inert gas.
-
Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 25-60 °C) and allow the polymerization to proceed. The reaction time determines the final brush thickness (e.g., 1-24 hours).
-
To stop the polymerization, open the flask to air and dilute the mixture with a suitable solvent like methanol.
-
Remove the substrates and sonicate them in methanol, followed by copious rinsing with deionized water, to remove any non-grafted polymer and residual catalyst.
-
Dry the polymer brush-coated substrates under a nitrogen stream.
Data & Characterization
Successful synthesis should be validated using surface analysis techniques.
| Parameter / Technique | Purpose | Expected Outcome for Successful Synthesis |
| Ellipsometry | Measures the thickness of the polymer layer. | A linear increase in brush thickness with polymerization time. |
| Contact Angle Goniometry | Measures surface wettability. | A significant change in the water contact angle after brush grafting (e.g., PNIPAM makes the surface more hydrophilic at room temp). |
| Atomic Force Microscopy (AFM) | Visualizes surface topography and roughness. | A smooth, uniform surface morphology. Can also be used to measure thickness via scratch testing. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface. | Appearance of signals corresponding to the polymer (e.g., N1s for PNIPAM) and attenuation of the substrate signal (e.g., Si2p). |
Key Considerations & Troubleshooting
-
Initiator Density: The density of the immobilized initiator is a critical parameter that influences the final polymer brush density.[13] It is primarily controlled by the reaction conditions in Protocol 2. Insufficient base or the presence of water can lead to a low initiator density.
-
Catalyst System: The choice of ligand and the Cu(I)/Cu(II) ratio are crucial for controlling the polymerization.[10] A higher Cu(I) concentration leads to a faster polymerization but may result in higher polydispersity and more termination events.
-
Oxygen Sensitivity: ATRP is highly sensitive to oxygen. Rigorous deoxygenation of the polymerization mixture is essential for a controlled process. Accidental introduction of air will quench the reaction.
-
Monomer Purity: The monomer should be passed through a column of basic alumina before use to remove any inhibitor, which could otherwise interfere with the polymerization.
References
- Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. Polymer Chemistry (RSC Publishing).
- Polymer Brushes via Surface-Initiated Electrochemically Mediated ATRP: Role of a Sacrificial Initiator in Polymerization of Acrylates on Silicon Substrates. MDPI.
- CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride. Google Patents.
- This compound - 13222-26-9, C4H6Cl2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- This compound | 13222-26-9. Sigma-Aldrich.
- A Comparative Guide to the Synthetic Routes of 1-Chloroethyl 2-methylpropanoate. Benchchem.
- CN101284772B - Synthetic method of D-(+)-2-chloro-propanoyl chloride. Google Patents.
- Surface-initiated mechano-ATRP as a convenient tool for tuning of bidisperse magnetorheological suspensions toward extreme kinetic stability. Polymer Chemistry (RSC Publishing).
- CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride. Google Patents.
- Polymer Brushes: Synthesis, Characterization, Applications | Request PDF. ResearchGate.
- (PDF) Synthesis and characterization of poly(N-isopropylacrylamide) hybrid microgels with different cross-linker contents. ResearchGate.
- Effect of [Cu-II] on the rate of activation in ATRP. ResearchGate.
- Mixed Polymer Brushes for “Smart” Surfaces. PMC - NIH.
- Atom Transfer Radical Polymerization. Matyjaszewski Polymer Group.
- Polymer brushes: surface-immobilized macromolecules. Controlled Radical Polymerization.
- ATRP from surfaces. Matyjaszewski Polymer Group - Carnegie Mellon University.
- Application Notes and Protocols: 4- (Chloromethyl)benzoyl Chloride as a Versatile Initiator for Atom Transfer Radical Polymerization (ATRP). Benchchem.
- Kris Matyjaszewski - Fundamentals of Controlled/Living Radical Polymerization. YouTube.
- Cylindrical molecular brushes: Synthesis, characterization, and properties | Request PDF. ResearchGate.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Surface-initiated mechano-ATRP as a convenient tool for tuning of bidisperse magnetorheological suspensions toward extreme kinetic stability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mixed Polymer Brushes for “Smart” Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Block Copolymers Using 2-Chloro-2-methylpropanoyl Chloride for Macroinitiation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of block copolymers utilizing 2-chloro-2-methylpropanoyl chloride. This methodology leverages the transformation of hydroxyl-terminated polymers into effective macroinitiators for subsequent controlled radical polymerization. We delve into the underlying chemical principles, provide detailed, field-tested protocols for macroinitiator synthesis and subsequent block copolymerization via Atom Transfer Radical Polymerization (ATRP), and outline rigorous characterization techniques. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific applications, ranging from advanced materials to drug delivery systems.
Introduction: The Strategic Advantage of Macroinitiators in Block Copolymer Synthesis
Block copolymers, macromolecules composed of two or more distinct polymer chains linked covalently, are foundational to a vast array of advanced applications due to their ability to self-assemble into ordered nanostructures.[1][2] The precise control over polymer architecture afforded by controlled/"living" radical polymerization (CRP) techniques has been a paradigm shift in materials science.[3] A powerful strategy within the CRP toolkit is the use of a "macroinitiator," a polymer chain functionalized with an initiating group, to grow a second, distinct polymer block.[3][4]
This approach offers a robust pathway to well-defined block copolymers. By first synthesizing a well-characterized polymer of one type (e.g., a polyester via ring-opening polymerization) and then converting its end-group into an initiator for a different polymerization method (e.g., ATRP for a vinyl polymer), a high degree of control over the final block copolymer's composition and molecular weight can be achieved.
This compound (also known as α-chloroisobutyryl chloride) is a highly effective and commercially available reagent for this purpose.[5][6] Its acyl chloride functionality reacts readily and specifically with hydroxyl end-groups of polymers, such as poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL), to install a tertiary alkyl halide. This tertiary halide is an ideal initiating site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer Living Radical Polymerization (SET-LRP).[7][8][9]
Safety Advisory: this compound is a flammable, corrosive, and moisture-sensitive liquid.[5][10][11] It causes severe skin burns and eye damage.[11] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place away from moisture to prevent hydrolysis and the release of hydrochloric acid.[5]
The Core Mechanism: From Hydroxyl-Terminated Polymer to ATRP Macroinitiator
The conversion of a hydroxyl-terminated polymer into an ATRP macroinitiator is a straightforward esterification reaction. The hydroxyl group at the polymer chain end acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
This process transforms a polymer that is inert to radical polymerization into a potent macroinitiator, ready to initiate the growth of a second block.
Experimental Protocols
Synthesis of a Poly(ε-caprolactone) (PCL) Macroinitiator
This protocol details the conversion of a commercially available hydroxyl-terminated poly(ε-caprolactone) (PCL-OH) into a PCL-based macroinitiator (PCL-Cl) suitable for ATRP.
Materials:
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Drying the Polymer: In a round-bottom flask, dissolve PCL-diol (e.g., 5.0 g, 2.5 mmol) in anhydrous DCM (50 mL). Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Further dry the PCL-diol under high vacuum for at least 12 hours to remove residual water.
-
Reaction Setup: Transfer the dried PCL-diol to a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a rubber septum, and purge with argon or nitrogen for 15-20 minutes.
-
Dissolution and Cooling: Add anhydrous DCM (50 mL) to the flask via a syringe to dissolve the PCL-diol. Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: While stirring, add triethylamine (1.4 mL, 10 mmol, 4 equivalents relative to hydroxyl groups) via syringe. Subsequently, add this compound (1.23 mL, 10 mmol, 4 equivalents) dropwise over 10 minutes. Note: A slight excess of the acyl chloride and base ensures complete end-group functionalization.
-
Reaction: Allow the reaction to warm to room temperature and stir under an inert atmosphere for 24 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium chloride salt precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the concentrated polymer in a minimal amount of DCM (approx. 10 mL).
-
Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold methanol (approx. 200 mL) with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Repeat the dissolution-precipitation step two more times to ensure the removal of unreacted reagents and byproducts.
-
-
Drying: Dry the purified PCL macroinitiator (PCL-Cl) under high vacuum at room temperature until a constant weight is achieved.
Synthesis of a PCL-b-PMMA Block Copolymer via ATRP
This protocol describes the synthesis of a poly(ε-caprolactone)-block-poly(methyl methacrylate) (PCL-b-PMMA) diblock copolymer using the PCL-Cl macroinitiator.[12][13][14]
Materials:
-
PCL-Cl macroinitiator (synthesized in 3.1)
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, add the PCL-Cl macroinitiator (e.g., 1.0 g, 0.5 mmol) and CuBr (71.7 mg, 0.5 mmol). Seal the flask, and subject it to three cycles of vacuum and backfilling with argon/nitrogen.
-
Addition of Monomer and Solvent: In a separate flask, prepare a solution of MMA (e.g., 5.0 g, 50 mmol) and PMDETA (104 µL, 0.5 mmol) in anisole (5 mL). Degas this solution by bubbling with argon/nitrogen for 30 minutes.
-
Initiation of Polymerization: Transfer the degassed monomer solution to the Schlenk flask containing the macroinitiator and catalyst via a cannula or syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir. The reaction mixture should become viscous as the polymerization proceeds. Monitor the monomer conversion over time by taking small aliquots and analyzing them via ¹H NMR.
-
Termination: After reaching the desired conversion (e.g., 6-8 hours), cool the flask to room temperature and open it to the air to terminate the polymerization by exposing the copper catalyst to oxygen.
-
Purification:
-
Dilute the reaction mixture with THF (approx. 20 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst (the solution should turn from colored to colorless).
-
Concentrate the purified solution.
-
Precipitate the block copolymer in a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
The purification of block copolymers is crucial to remove any unreacted macroinitiator or homopolymer formed through side reactions.[1][15][16][17] Repeated precipitation is a common and effective method.[16]
Visualization of the Synthetic Workflow
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Fully Automated Multi-Step Synthesis of Block Copolymers [mdpi.com]
- 3. Features of Controlled “Living” Radical Polymerizations - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 13222-26-9: this compound [cymitquimica.com]
- 6. 2-chloroisobutyryl chloride | CAS#:13222-26-9 | Chemsrc [chemsrc.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 13222-26-9 [sigmaaldrich.com]
- 11. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. From monomer to micelle: a facile approach to the multi-step synthesis of block copolymers via inline purification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01819A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. blogs.rsc.org [blogs.rsc.org]
Troubleshooting & Optimization
Navigating the Complexities of Amide Synthesis: A Technical Guide to the Side Reactions of 2-Chloro-2-methylpropanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the nuances of using 2-chloro-2-methylpropanoyl chloride in amide synthesis with primary amines. This highly reactive acylating agent, while effective, presents unique challenges due to its structure. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate common side reactions, ensuring the success of your synthetic endeavors.
Understanding the Primary Reaction and Its Inherent Challenges
The desired reaction is a nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of this compound. This proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the target N-substituted 2-chloro-2-methylpropanamide and hydrochloric acid. The HCl byproduct is typically neutralized by an excess of the primary amine or an added non-nucleophilic base.
However, the tertiary α-carbon and the presence of α-protons in this compound introduce a predisposition to several competing side reactions. Understanding these pathways is the first step toward controlling them.
Frequently Asked Questions & Troubleshooting Guide
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My reaction yield is significantly lower than expected, and I'm observing multiple spots on my TLC. What are the likely side products?
A1: Low yields and the presence of multiple byproducts are common challenges with this reagent. The primary culprits are often elimination and hydrolysis.
-
Elimination to Form N-substituted Methacrylamide: The most prevalent side reaction is the base-promoted elimination of HCl from the starting acyl chloride to form the highly reactive intermediate, methacryloyl chloride. This intermediate then readily reacts with your primary amine to yield the corresponding N-substituted methacrylamide, an unsaturated and often difficult-to-remove impurity. The steric hindrance of the tertiary acyl chloride can slow the desired nucleophilic attack, giving the elimination pathway a competitive advantage.
-
Hydrolysis: this compound is extremely sensitive to moisture. Any water present in your reactants, solvents, or glassware will lead to rapid hydrolysis, forming 2-chloro-2-methylpropanoic acid. This not only consumes your starting material but the resulting carboxylic acid can complicate your purification process.
Troubleshooting Workflow for Low Yield and Multiple Byproducts
Caption: Troubleshooting flowchart for low yields.
Q2: I've confirmed the presence of an unsaturated amide in my product mixture. How can I suppress its formation?
A2: The formation of the methacrylamide byproduct is a strong indication that elimination is a significant competing pathway. This is often exacerbated by the choice of base and the reaction temperature.
Mechanism of Elimination: The elimination can proceed through an E1cB-like mechanism where a base removes a proton from one of the methyl groups, forming a carbanion that then expels the chloride ion. Alternatively, a concerted E2 pathway may also be operative.
To suppress this side reaction, consider the following strategies:
-
Choice of Base: If you are using an excess of your primary amine as the base, its basicity and steric profile will influence the rate of elimination. For sterically less demanding primary amines, consider switching to a non-nucleophilic, sterically hindered base. These bases are less likely to abstract a proton from the acyl chloride.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine | ~10.7 | Common, but can promote elimination. |
| Diisopropylethylamine (DIPEA) | ~10.7 | More sterically hindered than TEA, can reduce elimination. |
| 2,6-Lutidine | ~6.7 | Sterically hindered, less basic, good for suppressing elimination. |
| Proton-Sponge® | ~12.1 | Very hindered, non-nucleophilic, excellent for suppressing elimination. |
-
Temperature Control: Elimination reactions generally have a higher activation energy than the desired acylation. Therefore, running your reaction at lower temperatures (e.g., 0 °C to -20 °C) will significantly favor the desired amide formation.
Experimental Protocol to Minimize Elimination
-
Setup: Under an inert atmosphere (N₂ or Ar), add your primary amine (1.0 eq.) and a non-nucleophilic base such as 2,6-lutidine (1.2 eq.) to a flame-dried flask containing a stirrer bar and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -10 °C using an appropriate cooling bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -10 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with cold, dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Q3: My reaction is very sluggish, even after several hours. How can I increase the reaction rate without promoting side reactions?
A3: A sluggish reaction is often a consequence of steric hindrance, either from the acyl chloride, the primary amine, or both. Increasing the temperature is a common approach to accelerate reactions, but in this case, it will likely favor the undesired elimination pathway.
Strategies for Accelerating Sluggish Reactions:
-
Solvent Choice: The choice of solvent can have a significant impact on the reaction rate. Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile can help to solvate the transition state of the nucleophilic attack, thereby increasing the reaction rate.
-
Catalysis: For particularly challenging acylations involving sterically hindered primary amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the primary amine.
Catalytic Acylation Protocol for Hindered Amines
-
Setup: To a flame-dried flask under an inert atmosphere, add the hindered primary amine (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous THF.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Q4: I suspect ketene formation is occurring in my reaction. What is the evidence for this, and how can it be controlled?
A4: The formation of a ketene intermediate is another potential side reaction for acyl chlorides possessing an α-proton. In the presence of a base, this compound can undergo dehydrochlorination to form methylketene.[1] This highly reactive intermediate can then react with the primary amine to form the desired amide. While this ultimately leads to the correct product, the reaction pathway is different and can sometimes lead to the formation of dimers or other byproducts if the ketene is not trapped efficiently by the amine.
Mechanism of Ketene Formation and Reaction
Sources
Technical Support Center: Minimizing Hydrolysis of 2-Chloro-2-methylpropanoyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing the hydrolysis of 2-chloro-2-methylpropanoyl chloride during chemical reactions. As a highly reactive acyl chloride, its susceptibility to hydrolysis presents a significant challenge in synthetic chemistry.[1][2] This document offers troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments and maximize product yield.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable reagent in organic synthesis, often utilized for acylation reactions to introduce the 2-chloro-2-methylpropanoyl moiety into various molecules.[3] However, the electrophilic nature of the acyl chloride functional group makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][2] This reaction is often vigorous and results in the formation of the corresponding carboxylic acid (2-chloro-2-methylpropanoic acid) and hydrochloric acid (HCl), diminishing the yield of the desired product and introducing impurities.[1]
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chloride. This process is facilitated by the strong electron-withdrawing effects of both the chlorine and oxygen atoms attached to the carbonyl carbon, which creates a significant partial positive charge on the carbon, making it a prime target for nucleophiles.[2]
Caption: Mechanism of this compound Hydrolysis.
Troubleshooting Guide: Proactive Measures to Prevent Hydrolysis
This section provides actionable strategies to mitigate the risk of hydrolysis during your experiments.
Q1: What are the most critical factors to control to prevent hydrolysis?
A1: The absolute exclusion of moisture is the single most important factor. This encompasses atmospheric moisture, residual water in solvents, on glassware, and within other reagents.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation:
-
Thoroughly wash all glassware with an appropriate solvent and then rinse with deionized water.
-
Dry all glassware in an oven at a temperature above 100°C for a minimum of 4 hours, or preferably overnight, to remove all traces of water.
-
Assemble the reaction apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).
-
-
Solvent and Reagent Purity:
-
Use only freshly opened, anhydrous solvents from a reputable supplier. Solvents should be stored over molecular sieves to maintain their dryness.
-
Ensure all other reagents are of high purity and are handled in a manner that prevents moisture contamination.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of a dry, inert gas. This can be achieved using a nitrogen or argon manifold connected to the reaction flask via a bubbler.
-
All additions of reagents and solvents should be performed using syringes or cannulas to avoid exposing the reaction mixture to the atmosphere.
-
Q2: How does the choice of solvent impact the rate of hydrolysis?
A2: The choice of solvent plays a crucial role in managing the reactivity of this compound.[4] Polar aprotic solvents are generally preferred as they can dissolve the acyl chloride without participating in the reaction.
Table 1: Recommended Solvents for Reactions with this compound
| Solvent | Polarity | Rationale for Use |
| Dichloromethane (DCM) | Polar Aprotic | Excellent solvent for many organic compounds, relatively inert. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good solvating power, but must be rigorously dried as it can contain peroxides and water. |
| Acetonitrile (MeCN) | Polar Aprotic | Useful for a range of reactions, must be anhydrous. |
| Diethyl ether | Nonpolar | Can be used, but its lower polarity may limit the solubility of some reactants. |
Caution: Avoid protic solvents such as alcohols and water, as they will readily react with the acyl chloride.[4]
Q3: Can I use a scavenger to remove trace amounts of water or HCl?
A3: Yes, employing a scavenger is a highly effective strategy. Non-nucleophilic bases are commonly used to neutralize the HCl generated during the reaction, which can catalyze further hydrolysis. They can also react with any trace amounts of water present.
Experimental Protocol: Utilizing an Acid Scavenger
-
Choice of Scavenger:
-
Tertiary Amines: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are commonly used. They are non-nucleophilic enough to not compete with the desired reaction but are effective at scavenging HCl.[5]
-
Pyridine: Can also be used as a scavenger and a catalyst in some acylation reactions.[5]
-
Polymer-bound scavengers: These can be advantageous as they are easily removed by filtration at the end of the reaction.[6]
-
-
Procedure:
-
Add the scavenger to the reaction mixture before the addition of this compound.
-
Use a stoichiometric amount of the scavenger relative to the acyl chloride, or a slight excess, to ensure complete neutralization of the generated HCl.
-
Caption: Experimental Workflow for Minimizing Hydrolysis.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances.[7] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[8] For long-term storage, refrigeration is often recommended.[9][10]
Q5: My reaction mixture turned cloudy and I detect a pungent odor. What does this indicate?
A5: A cloudy appearance and the sharp, acidic smell of HCl are strong indicators that hydrolysis has occurred. The cloudiness is likely due to the formation of the less soluble 2-chloro-2-methylpropanoic acid. At this point, the yield of your desired product will be compromised. It is advisable to restart the reaction, paying meticulous attention to anhydrous techniques.
Q6: Can I purify this compound if I suspect it has partially hydrolyzed?
A6: Purification is possible through distillation.[11][12] However, this should be done with caution due to the thermal sensitivity of the compound. Vacuum distillation is recommended to lower the boiling point and minimize decomposition. It is crucial to ensure the distillation apparatus is completely dry.
Q7: Are there any specific safety precautions I should take when handling this compound?
A7: Absolutely. This compound is corrosive and will cause severe irritation to the skin, eyes, and respiratory tract.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.
References
-
Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane. Retrieved from [Link]
-
Harper College. (2015). 2-Chloro-2-methylpropane - Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]
-
Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]
- Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Buy this compound | 13222-26-9 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 7. 2-Methylpropanoyl chloride(79-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Purification of Reaction Products from 2-Chloro-2-methylpropanoyl Chloride Acylation
Welcome to the technical support center for the purification of acylation products derived from 2-chloro-2-methylpropanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of purifying these sensitive compounds.
Introduction: The Chemistry of this compound Acylations
This compound is a highly reactive acylating agent used in organic synthesis to introduce the 2-chloro-2-methylpropanoyl group, often as a precursor to other functional groups.[1][2] Its reactivity, stemming from the electrophilic acyl chloride functional group, allows for the formation of esters and amides.[2] However, this high reactivity also presents challenges during product purification. The primary concerns are the compound's sensitivity to moisture, leading to hydrolysis, and the removal of unreacted starting materials, the catalyst (if used), and byproducts.[1][3][4]
This guide will walk you through the common issues encountered and provide practical, field-tested solutions to ensure the successful isolation of your desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Acylated Product
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | This is a primary concern as the acyl chloride reacts readily with water to form the corresponding carboxylic acid.[4][5] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Note that acyl chlorides can hydrolyze on silica TLC plates, potentially giving misleading results.[6] An alternative is to take a small aliquot of the reaction, quench it with methanol to form the methyl ester, and then analyze by TLC or GC. |
| Product Loss During Aqueous Workup | If your product has some water solubility, it can be lost during the aqueous extraction phase. Minimize the number of aqueous washes or use a saturated brine solution to "salt out" the organic product, reducing its solubility in the aqueous layer.[7] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Unreacted this compound | Excess acyl chloride can be removed by a careful aqueous workup. A wash with a dilute solution of sodium bicarbonate will neutralize and remove the unreacted acyl chloride.[7][8] Be cautious, as this reaction produces CO2 gas, so vent the separatory funnel frequently.[8] |
| Hydrolysis Product (2-chloro-2-methylpropanoic acid) | This acid can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.[7] The resulting carboxylate salt is water-soluble and will be extracted into the aqueous phase. |
| Side Products from Elimination Reactions | Depending on the substrate and reaction conditions, elimination reactions can occur. Purification by flash column chromatography is often the most effective method to separate these byproducts.[9] |
Issue 3: Difficulty with Product Isolation
| Possible Cause | Recommended Solution |
| Formation of an Emulsion During Aqueous Workup | Emulsions are common when working with chlorinated solvents.[10] To break an emulsion, add a small amount of saturated sodium chloride (brine) solution.[7] Allowing the mixture to stand for an extended period can also help. |
| Product is a Volatile Liquid | If your product has a low boiling point, it can be lost during solvent removal. Use a rotary evaporator with a carefully controlled temperature and vacuum. It may also be beneficial to use a high-boiling solvent for the extraction if it is compatible with your product. |
| Product Degradation on Silica Gel | The acidic nature of silica gel can cause the degradation of sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my acylation reaction?
A1: As mentioned, direct TLC analysis of acyl chlorides can be problematic. A reliable method is to take a small sample from the reaction mixture, quench it with a nucleophile like methanol or a simple amine, and then analyze the resulting stable ester or amide by TLC, GC, or LC-MS.
Q2: My product seems to be hydrolyzing during the aqueous workup. What can I do?
A2: Minimize contact time with the aqueous phase. Perform the extractions quickly and efficiently. Using cold solutions for the workup can also slow down the rate of hydrolysis. Ensure your organic solvent is sufficiently non-polar to discourage partitioning of water into the organic layer.
Q3: Can I purify my acylated product by distillation?
A3: Distillation can be an effective purification method if your product is thermally stable and has a significantly different boiling point from the impurities.[11][12] Vacuum distillation is often preferred to reduce the required temperature and minimize the risk of thermal decomposition.[13]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is corrosive and reacts with moisture to release HCl gas.[1][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
Experimental Protocols
Protocol 1: General Aqueous Workup for Acylation Reactions
This protocol is designed to remove unreacted acyl chloride, the corresponding carboxylic acid, and any water-soluble catalysts or byproducts.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench any unreacted acylating agent.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake gently, venting frequently.[9]
-
Neutralizing Wash: Separate the organic layer. Wash it with a 5% aqueous sodium bicarbonate solution to neutralize and remove acidic impurities.[7][12] Be sure to vent the separatory funnel often to release the pressure from the CO2 gas that evolves.[8]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and help break any emulsions.[7]
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[8][12]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This is often the most effective method for obtaining a highly pure product.
-
Choosing the Solvent System: Determine an appropriate eluent system using TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.[9]
-
Preparing the Column: Pack a glass column with silica gel slurried in the initial, non-polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent if necessary, and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a product from a this compound acylation reaction.
Caption: Decision workflow for purification.
References
-
Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane. Retrieved from [Link]
-
OC-Praktikum. (2006, March). 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]
- Matsuoka, M., & Akitsu, T. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein.
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
- Niedermayer, A. O. (1967). Gas Chromatographic Analysis of C2-C16 Acyl Chlorides as the 2-Butanol Esters. Analytical Chemistry, 39(8), 940-944.
-
Clark, J. (n.d.). Making Esters. Chemguide. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
-
YouTube. (2021, May 26). Hydrolysis of 2-chloro-2-methylpropane Lab Demonstration. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN101284772A - Synthetic method of D-(+)-2-chloro-propanoyl chloride.
-
ResearchGate. (n.d.). Mechanism of the acylation reaction of 2-MN. RCOCl: acetyl chloride.... Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
-
Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (2025, August 24). 2-chloroisobutyryl chloride | CAS#:13222-26-9. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. Buy this compound | 13222-26-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. savemyexams.com [savemyexams.com]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. issr.edu.kh [issr.edu.kh]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Workup [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 14. chembk.com [chembk.com]
- 15. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ester Synthesis with 2-Chloro-2-methylpropanoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing ester synthesis using 2-Chloro-2-methylpropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ensure robust, reproducible outcomes. As a highly reactive acylating agent, this compound is a powerful tool for ester synthesis, but its reactivity demands careful control of reaction parameters.[1][2] This guide provides field-proven insights and detailed protocols to help you achieve success in your synthetic endeavors.
Section 1: Core Principles & Reaction Mechanism
Q: What is the fundamental reaction mechanism for esterification with this compound?
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[3] This process is typically fast, exothermic, and for practical purposes, irreversible, which is a significant advantage over equilibrium-driven methods like Fischer esterification.[4][5]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride.[3]
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, creating a transient tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, removes a proton from the resulting oxonium ion to yield the neutral ester product and the hydrochloride salt of the base.[6] The base is critical for scavenging the generated HCl, which could otherwise lead to undesirable side reactions.[3][7]
Caption: Nucleophilic acyl substitution mechanism for esterification.
Section 2: General Protocol & Recommended Starting Conditions
Q: What is a reliable, general protocol for synthesizing an ester with this compound?
This protocol is a robust starting point for the esterification of primary and secondary alcohols. All glassware should be oven or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from compromising the acyl chloride.[5]
Experimental Protocol: Synthesis of an Ester
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (see Table 1).
-
Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 - 1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the alcohol/base mixture over 15-30 minutes, ensuring the internal temperature does not rise significantly. The reaction is often exothermic.[3][8]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove the amine base, followed by saturated sodium bicarbonate solution, and finally brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude ester can then be purified by vacuum distillation or column chromatography on silica gel.[3]
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stoichiometry | Alcohol (1.0 eq.), Acyl Chloride (1.05-1.1 eq.), Base (1.1-1.2 eq.) | A slight excess of the acyl chloride ensures full conversion of the alcohol. Excess base neutralizes all generated HCl.[8] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | Aprotic solvents are required to prevent hydrolysis of the acyl chloride.[7] Ensure DCM is stabilized with amylene, not ethanol.[7] |
| Base | Pyridine, Triethylamine (TEA) | Non-nucleophilic bases that act as effective HCl scavengers without competing with the alcohol nucleophile.[3][6] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reaction; warming to RT ensures completion.[8] |
| Atmosphere | Nitrogen or Argon | Prevents reaction with atmospheric moisture, which leads to hydrolysis of the acyl chloride.[7] |
Section 3: Troubleshooting Common Issues
Q1: My reaction yield is low or non-existent. What are the likely causes?
Low yield is the most common issue and almost always traces back to the high reactivity of the acyl chloride with water.
-
Moisture Contamination: This is the primary culprit. This compound reacts vigorously with water to form the corresponding carboxylic acid, consuming your reagent.[1][5]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
-
-
Reagent Degradation: The acyl chloride may have degraded during storage. It is a moisture-sensitive liquid.[1]
-
Solution: Use a fresh bottle or distill the acyl chloride before use. Check for a pungent odor, which indicates some hydrolysis to HCl.
-
-
Insufficient Base: If there isn't enough base to neutralize the HCl produced, the reaction mixture will become acidic. This can lead to side reactions or degradation of acid-sensitive substrates.
-
Solution: Use at least 1.1 equivalents of a tertiary amine base like triethylamine or pyridine.[8]
-
-
Poor Nucleophile: The alcohol may be too sterically hindered or electronically poor to react efficiently.
-
Solution: For hindered alcohols, consider increasing the reaction time, gently heating, or adding a catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts.[9]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm seeing unexpected byproducts. What could they be?
The most common byproduct is the hydrolysis product. Other impurities can arise from interactions with solvents or, under specific conditions, elimination.
-
Hydrolysis Product: The primary byproduct is 2-chloro-2-methylpropanoic acid, formed from the reaction of the acyl chloride with water.[5] This acidic impurity can often be removed with a basic wash (e.g., NaHCO₃ solution) during workup.
-
Solvent-Related Byproducts: If a solvent containing hydroxyl groups is used (e.g., ethanol, or DCM stabilized with ethanol), it will react with the acyl chloride to form the corresponding ester, consuming your reagent and complicating purification.[7]
-
Elimination Products: While the primary reaction site is the acyl chloride, the molecule also contains a tertiary alkyl chloride. Under strongly basic or high-temperature conditions, there is a theoretical possibility of an E1 or E2 elimination reaction to form methacryloyl chloride.[10][11] However, this is generally not a major pathway under standard esterification conditions where a non-nucleophilic base is used at low to ambient temperatures.
Caption: Common side reactions in ester synthesis.
Q3: How do I choose the right solvent and base for my specific alcohol?
The choice depends on the properties of your substrate and the desired reaction conditions.
Solvent Selection: The key is to use a dry, aprotic solvent in which your starting materials are soluble.
-
Dichloromethane (DCM): An excellent, versatile solvent. It's volatile, making it easy to remove. Crucially, use anhydrous DCM stabilized with amylene, as standard DCM contains ethanol which will react. [7]
-
Tetrahydrofuran (THF): Another good choice, particularly if higher solubility is needed. It is miscible with water, which must be considered during the aqueous workup.[7]
-
Diethyl Ether / MTBE: Good options, especially MTBE, which is less prone to peroxide formation than diethyl ether.[7]
-
Acetonitrile (ACN) / Dimethylformamide (DMF): Generally avoided unless necessary for solubility, as they can be difficult to remove completely from the final product.[7]
Base Selection: The base must be a non-nucleophilic proton scavenger.
-
Triethylamine (TEA): A common, inexpensive, and effective choice. The resulting triethylammonium chloride salt is often insoluble in solvents like DCM or ether, which can sometimes help drive the reaction forward, but can also make stirring difficult.
-
Pyridine: Also very common. The resulting pyridinium hydrochloride is typically more soluble in organic solvents. Pyridine is a weaker base than TEA and can sometimes be less effective for sluggish reactions. It also has a notoriously unpleasant odor.[3][8]
-
Diisopropylethylamine (DIPEA or Hünig's base): A more sterically hindered base that is useful if side reactions involving the base are a concern. It is more expensive than TEA.
References
-
Various Authors. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
University of Colorado Boulder. (n.d.). "Pushing Electrons;" Representing Reaction Mechanisms. [Link]
-
The Student Room. (2011). What's one disadvantage of using acyl chlorides in preparation of esters?[Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2024). 11.10: The E1 and E1cB Reactions. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Reddit. (2025). How to synthesize ester from sterically bulky carboxylic acid ? r/OrganicChemistry. [Link]
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. Buy this compound | 13222-26-9 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thestudentroom.co.uk [thestudentroom.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. askthenerd.com [askthenerd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Removal of 2-chloro-2-methylpropanoic acid byproduct from reaction mixture
Technical Support Center: Purification & Byproduct Removal
Topic: Strategies for the Selective Removal of 2-chloro-2-methylpropanoic acid from Reaction Mixtures
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who encounter 2-chloro-2-methylpropanoic acid as a persistent byproduct. We will explore the chemical principles behind its removal and provide detailed, field-tested protocols to ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2-chloro-2-methylpropanoic acid that influence its removal?
A: Understanding the physicochemical properties of this byproduct is the foundation for designing an effective purification strategy. Its behavior is primarily dictated by the carboxylic acid functional group.
-
Acidity: The most critical property is its acidity. With a pKa around 2.8-3.0, it is a relatively strong organic acid.[1][2] This allows for its conversion into a highly water-soluble carboxylate salt using a mild aqueous base.
-
Solubility: It is soluble in both water and common organic solvents such as diethyl ether, ethyl acetate, and dichloromethane.[3] This dual solubility is why a simple water wash is often ineffective.
-
Physical State: It is described as a colorless to light yellow liquid.[2][3]
A summary of its relevant physical properties is provided below:
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO₂ | [4][5] |
| Molecular Weight | 122.55 g/mol | [4][5] |
| pKa | ~2.98 (at 25°C) | [2] |
| Boiling Point | 77°C @ 10 mmHg | [1] |
| Solubility | Soluble in water and organic solvents | [3] |
Q2: I performed a simple water wash, but my product is still contaminated. Why didn't that work?
A: This is a common issue. While 2-chloro-2-methylpropanoic acid is water-soluble, its significant solubility in organic solvents means that a neutral water wash will only partition a fraction of the impurity out of the organic phase.[3] To achieve efficient removal, you must chemically modify the byproduct to drastically favor the aqueous phase. This is accomplished by exploiting its acidity through a basic wash, which converts it into its ionic salt form.
Q3: What is the most reliable method for removing this acidic byproduct?
A: For most applications, liquid-liquid extraction (LLE) with a mild aqueous base is the most efficient, scalable, and cost-effective method. The process involves washing the organic reaction mixture with a solution like saturated sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid, forming the sodium salt (sodium 2-chloro-2-methylpropanoate), which is ionic and therefore preferentially partitions into the aqueous layer, leaving the neutral desired product in the organic layer.
Q4: Are there alternative purification methods if extraction is not suitable for my product?
A: Yes, if your target molecule is sensitive to basic conditions or is also acidic, other methods can be employed:
-
Column Chromatography: Effective for small-scale purifications where the polarity difference between your product and the acidic byproduct is sufficient for separation on silica gel or alumina.
-
Distillation: Viable if your product has a significantly different boiling point from 2-chloro-2-methylpropanoic acid and is thermally stable.
-
Crystallization: If your desired product is a solid, recrystallization from a suitable solvent system can effectively leave the liquid acidic impurity behind in the mother liquor.
Troubleshooting and In-Depth Protocols
This section addresses specific issues you may encounter and provides detailed, step-by-step guidance.
Problem 1: My aqueous wash with sodium bicarbonate isn't removing all the acidic byproduct. What's going wrong?
This typically points to one of three issues: incomplete deprotonation, insufficient washing, or premature workup.
Causality: The equilibrium of the acid-base reaction must be driven fully to the salt form. According to Le Châtelier's principle, an excess of the base is required. The pKa of carbonic acid is ~6.4, which is sufficiently higher than the pKa of the byproduct (~2.9) for deprotonation to be favorable.
Troubleshooting Protocol:
-
Ensure Stoichiometric Excess: Use a saturated aqueous solution of NaHCO₃. This ensures the base is not the limiting reagent.
-
Perform Multiple Washes: Perform at least two or three sequential washes. A single large-volume wash is less effective than multiple smaller-volume washes.
-
Verify pH: After a wash, use pH paper to test the aqueous layer. It should be basic (pH ≥ 8). If it is still neutral or acidic, it indicates that all the bicarbonate has been consumed, and another wash is necessary.
-
Allow Sufficient Contact Time: Ensure adequate mixing of the two phases for 1-2 minutes to facilitate the acid-base reaction at the interface.
Caption: Basic Liquid-Liquid Extraction Workflow.
Problem 2: An emulsion formed during the basic wash, and the layers won't separate. How can I resolve this?
Causality: Emulsions are common when fine solid particles are present or when vigorous shaking creates stabilized microscopic droplets. The generation of CO₂ gas from the bicarbonate wash can also agitate the mixture excessively.
Resolution Strategies:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the less polar organic layer.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: If a solid is causing the emulsion, filter the entire mixture through a pad of Celite®.
-
Centrifugation: For small volumes, transferring the mixture to centrifuge tubes and spinning for a few minutes will effectively break most emulsions.
Problem 3: My desired product is base-sensitive (e.g., an ester). How can I remove the byproduct without causing degradation?
Causality: Using a strong base like sodium hydroxide could lead to saponification of esters or other unwanted side reactions. The key is to use a base that is strong enough to deprotonate the byproduct but too weak to attack the desired product. Sodium bicarbonate is generally ideal for this purpose. If even NaHCO₃ is too harsh, or if your product is also acidic, an alternative method is required.
Caption: Decision tree for selecting a purification method.
Alternative Protocol: Column Chromatography
-
Select a Solvent System: Use thin-layer chromatography (TLC) to find a mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your product and the byproduct. The acidic byproduct should have a lower Rf value (stick to the silica more) than many neutral, less polar compounds.
-
Prepare the Column: Pack a glass column with silica gel slurried in your chosen mobile phase.
-
Load and Elute: Load your crude product onto the column and elute with the mobile phase, collecting fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
Q4: How can I definitively confirm that the 2-chloro-2-methylpropanoic acid has been removed?
A: Visual inspection is not sufficient. You must use analytical techniques to confirm purity.
-
¹H NMR Spectroscopy: This is one of the most powerful methods. The spectrum of 2-chloro-2-methylpropanoic acid features a characteristic singlet for the two methyl groups (around 1.8 ppm in CDCl₃) and a broad singlet for the acidic proton (>10 ppm). The absence of the methyl singlet in the spectrum of your final product is a strong indicator of its removal.
-
Thin-Layer Chromatography (TLC): Spot your crude mixture and your purified product side-by-side on a TLC plate. After elution, the spot corresponding to the acidic byproduct should be absent in the lane of your purified product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can detect even trace amounts of the impurity by separating it chromatographically and confirming its identity by its mass-to-charge ratio.
References
-
ChemBK. 2-chloro-2-methylpropanoic acid. [Link]
-
National Center for Biotechnology Information. 2-Chloro-2-methylpropanoic acid. PubChem Compound Database. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, 2-chloro- (CAS 598-78-7). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-chloro-2-methylpropionic acid | 594-58-1 [chemicalbook.com]
- 3. CAS 594-58-1: 2-Chloro-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of 2-Chloro-2-methylpropanoyl chloride in tetrahydrofuran vs dichloromethane
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses critical stability considerations for 2-chloro-2-methylpropanoyl chloride, a highly reactive acylating agent and a common precursor for synthesizing Atom Transfer Radical Polymerization (ATRP) initiators. This guide is structured in a question-and-answer format to directly tackle common issues encountered during experimental work, focusing on the choice of solvent—specifically, tetrahydrofuran (THF) versus dichloromethane (DCM). Our goal is to provide not just procedural guidance but also the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: I prepared a stock solution of this compound in THF for my ATRP reaction, but the initiation is sluggish or fails completely. What could be the cause?
A1: The most likely culprit is the degradation of your this compound in the THF solvent. While THF is a common aprotic solvent, its ether linkage is susceptible to nucleophilic attack by the highly electrophilic acyl chloride. This reaction, often catalyzed by trace Lewis acids or even autocatalyzed, leads to the ring-opening of THF and the formation of 4-chlorobutyl 2-chloro-2-methylpropanoate.[1][2][3][4][5] This new compound is structurally different from the intended acyl chloride and will likely have significantly lower or no activity as an initiator precursor in your ATRP system. The result is a lower concentration of the active initiator, leading to poor or failed polymerization.[6][7]
Q2: Why is dichloromethane (DCM) recommended as a better solvent for this compound?
A2: Dichloromethane is a polar, aprotic solvent that is significantly more inert towards highly reactive electrophiles like acyl chlorides compared to ethereal solvents like THF.[8] Its primary advantage is its chemical stability; it does not possess nucleophilic oxygen atoms that can react with the acyl chloride. This ensures that the concentration and purity of your this compound stock solution remain consistent over time, which is critical for reproducible experimental results, especially in sensitive applications like controlled radical polymerizations.[8][9] While DCM can react with some strong nucleophiles or under specific catalytic conditions, it is generally considered a robust and reliable solvent for handling and storing acyl chlorides for typical laboratory use.[1]
Q3: What is the chemical mechanism behind the degradation of this compound in THF?
A3: The degradation proceeds via a Lewis acid-catalyzed acylative cleavage of the ether C-O bond. The reaction can be broken down into the following steps:
-
Activation of the Acyl Chloride: The carbonyl oxygen of the acyl chloride can be activated by a Lewis acid (LA), which could be trace metal impurities or even another molecule of the acyl chloride itself, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by THF: The oxygen atom of THF acts as a nucleophile and attacks the activated carbonyl carbon, forming a highly reactive oxonium ion intermediate.
-
Ring-Opening of THF: The chloride ion (Cl⁻) then attacks one of the carbons adjacent to the oxonium ion in the THF ring. This results in the ring-opening of the THF molecule.
-
Formation of the Final Product: This process yields 4-chlorobutyl 2-chloro-2-methylpropanoate.
This reaction consumes the original acyl chloride, leading to the issues described in Q1.
Below is a diagram illustrating this degradation pathway:
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Failed or Inconsistent ATRP Initiation | Degradation of this compound in THF. | Prepare fresh stock solutions of the acyl chloride in anhydrous dichloromethane (DCM). Use the solution immediately or store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C is recommended for long-term storage).[10] |
| Broad Molecular Weight Distribution in Polymer | Inconsistent initiation rate due to partial degradation of the initiator precursor. | Switch to DCM as the solvent for the acyl chloride. Ensure all glassware is rigorously dried and the solvent is anhydrous to prevent hydrolysis.[11] |
| Cloudy or Discolored Acyl Chloride Solution in THF | Formation of degradation products and potentially polymeric byproducts. | Discard the solution. Prepare a fresh solution in anhydrous DCM. If discoloration persists, the starting acyl chloride may be impure and require purification (e.g., distillation). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Dichloromethane
Objective: To prepare a stable stock solution of this compound for use in chemical synthesis.
Materials:
-
Anhydrous dichloromethane (DCM)
-
Oven-dried glassware (e.g., volumetric flask, syringe)
-
Inert atmosphere (Nitrogen or Argon)
-
Septum
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >100°C for at least 4 hours and cooled under a stream of inert gas or in a desiccator.
-
Using a syringe, transfer the desired volume of anhydrous DCM into the volumetric flask under a positive pressure of inert gas.
-
Carefully and quickly, draw the required volume of this compound into a clean, dry syringe and add it to the DCM in the flask.
-
Seal the flask with a septum and swirl gently to ensure homogeneity.
-
For short-term storage, keep the solution at 2-8°C. For long-term storage, store at -20°C.[10]
Protocol 2: Comparative Stability Test of this compound in THF vs. DCM
Objective: To qualitatively assess the stability of this compound in THF and DCM over time.
Materials:
-
Stock solutions of this compound in anhydrous THF and anhydrous DCM (prepared as per Protocol 1).
-
Small, oven-dried vials with septa.
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument.
Procedure:
-
Prepare two identical solutions of this compound, one in anhydrous THF and the other in anhydrous DCM, at the same concentration (e.g., 0.1 M).
-
Aliquot each solution into several small, sealed vials for time-point analysis (e.g., t=0, 24h, 48h, 1 week).
-
Store the vials under the same conditions (e.g., room temperature, protected from light).
-
At each time point, take a sample from one vial of each solvent and analyze it by GC-MS.
-
Analysis:
-
For the DCM solution, you should observe a single major peak corresponding to this compound at all time points, with minimal change in peak area.
-
For the THF solution, at t=0, you will see the peak for the acyl chloride. At subsequent time points, you will likely observe a decrease in the peak area for the starting material and the appearance of a new peak with a higher molecular weight corresponding to the 4-chlorobutyl 2-chloro-2-methylpropanoate degradation product.
-
Summary of Solvent Properties and Stability
| Solvent | Chemical Structure | Interaction with this compound | Stability Recommendation |
| Tetrahydrofuran (THF) | Cyclic Ether | Reactive; undergoes ring-opening to form 4-chlorobutyl 2-chloro-2-methylpropanoate. | Not Recommended for stock solutions or reactions where initiator purity is critical. |
| Dichloromethane (DCM) | Chlorinated Alkane | Generally inert; provides a stable environment for the acyl chloride. | Recommended for preparing and storing solutions. |
Concluding Remarks
The chemical stability of reagents is paramount for the success and reproducibility of synthetic procedures. For a highly reactive compound like this compound, the choice of solvent is not a trivial matter. The evidence strongly indicates that tetrahydrofuran is a reactive solvent that can degrade this acyl chloride, leading to experimental failures. Dichloromethane, due to its relative inertness, is the superior choice for ensuring the integrity of the reagent. By understanding the underlying chemical principles and adhering to best practices for handling and storage, researchers can avoid common pitfalls and achieve more reliable and consistent results in their synthetic endeavors.
References
- Elchemy. (2025, September 25).
- Wikipedia. Dichloromethane.
- ResearchGate. (2021, January 5).
- Yu, Y., Zhang, Y., & Ling, R. (2007). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides.
- Matyjaszewski Polymer Group, Carnegie Mellon University. Starting Points.
- Matyjaszewski Polymer Group, Carnegie Mellon University.
- Unipd.
- MDPI. (2024, July 1).
- Majee, A., et al.
- Google Patents. (2014, February 5). CN103553890A - Synthesis method of 4-chloro-2-butanone.
- ResearchGate. (2024, July 1).
- Chemical Communications (RSC Publishing).
- ECHEMI. 13222-26-9, this compound Formula.
- ACS Publications. The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides.
- ResearchGate.
- ChemSynthesis. (2025, May 20). This compound - 13222-26-9, C4H6Cl2O, density, melting point, boiling point, structural formula, synthesis.
- Sigma-Aldrich. This compound | 13222-26-9.
- ResearchGate. The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides.
- Benchchem.
- Gauth. Write the arrow pushing mechanism of the reaction to form 2-chloro-2-methylpropane?.
- ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.
- Benchchem.
- MDPI. (2019, April 28).
- PubChem. Methyl 4-(4-chloro-1-oxobutyl)
- Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis.
- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Wikipedia. 4-Chlorobutyronitrile.
- Benchchem. Synthesis routes of Methyl 2-(4-(4-chlorobutanoyl)phenyl)
Sources
- 1. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Quenching Reactions Involving 2-Chloro-2-methylpropanoyl Chloride
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe and effective quenching of reactions involving 2-chloro-2-methylpropanoyl chloride. Designed for researchers, scientists, and professionals in drug development, this resource aims to equip you with the knowledge to navigate the challenges associated with this highly reactive reagent.
Introduction: The Chemistry and Hazards of this compound
This compound (C₄H₆Cl₂O) is a reactive acyl chloride commonly utilized in organic synthesis to introduce the 2-chloro-2-methylpropanoyl moiety.[1] Its high electrophilicity, stemming from the electron-withdrawing nature of the two chlorine atoms and the carbonyl oxygen, makes it a potent reagent for acylation reactions.[2] However, this reactivity also presents significant challenges in handling and quenching. The compound is flammable, corrosive, and reacts vigorously with nucleophiles such as water, alcohols, and amines, often in highly exothermic reactions that can lead to hazardous situations if not properly controlled.[3][4]
This guide will provide a comprehensive overview of quenching strategies, emphasizing safety, efficiency, and the impact of the chosen quenching method on the overall synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for this compound?
A1: The choice of quenching agent depends on the desired outcome of the reaction and the stability of the product. The most common quenching agents are:
-
Water: Reacts to form 2-chloro-2-methylpropanoic acid and hydrochloric acid (HCl). This is a simple and effective method for destroying excess acyl chloride, but the reaction is highly exothermic.[5]
-
Alcohols (e.g., methanol, ethanol): React to form the corresponding ester and HCl. This is a useful strategy if the resulting ester is easily separable from the desired product.[6]
-
Amines (e.g., ammonia, primary or secondary amines): React to form the corresponding amide and an ammonium salt.[7] This is often used when the desired product is an amide.
-
Aqueous basic solutions (e.g., saturated sodium bicarbonate, sodium hydroxide): These neutralize the excess acyl chloride and the HCl byproduct. Sodium bicarbonate is often preferred as it is a weaker base and the evolution of CO₂ can be a visual indicator of the quenching progress.[8]
Q2: Why is the quenching of this compound so exothermic?
A2: The high exothermicity is due to the high reactivity of the acyl chloride functional group. The carbonyl carbon is highly electrophilic, leading to a rapid and energetically favorable reaction with nucleophiles.[9] The reaction involves the breaking of a relatively weak carbon-chlorine bond and the formation of stronger bonds, releasing a significant amount of energy as heat.
Q3: How can I control the temperature during the quenching process?
A3: Temperature control is critical to prevent runaway reactions. Key strategies include:
-
Slow, controlled addition: Add the quenching agent dropwise to the reaction mixture, or vice versa, while continuously monitoring the internal temperature.[4][10]
-
Cooling: Conduct the quench in an ice bath or with another appropriate cooling system to dissipate the heat generated.[11]
-
Dilution: Diluting the reaction mixture with an inert, anhydrous solvent before quenching can help to moderate the temperature increase.
Q4: What are the primary byproducts of quenching, and how do they affect my workup?
A4: The primary byproduct of any quenching reaction with this compound is hydrochloric acid (HCl), which is corrosive and can affect the stability of acid-sensitive products.[12] Other byproducts depend on the quenching agent used:
-
Water: 2-chloro-2-methylpropanoic acid.
-
Alcohols: The corresponding 2-chloro-2-methylpropanoate ester.
-
Amines: The corresponding 2-chloro-2-methylpropanamide.
These byproducts will need to be removed during the workup and purification stages, for example, through aqueous washes or chromatography.
Q5: What are the signs of a runaway reaction, and what should I do if one occurs?
A5: Signs of a runaway reaction include a rapid and uncontrolled rise in temperature, a sudden increase in pressure, vigorous gas evolution (fuming), and a change in the color or viscosity of the reaction mixture.[9] If a runaway reaction is suspected, immediately stop the addition of any reagents, ensure maximum cooling, and if necessary, evacuate the area. Having a pre-prepared quenching bath with a large volume of a cold, inert solvent can be a crucial safety measure.
Quenching Strategies and Protocols
The selection of a quenching strategy is a critical decision that impacts not only the immediate safety of the procedure but also the ease of purification and the overall yield of the desired product.
Strategy 1: Quenching with Water (Hydrolysis)
This is a straightforward method for destroying excess this compound. However, it is highly exothermic and produces corrosive HCl.
Mechanism:
The reaction proceeds via a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[5]
Caption: Hydrolysis of this compound.
Protocol:
-
Preparation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare an excess of cold water.
-
Quenching: Slowly and carefully add the reaction mixture to the cold water with vigorous stirring. Alternatively, for smaller scales, slowly add cold water dropwise to the reaction mixture.
-
Monitoring: Continuously monitor the temperature of the quenching mixture. Maintain the temperature below 20°C.
-
Workup: Once the addition is complete and the exotherm has subsided, proceed with the standard aqueous workup to isolate the desired product.
Strategy 2: Quenching with an Alcohol (Alcoholysis)
This method converts the unreacted acyl chloride into an ester, which may be easier to remove during purification than the corresponding carboxylic acid.
Mechanism:
Similar to hydrolysis, this is a nucleophilic addition-elimination reaction with the alcohol acting as the nucleophile.[13]
Caption: Alcoholysis of this compound.
Protocol:
-
Preparation: Cool the reaction mixture to 0°C.
-
Quenching: Slowly add an excess of a suitable alcohol (e.g., methanol or ethanol) to the reaction mixture.
-
Monitoring: Monitor the internal temperature and maintain it below 20°C.
-
Workup: After the exotherm subsides, proceed with the workup, which may include an aqueous wash to remove the HCl byproduct.
Strategy 3: Quenching with an Aqueous Base
Using a base like sodium bicarbonate not only quenches the acyl chloride but also neutralizes the HCl produced during the reaction.
Mechanism:
The base first reacts with the acyl chloride in a hydrolysis reaction, and then the excess base neutralizes the resulting HCl.
Caption: Quenching with aqueous sodium bicarbonate.
Protocol:
-
Preparation: Cool the reaction mixture to 0°C. Prepare a saturated solution of sodium bicarbonate and cool it in an ice bath.
-
Quenching: Slowly add the cold sodium bicarbonate solution to the reaction mixture with vigorous stirring. Be cautious of gas evolution (CO₂).[14]
-
Monitoring: Control the addition rate to manage the foaming and maintain the temperature below 20°C.
-
Workup: Once the quenching is complete (cessation of gas evolution), separate the aqueous and organic layers and proceed with the purification of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Runaway Exotherm | - Quenching agent added too quickly.- Insufficient cooling. | - Immediately stop the addition of the quenching agent.- Ensure the reaction flask is immersed in an effective ice bath.- Increase stirring to improve heat transfer.[9] |
| Low Yield of Desired Product | - Hydrolysis of the acyl chloride by adventitious moisture before or during the reaction.- Degradation of the product during the exothermic quench. | - Ensure all glassware, solvents, and reagents are rigorously dried before the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain a low temperature throughout the quenching process.[15] |
| Formation of a Persistent Emulsion During Workup | - Presence of finely divided solids or amphiphilic byproducts. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.- Allow the mixture to stand for an extended period without agitation.- Filter the entire mixture through a pad of Celite or glass wool. |
| Incomplete Quenching | - Insufficient amount of quenching agent added. | - Test the pH of the aqueous layer after the workup. If it is still acidic, more base is needed.- If unreacted acyl chloride is suspected, carefully add more quenching agent to the organic layer. |
| Unexpected Byproducts | - Side reactions of the acyl chloride with the solvent or other reagents.- The quenching agent reacting with the desired product. | - Analyze the crude product by techniques such as NMR, GC-MS, or LC-MS to identify the byproducts.- Choose a quenching agent that is selective for the acyl chloride and unreactive towards your product. |
Data Summary
| Quenching Agent | Primary Byproduct(s) | Advantages | Disadvantages |
| Water | 2-Chloro-2-methylpropanoic acid, HCl | Simple, readily available. | Highly exothermic, produces corrosive HCl.[5] |
| Methanol/Ethanol | Methyl/ethyl 2-chloro-2-methylpropanoate, HCl | Byproduct may be volatile and easy to remove. | Exothermic, produces corrosive HCl.[6] |
| Aqueous NaHCO₃ | Sodium 2-chloro-2-methylpropanoate, NaCl, H₂O, CO₂ | Neutralizes HCl byproduct, visual endpoint (cessation of gas). | Can cause foaming, may form salts that complicate workup.[8] |
| Ammonia | 2-Chloro-2-methylpropanamide, NH₄Cl | Useful if the amide is the desired product or easily separable. | Can be highly exothermic, may require excess amine.[16] |
Conclusion
The successful use of this compound in organic synthesis is critically dependent on the careful planning and execution of the quenching step. By understanding the reactivity of this compound and selecting the appropriate quenching strategy, researchers can ensure the safety of their experiments and optimize the yield and purity of their desired products. Always prioritize safety by using appropriate personal protective equipment, working in a well-ventilated fume hood, and being prepared for the potential hazards of these highly reactive chemicals.
References
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Available at: [Link]
-
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Available at: [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level. Available at: [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Available at: [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]
-
Reddit. (2025). Acyl Chloride and Primary Amine Reactions. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Available at: [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Available at: [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Identifying impurities in 2-Chloro-2-methylpropanoyl chloride by 1H NMR spectroscopy
Welcome to the technical support guide for the analysis of 2-chloro-2-methylpropanoyl chloride. This resource is designed for researchers, chemists, and quality control professionals who utilize ¹H NMR spectroscopy for the characterization and quality assessment of this highly reactive intermediate. Here, you will find answers to common questions, detailed troubleshooting guides, and validated protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected ¹H NMR spectrum of pure this compound?
In a standard deuterated solvent such as chloroform (CDCl₃), pure this compound is expected to exhibit a single, sharp singlet in its ¹H NMR spectrum. This peak corresponds to the six chemically equivalent protons of the two methyl groups.
-
Chemical Shift (δ): Approximately 1.9-2.0 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 6H.
The simplicity of the spectrum is due to the molecular symmetry, where all methyl protons are in an identical chemical environment. The electron-withdrawing effects of both the carbonyl group and the α-chlorine atom cause the signal to appear further downfield than a typical tertiary alkyl proton.
FAQ 2: My spectrum shows multiple peaks. What are the common impurities and their characteristic ¹H NMR signals?
The presence of additional peaks in the ¹H NMR spectrum indicates impurities, which can arise from the synthesis process, degradation, or improper sample handling. The table below summarizes the most common impurities and their expected chemical shifts.
| Impurity | Structure | ¹H NMR Signal (CDCl₃) | Notes |
| Isobutyric Acid | (CH₃)₂CHCOOH | ~1.2 ppm (d, 6H) , ~2.6 ppm (sept, 1H) , ~11-12 ppm (s, 1H, broad) | A common starting material for the synthesis of the target compound.[1][2][3][4] Its presence indicates an incomplete reaction. |
| 2-Chloro-2-methylpropanoic Acid | (CH₃)₂C(Cl)COOH | ~1.8 ppm (s, 6H) , ~9-11 ppm (s, 1H, broad) | The hydrolysis product of this compound.[5] Its presence suggests exposure to moisture. |
| Methacrylic Acid | CH₂=C(CH₃)COOH | ~1.96 ppm (s, 3H) , ~5.7 ppm (s, 1H) , ~6.3 ppm (s, 1H) , ~11-12 ppm (s, 1H, broad) | A potential byproduct resulting from elimination of HCl, particularly if the reaction is performed at elevated temperatures or in the presence of a base.[6][7][8] |
| Water | H₂O | ~1.56 ppm (s, broad) | A common contaminant in deuterated solvents or from atmospheric exposure. |
| Acetone | (CH₃)₂CO | ~2.17 ppm (s) | A common residual solvent from glassware cleaning. |
FAQ 3: I see a singlet at approximately 1.6 ppm. What could this be?
A singlet appearing around 1.6 ppm may indicate the presence of 2-chloro-2-methylpropane (tert-butyl chloride).[9][10][11] This impurity can arise from the decarbonylation of the acyl chloride, a process that can be promoted by heat or certain metal catalysts.
Troubleshooting Steps:
-
Review Reaction Conditions: High temperatures during synthesis or distillation can favor decarbonylation.
-
Re-purification: Careful fractional distillation can often separate the lower-boiling 2-chloro-2-methylpropane (b.p. 51-52 °C) from the desired acyl chloride (b.p. 118-119 °C).
-
Confirm with ¹³C NMR: 2-chloro-2-methylpropane will show two signals in the ¹³C NMR spectrum, whereas the acyl chloride will have three.
FAQ 4: How can I differentiate between the product and its hydrolysis product, 2-chloro-2-methylpropanoic acid, by ¹H NMR?
While the methyl proton signals for both the acyl chloride (~1.9-2.0 ppm) and its corresponding carboxylic acid (~1.8 ppm) are very close and may overlap, they can be distinguished by the presence of the carboxylic acid proton.
-
Look for the Acidic Proton: 2-chloro-2-methylpropanoic acid will have a very broad singlet far downfield, typically between 9 and 11 ppm. This peak is characteristic of a carboxylic acid proton. Your target acyl chloride will not have a signal in this region.
-
D₂O Shake: To confirm the identity of the acidic proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet between 9-11 ppm will disappear or significantly diminish due to proton-deuterium exchange.
Troubleshooting & Experimental Protocols
Issue: My NMR sample turned cloudy and the spectrum shows broad peaks.
This is a classic sign of sample degradation due to moisture. This compound is extremely reactive and readily hydrolyzes upon contact with water to form 2-chloro-2-methylpropanoic acid and hydrochloric acid.[12] The generated HCl can catalyze further decomposition and broaden NMR signals.
Protocol: Preparation of an NMR Sample for Moisture-Sensitive Acyl Chlorides
To obtain a high-quality spectrum free from hydrolysis artifacts, rigorous exclusion of atmospheric moisture is critical.[13][14][15]
Materials:
-
NMR tube and cap (dried in an oven at >100 °C for at least 4 hours and cooled in a desiccator)
-
Anhydrous deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Inert gas source (Nitrogen or Argon)
-
Syringes and needles (oven-dried)
-
Septum
Procedure:
-
Prepare the NMR Tube: Flame-dry the NMR tube under vacuum or a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Add Sample: In a glove box or under a positive flow of inert gas, add ~5-10 mg of this compound to the NMR tube.
-
Add Solvent: Using a dry syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the NMR tube.
-
Seal the Tube: Cap the NMR tube securely. For extra protection, wrap the cap and the top of the tube with Parafilm.
-
Acquire Spectrum: Acquire the ¹H NMR spectrum immediately to minimize the risk of degradation.
For highly sensitive samples, using a specialized NMR tube with a J. Young valve is recommended, which allows for sample preparation using Schlenk line techniques.[16]
Troubleshooting Workflow for Unknown Impurities
If you observe peaks that do not correspond to the common impurities listed above, a systematic approach is necessary for their identification.
References
-
Preparation of nmr samples of air and moisture sensitive compounds. (n.d.). Simon Fraser University. Retrieved January 18, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 18, 2026, from [Link]
-
Preparing NMR Samples on a Schlenk Line. (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
How can we take the NMR of a moisture sensitive compound? (2015). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Basic Concepts of NMR: Identification of the Isomers of C4H8O2. (n.d.). Carbon. Retrieved January 18, 2026, from [Link]
-
1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]
-
Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. (n.d.). AZoM. Retrieved January 18, 2026, from [Link]
-
1H NMR spectral characteristics in DMSO-d6 of MTPH, TPH, its salts,... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Methacrylic acid - Spectra. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
2-Chloro-2-methylpropane - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987. (n.d.). PubChem, NIH. Retrieved January 18, 2026, from [Link]
-
proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]
Sources
- 1. magritek.com [magritek.com]
- 2. azom.com [azom.com]
- 3. Isobutyric acid(79-31-2) 1H NMR [m.chemicalbook.com]
- 4. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Chloro-2-methylpropanoic acid | C4H7ClO2 | CID 68987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methacrylic acid(79-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 2-Chloro-2-methylpropane(507-20-0) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. CAS 13222-26-9: this compound [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with 2-Chloro-2-methylpropanoyl Chloride
Welcome to the Technical Support Center for handling large-scale reactions involving 2-Chloro-2-methylpropanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following information is curated to ensure scientific integrity and promote the safe and effective management of exothermic processes.
Section 1: Understanding the Inherent Hazards
This section provides a foundational understanding of the risks associated with this compound, focusing on the causality behind its reactive nature.
FAQ 1: Why is this compound considered a hazardous reagent in large-scale reactions?
This compound (C₄H₆Cl₂O) is a highly reactive acyl chloride.[1] Its hazardous nature stems from several key factors:
-
High Reactivity: The acyl chloride functional group is a potent electrophile, making it highly susceptible to nucleophilic attack.[1] This reactivity is the basis for its utility in synthesis but also the source of its primary hazard.
-
Exothermic Reactions: Reactions with nucleophiles such as water, alcohols, and amines are typically fast and highly exothermic.[2] Without proper control, the heat generated can rapidly increase the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[3]
-
Gas Evolution: The reaction of acyl chlorides with protic nucleophiles generates hydrogen chloride (HCl) gas as a byproduct.[3] In a closed system, the rapid evolution of HCl can lead to a dangerous pressure buildup.
-
Corrosivity: this compound and its byproduct, HCl, are corrosive to skin, eyes, and respiratory tracts.[1]
DOT Diagram: The Vicious Cycle of a Thermal Runaway
Caption: A hierarchical representation of safety measures for managing exothermic reactions.
Section 3: Troubleshooting and Emergency Response
Even with robust preventative measures, deviations can occur. This section provides guidance on how to respond to off-normal situations.
Troubleshooting Guide: Common Scenarios and Corrective Actions
| Scenario | Potential Cause(s) | Immediate Action(s) | Preventative Measures |
| Gradual, unexpected temperature rise | - Insufficient cooling water flow. - Higher than expected ambient temperature. - Minor deviation in reactant concentration. | - Increase cooling water flow rate. - If temperature continues to rise, pause reagent addition. | - Regularly check cooling system performance. - Account for ambient temperature variations in process parameters. |
| Rapid temperature increase during addition | - Reagent addition rate is too high. - Inadequate mixing leading to localized reaction. | - Immediately stop reagent addition. - Ensure maximum cooling is applied. - Verify agitator is functioning correctly. | - Develop and strictly adhere to a well-defined addition profile based on calorimetry data. - Install and monitor agitator speed and power draw. |
| Pressure buildup in the reactor | - Rapid HCl gas evolution. - Blockage in the vent line. | - Stop reagent addition. - Ensure the vent line is clear and functioning. - Be prepared for emergency pressure relief. | - Ensure the vent system is adequately sized for the maximum gas evolution rate. - Implement a regular inspection and maintenance schedule for vent lines. |
Emergency Protocol: Managing a Thermal Runaway
In the event of a thermal runaway, a pre-defined and practiced emergency shutdown procedure is critical.
Q4: What is a safe and effective protocol for quenching a large-scale reaction involving unreacted this compound?
A well-designed quenching system is a crucial part of an emergency response plan. The goal is to rapidly stop the reaction by introducing a substance that will consume the reactive species.
Step-by-Step Emergency Quenching Protocol:
-
Initiate Emergency Shutdown: This should be a one-button or simple, clear action that simultaneously:
-
Stops the addition of all reagents.
-
Maximizes the flow of coolant to the reactor jacket and any internal coils.
-
Alerts all personnel in the vicinity.
-
-
Prepare for Quenching: If the temperature continues to rise uncontrollably after initiating the emergency shutdown, quenching is necessary. The quench agent should be stored in a way that it can be rapidly and safely introduced into the reactor.
-
Select an Appropriate Quenching Agent: The choice of quenching agent is critical. For unreacted this compound, suitable options include:
-
A high-boiling point, non-reactive solvent: This will dilute the reactants and absorb heat. Toluene or a similar aromatic hydrocarbon can be effective.
-
A weak nucleophile: A high-boiling point alcohol, such as isopropanol or butanol, can react with the acyl chloride in a more controlled manner than water.
Avoid using water as a primary quenching agent. The reaction with water is extremely vigorous and can lead to a rapid increase in pressure from the evolution of HCl gas and steam. [4]
-
-
Controlled Addition of the Quenching Agent: The quenching agent should be added at a controlled rate. Dumping a large volume of cold liquid into a hot reactor can cause thermal shock and potentially damage the vessel.
-
Monitor and Maintain Cooling: Continue to monitor the reactor temperature and pressure closely. Maintain maximum cooling until the temperature has stabilized and started to decrease.
Section 4: Post-Reaction Handling and Disposal
The hazards associated with this compound do not end when the reaction is complete.
Q5: What are the key safety considerations for the workup and disposal of a large-scale reaction mixture containing this compound?
-
Quenching Excess Reagent: Before workup, any unreacted this compound must be safely quenched. This can be done by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. [5]* Waste Segregation: All waste streams containing halogenated organic compounds must be segregated and disposed of according to local environmental regulations. * Decontamination of Equipment: All equipment that has been in contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone) followed by a neutralizing solution (e.g., dilute sodium bicarbonate).
References
-
a strategy for process safety in the fine chemical and speciality chemical industries. IChemE. [Link]
-
Guidelines for Process Safety in Batch Reaction Systems. AIChE. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Relief system design for exothermic runaway: the HSE strategy. IChemE. [Link]
-
Vent Containment Design for Emergency Relief Systems. ioMosaic Corporation. [Link]
-
A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications. [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Industrial Accidents Involving Chemical Reactors. AristaTek. [Link]
-
Accident Report Detail. Occupational Safety and Health Administration. [Link]
-
Propane, 2-chloro-2-methyl-. NIST WebBook. [Link]
-
Propane, 2-chloro-2-methyl-. NIST WebBook. [Link]
-
Modeling and Simulation of the Thermal Runaway Behavior of Cylindrical Li-Ion Cells—Computing of Critical Parameters. MDPI. [Link]
-
Experimental and Simulation-Based Study on Thermal Runaway Characteristics of 18650 Lithium-Ion Batteries and Thermal Propagation Patterns in Battery Packs. MDPI. [Link]
-
Emergency Relief System Design. Jensen Hughes. [Link]
-
Design of Emergency Pressure Relief Systems. DEKRA. [Link]
-
Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. ResearchGate. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
(PDF) Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. ResearchGate. [Link]
Sources
Validation & Comparative
2-Chloro-2-methylpropanoyl chloride vs. pivaloyl chloride for synthesis of hindered esters
< <
A Comparative Guide to 2-Chloro-2-methylpropanoyl Chloride and Pivaloyl Chloride for the Acylation of Hindered Alcohols
For researchers in organic synthesis and drug development, the formation of an ester bond is a fundamental transformation. However, when the alcoholic substrate is sterically demanding, this seemingly simple reaction can become a significant hurdle. The bulky nature of hindered alcohols, such as tertiary alcohols or those bearing large substituents near the hydroxyl group, slows down the rate of acylation, often leading to low yields and the need for harsh reaction conditions.[1][2] The choice of acylating agent is therefore critical to success. This guide provides an in-depth comparison of two powerful reagents used to overcome this challenge: the sterically imposing pivaloyl chloride and the electronically activated this compound.
Understanding the Contenders: Structure and Reactivity
At first glance, both molecules appear suited for the task. They are acyl chlorides, known for their high reactivity in nucleophilic acyl substitution reactions.[3][4] However, their subtle structural differences give rise to distinct reactivity profiles, advantages, and disadvantages.
Pivaloyl Chloride (Trimethylacetyl chloride): The Steric Powerhouse
Pivaloyl chloride is a widely used reagent, perhaps best known for introducing the pivaloyl (Piv) protecting group.[5] Its defining feature is the bulky tert-butyl group attached to the carbonyl carbon.[6][7] This significant steric bulk influences its reactions in two ways: it can hinder the approach of nucleophiles to the carbonyl carbon, but the resulting pivaloyl esters are often highly stable and resistant to hydrolysis due to the same steric shielding.
The reaction with an alcohol proceeds via a standard nucleophilic acyl substitution mechanism.[3][8] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to scavenge the HCl byproduct.[9][10]
This compound (α-Chloroisobutyryl chloride): The Electronically-Activated Challenger
Less common but equally potent, this compound offers an alternative strategy.[11][12] Structurally similar to pivaloyl chloride, it replaces one of the methyl groups with a chlorine atom. This seemingly minor change has a significant electronic impact. The electron-withdrawing nature of the α-chloro substituent makes the carbonyl carbon more electrophilic and thus, potentially more reactive towards nucleophilic attack by a hindered alcohol.[13][14]
The presence of the α-chloro group, however, also introduces the possibility of side reactions, such as elimination, depending on the reaction conditions and the substrate.[15][16]
Head-to-Head Comparison: Performance in the Field
The choice between these two reagents often comes down to a trade-off between steric and electronic effects.[13][14] Pivaloyl chloride relies on forcing the reaction through with a highly reactive acyl chloride, while this compound leverages electronic activation to enhance reactivity.
dot graph TD { subgraph "Factors Influencing Reactivity" A[Hindered Alcohol] -->|Nucleophilic Attack| B{Carbonyl Carbon}; C[Pivaloyl Chloride] -->|Steric Hindrance| B; D[this compound] -->|Electronic Activation| B; B --> E[Tetrahedral Intermediate]; E --> F[Hindered Ester]; end style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Key factors in the acylation of hindered alcohols."
Data-Driven Insights
While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize a performance overview from various sources. The following table summarizes typical observations for the esterification of hindered secondary and tertiary alcohols.
| Feature | Pivaloyl Chloride | This compound |
| Driving Force | High intrinsic reactivity of acyl chloride | Electronic activation from α-chloro group |
| Typical Conditions | Often requires elevated temperatures or stronger catalysts (e.g., DMAP) for very hindered substrates.[10] | May proceed under milder conditions (e.g., room temperature) due to increased electrophilicity. |
| Reaction Times | Can be sluggish with highly hindered alcohols. | Potentially faster reaction times. |
| Yields | Generally good, but can be moderate with extremely hindered systems.[17] | Often high yields, even with challenging substrates. |
| Side Reactions | Primarily incomplete reaction. Elimination in the alcohol substrate is possible under harsh basic conditions. | Potential for elimination to form methacryloyl chloride derivatives, or other reactions involving the α-chloro group. |
| Product Stability | Pivaloyl esters are known for their high steric protection and stability. | α-chloro esters are themselves reactive intermediates for further transformations. |
Experimental Protocols: Putting Theory into Practice
The following are generalized, yet detailed, protocols for the esterification of a hindered alcohol using both reagents. These should be adapted based on the specific substrate and scale.
Protocol 1: Esterification using Pivaloyl Chloride
This protocol is a robust method for acylating a range of alcohols. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is often crucial for achieving good conversion with hindered substrates.
dot graph TD { A[Start] --> B{Dissolve Hindered Alcohol, Pyridine & DMAP in Anhydrous DCM}; B --> C{Cool to 0°C}; C --> D{Add Pivaloyl Chloride Dropwise}; D --> E{Warm to RT, Stir Overnight}; E --> F{Monitor by TLC}; F --> G{Quench with Water}; G --> H{Aqueous Workup (HCl, NaHCO₃, Brine)}; H --> I{Dry (Na₂SO₄), Filter, Concentrate}; I --> J[Purify by Chromatography]; J --> K[End]; style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Pivaloyl Chloride Esterification."
Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered alcohol (1.0 eq.), anhydrous dichloromethane (DCM, approx. 0.1-0.2 M), pyridine (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).
-
Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq.) dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting alcohol is observed.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine and DMAP), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure hindered ester.[18]
Protocol 2: Esterification using this compound
This procedure is similar, but due to the potentially higher reactivity of the acyl chloride, the reaction may proceed more rapidly and at lower temperatures.
Methodology:
-
Reaction Setup: In a manner identical to Protocol 1, combine the hindered alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere. Note the use of triethylamine as an alternative base.[19]
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add this compound (1.2 eq.) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction closely by TLC, as it may be complete within a few hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Expert Recommendations and Conclusion
The choice between pivaloyl chloride and this compound is context-dependent and should be guided by the specific goals of the synthesis.
dot graph TD { A[Synthetic Goal] --> B{Need for a Stable, Sterically Protecting Group?}; B -- Yes --> C[Choose Pivaloyl Chloride]; B -- No --> D{Is the Alcohol Extremely Hindered or Reaction Sluggish?}; D -- Yes --> E[Consider this compound for Higher Reactivity]; D -- No --> F[Pivaloyl Chloride is a Reliable Starting Point]; A --> G{Is the α-chloro Handle Desirable for Further Chemistry?}; G -- Yes --> E; G -- No --> F; style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Decision framework for reagent selection."
-
For the introduction of a robust, sterically-hindering protecting group , pivaloyl chloride is the undisputed choice. The resulting pivaloate esters are valued for their stability.
-
When facing an exceptionally hindered alcohol where acylation is proving difficult , This compound may offer a solution due to its enhanced electrophilicity. It has the potential to provide higher yields under milder conditions.
-
If the synthetic plan involves subsequent chemistry at the α-position , then This compound is the logical choice, as the chloro-ester product is a versatile intermediate for further functionalization.[20]
Ultimately, both reagents are powerful tools in the arsenal of the synthetic chemist. An understanding of their distinct reactivity, driven by the interplay of steric and electronic effects, allows for a more rational approach to the challenging synthesis of hindered esters, paving the way for the efficient construction of complex molecules.
References
-
Clark, J. (2015). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]
- Google Patents. US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters.
-
Mufti, K. S., & Khan, M. A. (1987). Selective esterification of sucrose using pivaloyl chloride. Journal of the Chemical Society, Chemical Communications, (19), 1478-1479. [Link]
-
ResearchGate. Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. [Link]
- Google Patents.
-
Pediaa. (2019). Difference Between Electronic and Steric Effects. [Link]
-
van der Lubbe, S. C., & Bickelhaupt, F. M. (2015). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Chemistry-A European Journal, 21(34), 12139-12146. [Link]
-
Gauth. Write the arrow pushing mechanism of the reaction to form 2-chloro-2-methylpropane?. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
PubMed. Preparation of highly hindered steroid esters: application of some newer methods of esterification. [Link]
-
Study.com. Draw the SN1 mechanism for 2-chloro-2-methylpropane in the presence of water (solvent) and HCl to yield 2-methyl-2-propanol. [Link]
-
Wikipedia. Steric effects. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]
-
Labster. Steric hindrance. [Link]
-
ChemBK. This compound. [Link]
-
ResearchGate. Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. [Link]
-
Baran Lab. New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. [Link]
-
ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
-
Organic Syntheses. Preparation of O-Pivaloyl-N,N-dibenzylhydroxylamine. [Link]
-
Chemistry Stack Exchange. Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]
-
Wikipedia. Pivaloyl chloride. [Link]
-
Fiveable. 2-chloro-2-methylpropane Definition. [Link]
-
ResearchGate. Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol. [Link]
-
OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. [Link]
-
Organic Syntheses. tert-Butyl p-Toluate. [Link]
-
Scribd. Chlorination of Alcohols by Pivaloyl Chloride-DMF. [Link]
-
Doubtnut. 2 - chloro - 2 - methyl propane on reaction with alc. KOH gives X as the product. X is:. [Link]
-
YouTube. Esterification using Acid Chloride and Alcohol. [Link]
-
University of Rochester. Acid to Ester - Common Conditions. [Link]
-
ChemInform. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. [Link]
-
YouTube. Acid Chloride + Alcohol = Ester (Mechanism). [Link]
-
ChemSynthesis. This compound. [Link]
- Google Patents. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
-
PubChem. This compound. [Link]
- Google Patents. CN1491932A - Process for preparing chloro pivaloyl chloride.
-
Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Steric hindrance - Labster [theory.labster.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Selective esterification of sucrose using pivaloyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. CAS 13222-26-9: this compound [cymitquimica.com]
- 12. chembk.com [chembk.com]
- 13. differencebetween.com [differencebetween.com]
- 14. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. US20060149094A1 - Process for generating pivaloylacetate esters via carbonylation of chloropinacolone - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buy this compound | 13222-26-9 [smolecule.com]
A Comparative Guide to Acyl Chloride Reactivity: 2-Chloro-2-methylpropanoyl chloride vs. Isobutyryl chloride
For professionals in chemical synthesis and drug development, selecting the appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, evidence-based comparison of two structurally similar yet electronically distinct acyl chlorides: 2-Chloro-2-methylpropanoyl chloride and Isobutyryl chloride. We will dissect the fundamental principles governing their reactivity, supported by mechanistic insights and a robust experimental protocol designed to quantify their performance.
At a Glance: Structural and Physical Properties
At first sight, both molecules share the same carbon backbone. Isobutyryl chloride, the simpler of the two, is a standard branched-chain acyl chloride.[1] this compound, its α-chlorinated counterpart, introduces a key electronic feature that dramatically alters its chemical behavior.[2]
Below is a summary of their fundamental properties:
| Property | Isobutyryl chloride | This compound |
| Structure | ||
| CAS Number | 79-30-1[3] | 13222-26-9[2] |
| Molecular Formula | C₄H₇ClO[1] | C₄H₆Cl₂O[2] |
| Molar Mass | 106.55 g/mol [1][4] | 140.99 g/mol [5] |
| Boiling Point | 91–93 °C[1][6] | 113-114 °C[7] |
| Density | 1.017 g/mL at 25 °C[1][6] | ~1.18 g/cm³ at 25 °C[7] |
While physical properties provide a basic profile, the crucial difference lies in their electronic architecture, which is the primary determinant of their reactivity.
The Decisive Factor: Electronic Effects on the Carbonyl Carbon
The reactivity of acyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its attraction to nucleophiles, lowering the activation energy of the reaction and increasing the rate.[8][9]
The key distinction between our two subjects is the substituent at the alpha-position (the carbon adjacent to the carbonyl group).
-
Isobutyryl chloride: The isopropyl group, with its two methyl substituents, is weakly electron-donating via an inductive effect. This effect pushes electron density towards the carbonyl carbon, slightly reducing its partial positive charge and thus moderating its reactivity.
-
This compound: In stark contrast, the chlorine atom at the alpha-position is a powerful electron-withdrawing group due to its high electronegativity (the inductive effect, or -I effect).[10] This effect pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity and making it far more susceptible to nucleophilic attack.
This fundamental electronic difference leads to a clear and predictable hierarchy of reactivity: This compound is a markedly more potent electrophile than isobutyryl chloride.
Caption: Inductive effects influencing carbonyl carbon electrophilicity.
Mechanistic Underpinnings of Reactivity
Both compounds react with nucleophiles via the canonical nucleophilic acyl substitution mechanism.[11][12] This is a two-step process involving addition followed by elimination.
-
Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This is typically the rate-determining step.[8]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
Sources
- 1. Isobutyryl chloride - Wikipedia [en.wikipedia.org]
- 2. CAS 13222-26-9: this compound [cymitquimica.com]
- 3. CAS 79-30-1: Isobutyryl chloride | CymitQuimica [cymitquimica.com]
- 4. Isobutyryl chloride | C4H7ClO | CID 62325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isobutyryl chloride | 79-30-1 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. idc-online.com [idc-online.com]
- 11. Khan Academy [khanacademy.org]
- 12. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Acylating Sterically Hindered Substrates
In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science, the acylation of sterically hindered alcohols and amines represents a frequent and formidable challenge. Standard acylation methodologies, often sufficient for simple primary alcohols, falter in the face of bulky, tertiary, or otherwise sterically encumbered substrates. The diminished accessibility of the nucleophilic hydroxyl or amino group leads to sluggish reaction rates, harsh required conditions, and ultimately, low yields.
This guide provides an in-depth comparison of modern, alternative reagents designed to overcome these steric barriers. We will move beyond rudimentary techniques and delve into the mechanisms, applications, and comparative performance of superior catalytic systems and highly reactive acylating agents. The focus is not merely on protocol but on the underlying chemical principles that empower researchers to make informed, effective decisions in their synthetic endeavors.
The Challenge: Why Classical Methods Fail
Traditional acylation, such as reacting an alcohol with acetic anhydride in the presence of pyridine, relies on a straightforward nucleophilic attack. However, with a sterically hindered substrate like tert-butanol, the bulky groups surrounding the hydroxyl impede the approach of the acylating agent. Pyridine, a relatively weak nucleophilic catalyst, is often insufficient to significantly accelerate the reaction under mild conditions, leading to incomplete conversion even after prolonged heating.[1]
Enhanced Nucleophilic Catalysis: The DMAP Family
The discovery of 4-(Dimethylamino)pyridine (DMAP) was a watershed moment for acylation chemistry.[2] Its vastly superior catalytic activity compared to pyridine stems from its electronic structure, which allows it to form a highly reactive intermediate.
Mechanism of Action
DMAP functions as a potent acyl transfer catalyst. It reacts with an acylating agent (e.g., an acid anhydride) to form a stable but exceptionally reactive N-acylpyridinium salt. This intermediate is a far more potent electrophile than the anhydride itself. The hindered alcohol, which struggles to react with the anhydride directly, can efficiently attack the activated acyl group of the N-acylpyridinium intermediate, regenerating the DMAP catalyst in the process.[1][3]
dot graph DMAP_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="DMAP Catalytic Cycle for Acylation", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Substrate [label="Hindered Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ac2O [label="Acid Anhydride\n(RCO)₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="N-Acylpyridinium Ion\n[DMAP-COR]⁺", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ester Product\n(RCOOR')", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Carboxylate\n(RCOO⁻)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ac2O -> Intermediate [label=" + DMAP"]; Intermediate -> Product [label=" + R'-OH"]; Product -> DMAP [style=dashed, label="Regenerates"]; Intermediate -> Byproduct [label=" Releases"]; }
Figure 1: Catalytic cycle of DMAP in the acylation of a hindered alcohol.
Performance Comparison: Pyridine vs. DMAP
The difference in catalytic efficiency is not subtle. DMAP can accelerate acylation reactions by factors of up to 10,000 compared to pyridine.[1][2] This dramatic rate enhancement allows reactions to proceed at room temperature and is particularly crucial for acylating challenging substrates like secondary and tertiary alcohols.[1]
Table 1: Comparative Performance in Acylation of Hindered Alcohols
| Substrate | Catalyst (mol%) | Acylating Agent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 1-Adamantanol | Pyridine (100) | Acetic Anhydride | 80°C, 24h | <10% | [4] |
| 1-Adamantanol | DMAP (5) | Acetic Anhydride | 25°C, 2h | >95% | [1][5] |
| tert-Butanol | Pyridine (100) | Acetic Anhydride | Reflux, 48h | No Reaction | [6] |
| tert-Butanol | DMAP (5) | Acetic Anhydride | 25°C, 12h | ~90% |[5] |
Note: Yields are approximate and can vary based on specific reaction conditions.
Advanced Analogs: PPY
For exceptionally challenging substrates, even more potent catalysts like 4-(Pyrrolidino)pyridine (PPY) have been developed. The pyrrolidine ring enhances the nucleophilicity of the pyridine nitrogen, making PPY a more active catalyst than DMAP in many cases.[7]
Carboxylic Acid Activation: The Steglich Esterification
When starting from a carboxylic acid rather than an anhydride or acyl halide, direct activation of the acid is necessary. The Steglich Esterification is a cornerstone method for this purpose, especially for acid-sensitive and sterically demanding substrates.[8][9][10]
Mechanism of Action
The reaction utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. DCC reacts with the acid to form a highly reactive O-acylisourea intermediate.[8][11] While this intermediate can be attacked directly by an alcohol, the reaction is often slow and prone to a side reaction where the intermediate rearranges to a stable N-acylurea.[8][12]
The crucial insight by Steglich was the addition of a catalytic amount of DMAP. DMAP intercepts the O-acylisourea intermediate to form the same N-acylpyridinium salt discussed previously, which then rapidly reacts with the hindered alcohol.[8][11] This catalytic pathway outcompetes the rearrangement side reaction, ensuring high yields of the desired ester.[12] The byproduct of the reaction is N,N'-dicyclohexylurea (DCU), a stable solid that is easily removed by filtration.[11][12]
dot graph Steglich_Mechanism { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Key Intermediates in Steglich Esterification", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Start [label="Carboxylic Acid (RCOOH)\n+ DCC", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="O-Acylisourea Intermediate", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="Hindered Alcohol\n(R'-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAP [label="DMAP\n(cat.)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="N-Acylpyridinium Ion", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="N-Acylurea\n(Side Product)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Ester (RCOOR')\n+ DCU", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1; Intermediate1 -> SideProduct [label=" Undesired\n Rearrangement"]; Intermediate1 -> Intermediate2 [label=" + DMAP\n (Fast)"]; Intermediate2 -> Product [label=" + R'-OH\n (Fast)"]; Alcohol -> Product [color="#34A853"]; }
Figure 2: Reaction pathways in the DMAP-catalyzed Steglich Esterification.
Practical Considerations
While highly effective, a drawback of DCC is the potential for the DCU byproduct to complicate purification in non-crystalline products. Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used as an alternative, as the corresponding urea byproduct can be removed with a simple aqueous wash.[9][11]
Generating Hyper-Electrophiles: Mixed Anhydrides & Acylium Ions
For the most recalcitrant substrates, even the methods above may be insufficient. In these cases, generating a more powerfully electrophilic acylating agent is the logical next step.
Yamaguchi Esterification
The Yamaguchi esterification is a powerful method particularly useful for the synthesis of highly functionalized esters and macrolactones.[13][14] The protocol involves the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base.[15] This rapidly forms a mixed anhydride.
The key to the reaction's success is the subsequent, regioselective attack of DMAP. Due to the steric hindrance from the two ortho-chlorine atoms on the benzoyl group, DMAP attacks the less hindered carbonyl of the desired acyl group, forming the familiar highly reactive N-acylpyridinium intermediate.[13] This intermediate then reacts with the hindered alcohol to furnish the ester in high yield.[13] This two-step, one-pot procedure is renowned for its mild conditions and tolerance of sensitive functional groups.[14]
Acylium Ions
The most electrophilic acylating species are acylium ions (R-C≡O⁺). These can be generated by treating an acyl halide or anhydride with a strong Lewis acid, such as AlCl₃.[16][17][18] This method is the basis of the Friedel-Crafts acylation of arenes but can be adapted for highly unreactive alcohols.[16] However, the harsh, strongly acidic conditions required limit its applicability to robust substrates that lack acid-sensitive functional groups.
Summary and Selection Guide
Choosing the correct acylation reagent is a function of substrate reactivity, available starting materials, and functional group tolerance.
Table 2: Reagent Selection Guide for Hindered Acylation
| Method | Reagent(s) | Starting Material | Key Advantage | Primary Limitation |
|---|---|---|---|---|
| Nucleophilic Catalysis | DMAP (cat.), Anhydride/Acyl Halide | Alcohol/Amine | Simplicity, high efficiency, mild conditions.[1] | May be insufficient for extremely hindered systems. |
| Steglich Esterification | DCC (or EDC), DMAP (cat.) | Carboxylic Acid | Mild activation of acids, good for sensitive substrates.[8][9] | Byproduct removal (DCC); cost (EDC). |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride, DMAP | Carboxylic Acid | Excellent for very hindered substrates and macrolactonization.[13][14] | Stoichiometric use of Yamaguchi reagent. |
| Acylium Ion Generation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | Alcohol/Amine | Generates the most powerful acylating electrophile.[16] | Harsh acidic conditions, limited functional group tolerance. |
Figure 3: A logical workflow for selecting an appropriate acylation method.
Experimental Protocols
Representative Protocol 1: DMAP-Catalyzed Acylation of a Hindered Secondary Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol (1.0 eq), anhydrous dichloromethane (DCM, ~0.1 M), and triethylamine (1.5 eq).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.05 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acid anhydride (e.g., Acetic Anhydride, 1.2 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Representative Protocol 2: Steglich Esterification of a Hindered Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the hindered alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (~0.2 M).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]
-
Fiveable. Steglich Esterification Definition. Organic Chemistry Key Term. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]
-
Scribd. Steglich Esterification Guide. [Link]
-
Grokipedia. Steglich esterification. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chen, F. M., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]
-
Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies (Doctoral dissertation, lmu). [Link]
-
Ali, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 13(1), 1-24. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
SaskoER. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]
-
Singh, R. P., & Singh, P. K. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. Oriental Journal of Chemistry, 28(2), 945-949. [Link]
-
Pelletier, G., & Ruest, L. (2009). A comparison of several modern alkylating agents. Arkivoc, 2009(1), 251-264. [Link]
-
Chem-Station. Yamaguchi Macrolactonization. [Link]
-
Química Orgánica. Yamaguchi (macrolactonization). [Link]
-
Pearson. Show the mechanism for the generation of the acylium ion if an acid anhydride is used instead of an acyl chloride for the source of the acylium ion. [Link]
-
Bodanszky, M. (1993). 3.4 Acid Anhydrides. In Principles of Peptide Synthesis (pp. 59-69). Springer, Berlin, Heidelberg. [Link]
-
Albertson, N. F. (2011). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355. [Link]
-
Reddy, T. S., et al. (2017). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. Molecules, 22(11), 1957. [Link]
-
Fu, G. C. (2004). Asymmetric acylation of alcohols. Accounts of Chemical Research, 37(8), 542-547. [Link]
-
ResearchGate. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. [Link]
-
De, P., & Faust, R. (2007). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Synthesis, 2007(16), 2535-2540. [Link]
-
Reddy, B. M., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(1), 1-10. [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
-
Chemistry LibreTexts. 11.1: Acylation of Alcohols and Amines. [Link]
-
ResearchGate. Chiral DMAP and PPY based catalysts. [Link]
-
Organic Chemistry. (2021, April 6). Acylation of Alcohols, Part 2: with Other Acylating Reagents [Video]. YouTube. [Link]
-
Liu, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Polymers, 16(15), 2024. [Link]
-
Organic Chemistry. (2021, April 6). Acylation of Alcohols, Part 4: with Carboxylic Acids [Video]. YouTube. [Link]
-
Jack Westin. Alcohols Important Reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. scribd.com [scribd.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
A Comparative Guide for Polymer Scientists: 2-Chloro-2-methylpropanoyl chloride versus 2-bromoisobutyryl bromide as ATRP Initiators
In the precise world of polymer synthesis, Atom Transfer Radical Polymerization (ATRP) offers unparalleled control over polymer architecture, making it a vital tool for researchers in materials science and drug development. The success of any ATRP experiment hinges on the careful selection of its components, with the initiator playing a pivotal role in defining the final polymer's characteristics. This guide provides a detailed, evidence-based comparison of two workhorse initiators: 2-chloro-2-methylpropanoyl chloride and 2-bromoisobutyryl bromide, to inform your selection process.
The Initiator: Launching Controlled Polymer Chains
ATRP is a controlled/living radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The process relies on a reversible equilibrium between active, propagating radical chains and dormant species, typically alkyl halides.[3][4] The initiator is the source of these dormant species, and its structure dictates the rate of initiation and, consequently, the overall control of the polymerization. An efficient initiator should undergo rapid and quantitative initiation, ensuring that all polymer chains begin to grow simultaneously.[5]
Both this compound and 2-bromoisobutyryl bromide are acyl halides that can be used to introduce initiating sites. Their primary difference lies in the halogen atom, a distinction that has profound implications for their performance in ATRP.
Head-to-Head Comparison: Chemical and Performance Characteristics
| Feature | This compound | 2-bromoisobutyryl bromide |
| Molecular Formula | C4H6Cl2O[6] | C4H6Br2O[] |
| Molar Mass | 140.99 g/mol [6] | 229.90 g/mol [] |
| Appearance | Colorless to pale yellow liquid[8] | Colorless to light yellow liquid |
| Reactivity | Less reactive | More reactive |
| Stability | More stable against hydrolysis[9] | More susceptible to hydrolysis |
| Cost | Generally lower | Generally higher |
The Halogen Effect: A Tale of Two Reactivities
The core difference in performance between these two initiators stems from the carbon-halogen bond strength. The C-Br bond is inherently weaker than the C-Cl bond.[3] This means that in the presence of a copper catalyst, 2-bromoisobutyryl bromide will be activated more readily to form the initiating radical.
This difference in reactivity is quantified by the activation rate constant (k_act). For alkyl halides in ATRP, the general trend for reactivity is I > Br > Cl.[1] Specifically, the activation rate constants for alkyl bromides are typically significantly higher than for their analogous alkyl chlorides.[3][9] For instance, for methyl 2-halopropionates, the relative activation rates for chloro:bromo are approximately 1:20.[3] This translates to a much faster initiation when using 2-bromoisobutyryl bromide.
Implications for Polymerization:
-
Faster Initiation with Bromide: The higher k_act of 2-bromoisobutyryl bromide leads to a more rapid and efficient initiation process. This is particularly advantageous for achieving polymers with very low polydispersity (narrow molecular weight distribution) as it ensures all chains start growing at nearly the same time.
-
Greater Control with Chloride in Certain Systems: The slower initiation of this compound can be beneficial in some cases. The lower concentration of propagating radicals at any given time can minimize termination reactions, which is especially useful when targeting high molecular weight polymers.
Practical Applications and Considerations
Both initiators are versatile and have been used to functionalize surfaces and synthesize a wide array of polymers.
-
2-bromoisobutyryl bromide is frequently used for surface-initiated ATRP (SI-ATRP) to create polymer brushes on various substrates.[2][10] Its high reactivity makes it efficient for modifying hydroxyl groups on surfaces to anchor the initiator.[11][12]
-
This compound serves as a robust initiator for synthesizing block copolymers and other complex architectures.[13][14] Its greater stability can be an advantage in multi-step synthetic procedures.[9]
Safety and Handling:
Both compounds are corrosive and potent lachrymators, reacting with moisture to produce HCl or HBr.[8][11] They must be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. They are also moisture-sensitive and should be stored under an inert atmosphere.[11]
Experimental Design: A Workflow for Initiator Selection
The choice between these two initiators is ultimately dictated by the specific requirements of the polymerization. The following workflow can guide your decision-making process.
Caption: Decision workflow for ATRP initiator selection.
Representative Experimental Protocol: Surface-Initiated ATRP from a Hydroxyl-Bearing Surface
This protocol provides a general method for comparing the two initiators in the context of grafting polymers from a surface.
1. Surface Functionalization (Initiator Immobilization):
-
A substrate with surface hydroxyl groups (e.g., a silicon wafer with native oxide) is cleaned and dried.
-
The substrate is immersed in a solution of either this compound or 2-bromoisobutyryl bromide and a mild base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
The reaction is allowed to proceed for a set time (e.g., 12 hours) to form a self-assembled monolayer of the initiator.
-
The functionalized substrate is then rinsed thoroughly with solvent and dried.
2. Surface-Initiated ATRP:
-
In a Schlenk flask, the catalyst (e.g., Cu(I)Br) and ligand (e.g., PMDETA) are added.
-
The flask is sealed and purged with an inert gas (e.g., argon).
-
Degassed monomer and solvent are added to the flask.
-
The initiator-functionalized substrate is placed in the reaction mixture.
-
The polymerization is carried out at a specific temperature for a desired time.
-
The reaction is quenched by exposing the mixture to air.
-
The polymer-grafted substrate is removed, rinsed extensively, and dried.
3. Analysis:
-
The thickness of the polymer brush can be measured by ellipsometry or atomic force microscopy to compare the polymerization rates.
-
The grafted polymer can be cleaved from the surface for analysis of molecular weight and polydispersity by gel permeation chromatography (GPC).
Conclusion
The selection between this compound and 2-bromoisobutyryl bromide is a nuanced decision based on the desired polymerization kinetics and final polymer properties. For applications requiring rapid initiation and the synthesis of polymers with very low polydispersity, 2-bromoisobutyryl bromide is often the superior choice due to its higher reactivity.[1][3] Conversely, when stability, cost-effectiveness, and potentially better control over termination in high molecular weight polymer synthesis are priorities, This compound presents a compelling alternative.[9] Empirical validation through small-scale experiments remains the most reliable method for determining the optimal initiator for any novel ATRP system.
References
-
Cenmed Enterprises. (n.d.). 2-bromoisobutyryl bromide 98%. Retrieved from [Link]
-
PubMed. (2021). Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings. Retrieved from [Link]
-
Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858–1863. [Link]
-
Carnegie Mellon University. (n.d.). Kinetic Studies on ATRP. Matyjaszewski Polymer Group. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Initiator Structure on Activation Rate Constants in ATRP. Retrieved from [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
-
Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039. [Link]
-
Carnegie Mellon University. (n.d.). ATRP in Protic Media. Matyjaszewski Polymer Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Atom Transfer Radical Polymerization. Retrieved from [Link]
- Google Patents. (2020). Amino-reactive positively charged atrp initiators that maintain their....
-
Carnegie Mellon University. (n.d.). Initiators. Matyjaszewski Polymer Group. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization. Polymer Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Block Copolymers: Synthesis, Self-Assembly, and Applications. Retrieved from [Link]
-
American Chemical Society. (2022). Linear Block Copolymer Synthesis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 13222-26-9: this compound [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 2-Bromoisobutyryl Catechol Derivatives for Atom Transfer Radical Polymerization-Functionalized Polydopamine Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromoisobutyryl bromide, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. cenmed.com [cenmed.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by NMP – a versatile platform for functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Acylating Agents: The Strategic Advantages of 2-Chloro-2-methylpropanoyl Chloride
In the landscape of modern organic synthesis, the strategic selection of an acylating agent is paramount to achieving desired reaction outcomes, particularly when navigating the complexities of multi-functional and sterically demanding substrates. While a plethora of acylating agents are available to the synthetic chemist, each with its own reactivity profile, 2-chloro-2-methylpropanoyl chloride has emerged as a reagent of significant interest for its unique structural attributes and consequent reactivity. This guide provides an in-depth technical comparison of this compound against other commonly employed acylating agents, namely acetyl chloride, benzoyl chloride, and trifluoroacetic anhydride. We will explore the nuanced advantages conferred by its distinctive molecular architecture, supported by mechanistic insights and detailed experimental protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The Fundamental Role of Acylating Agents in Organic Synthesis
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, enabling the formation of esters, amides, and ketones.[1] The reactivity of the acylating agent is a critical determinant of the reaction's success, influencing not only the rate of reaction but also the chemoselectivity in the presence of multiple nucleophilic sites. The general hierarchy of reactivity for common acylating agents is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[2]
Unveiling the Unique Profile of this compound
This compound, a colorless to pale yellow liquid, is a bifunctional molecule featuring both an acyl chloride and a tertiary alkyl chloride.[3][4] Its chemical structure, with a quaternary carbon center alpha to the carbonyl group, imparts a unique combination of steric and electronic effects that differentiate it from simpler acylating agents.
Key Structural Features and Their Implications:
-
Steric Hindrance: The gem-dimethyl groups adjacent to the carbonyl carbon create significant steric bulk. This steric hindrance modulates the reactivity of the acyl chloride, making it less reactive than unhindered counterparts like acetyl chloride. However, this attenuated reactivity can be a distinct advantage, leading to enhanced chemoselectivity in reactions with polyfunctional molecules.
-
α-Chloro Substituent: The presence of a chlorine atom at the alpha-position influences the electrophilicity of the carbonyl carbon through an inductive effect. This feature also presents opportunities for subsequent synthetic transformations.[1]
Head-to-Head Comparison with Common Acylating Agents
The choice of an acylating agent is a strategic decision based on the specific requirements of a synthesis, including the nature of the substrate, desired selectivity, and reaction conditions. Below, we compare the performance of this compound with other widely used acylating agents.
vs. Acetyl Chloride: A Tale of Steric Influence
Acetyl chloride, a small and highly reactive acylating agent, is often the default choice for simple acylations.[5] However, its high reactivity can be a double-edged sword, leading to a lack of selectivity in the presence of multiple nucleophilic groups.
Advantages of this compound over Acetyl Chloride:
-
Enhanced Chemoselectivity: In molecules containing multiple nucleophilic sites, such as amino alcohols, the greater steric bulk of this compound can allow for preferential acylation of the more accessible and typically more nucleophilic amine over a sterically hindered hydroxyl group.
-
Controlled Reactivity: The moderated reactivity of this compound can prevent over-acylation or undesired side reactions that may occur with the highly reactive acetyl chloride, particularly with sensitive substrates.
vs. Benzoyl Chloride: Balancing Sterics and Electronics
Benzoyl chloride offers a different steric and electronic profile, with the phenyl ring influencing reactivity through both inductive and resonance effects. It is a versatile reagent for introducing the benzoyl group, which can be valuable for its stability and spectroscopic properties.[6]
Advantages of this compound over Benzoyl Chloride:
-
Acylation of Highly Hindered Substrates: While benzoyl chloride possesses some steric bulk, the three-dimensional hindrance provided by the gem-dimethyl groups of this compound can be more effective in navigating highly congested reaction centers, leading to higher yields in the acylation of sterically demanding alcohols and amines where benzoyl chloride might fail or require harsh conditions.
vs. Trifluoroacetic Anhydride: A Spectrum of Reactivity
Trifluoroacetic anhydride (TFAA) is an exceptionally reactive acylating agent due to the strong electron-withdrawing effect of the trifluoromethyl group.[7] This high reactivity makes it suitable for acylating even weakly nucleophilic substrates.
Advantages of this compound over Trifluoroacetic Anhydride:
-
Greater Selectivity: The extreme reactivity of TFAA often leads to a lack of selectivity. This compound, with its more moderate reactivity, offers a finer tool for achieving chemoselectivity in complex molecules.
-
Milder Reaction Conditions and Byproducts: Reactions with TFAA can be highly exothermic and produce trifluoroacetic acid as a byproduct, which can be corrosive and require specific handling. The byproducts of reactions with this compound are typically simpler to handle.
Data Presentation: A Comparative Overview
While direct, head-to-head comparative studies under identical conditions are not extensively available in the literature, the following table summarizes the expected relative performance of these acylating agents based on established principles of organic chemistry and data from analogous systems.
| Acylating Agent | Structure | Relative Reactivity | Key Advantages | Common Limitations |
| This compound | Moderate | High chemoselectivity for sterically hindered substrates. | Lower reactivity than unhindered acyl chlorides. | |
| Acetyl Chloride | High | High reactivity, readily available, low cost. | Poor selectivity with polyfunctional molecules. | |
| Benzoyl Chloride | Moderate to High | Introduces a stable benzoyl group. | Can be less effective for highly hindered substrates. | |
| Trifluoroacetic Anhydride | Very High | Acylates even weakly nucleophilic substrates. | Often lacks selectivity, harsh byproduct. |
Experimental Protocols
To provide a practical context for the application of this compound, the following detailed protocols are provided. These protocols are designed to be self-validating systems, with clear steps for reaction setup, monitoring, and product isolation.
Protocol 1: Chemoselective N-Acylation of a Hindered Amino Alcohol
This protocol demonstrates the potential for chemoselective acylation of the less sterically hindered amino group in the presence of a more hindered hydroxyl group using this compound.
Diagram of Experimental Workflow:
Caption: Workflow for chemoselective N-acylation.
Materials:
-
Hindered amino alcohol (e.g., 2-amino-2-methyl-1-propanol)
-
This compound
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered amino alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the stirred reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Friedel-Crafts Acylation of a Sterically Hindered Aromatic Compound
This protocol outlines the use of this compound in a Friedel-Crafts acylation of a sterically hindered arene, where less bulky acylating agents might face significant steric challenges.
Diagram of Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts acylation.
Materials:
-
Sterically hindered aromatic compound (e.g., durene)
-
This compound
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a gas outlet, place the sterically hindered arene (1.0 eq.) and the anhydrous solvent.
-
Carefully add anhydrous aluminum chloride (1.1 eq.) to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add this compound (1.05 eq.) dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-3 hours.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Extract the mixture with DCM.
-
Wash the organic layer with saturated NaHCO3 solution and then with water.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by recrystallization or column chromatography.
Conclusion: A Strategic Tool for Complex Syntheses
This compound presents a unique and valuable profile as an acylating agent. Its inherent steric hindrance, a feature that moderates its reactivity, translates into a powerful tool for achieving chemoselectivity in the acylation of polyfunctional and sterically demanding substrates. While less reactive than unhindered acyl chlorides like acetyl chloride or highly activated reagents like trifluoroacetic anhydride, its ability to selectively acylate specific sites in complex molecules makes it an indispensable reagent in the arsenal of the modern synthetic chemist. For researchers in drug development and other fields requiring the synthesis of intricate molecular architectures, a thorough understanding of the strategic advantages of this compound can unlock new and more efficient synthetic pathways.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2009). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry, 21(7), 5155-5159.
-
Save My Exams. (2023, June 23). Acyl Chlorides (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
- Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic, 517-521.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Chloro-2-methylpropane in Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (2022, July 8). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. Retrieved from [Link]
-
ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. Retrieved from [Link]
-
Save My Exams. (2023, June 23). Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2001, November 15). Facile acylation of sterically hindered alcohols through ketene intermediates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of tert-butyl chloride (2-chloro-2-methylpropane; chlorotrimethylmethane; trimethylchloromethane). Retrieved from [Link]
-
NIH. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
chemguide.co.uk. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF N-CYCLOHEXYL-2,6-DIISOPROPYLANILINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 23). 21.2 Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic acyl substitution. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
University of California, Davis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
chemguide.co.uk. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Synthesis of ligands and complexes. 2,6-diisopropylaniline.... Retrieved from [Link]
-
Quora. (2022, December 28). Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. Retrieved from [Link]
-
YouTube. (2019, January 19). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2023, May 17). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]
-
PubMed Central. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Retrieved from [Link]
- Google Patents. (n.d.). CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride.
-
Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]
Sources
- 1. Buy this compound | 13222-26-9 [smolecule.com]
- 2. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. chembk.com [chembk.com]
- 4. CAS 13222-26-9: this compound [cymitquimica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Facile acylation of sterically hindered alcohols through ketene intermediates [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Vade Mecum for Acylation Products: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, acylation stands as a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. The introduction of an acyl group can profoundly alter the biological activity, stability, and physicochemical properties of a molecule. Consequently, the unambiguous characterization of acylation products is paramount. This guide provides a comprehensive spectroscopic comparison of acylation products derived from different reagents, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
This guide will navigate the nuanced spectroscopic signatures of acylation products through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the choice of acylating agent—specifically the highly reactive acetyl chloride versus the milder acetic anhydride—influences the spectroscopic characteristics of the resulting amide and ester products. To illustrate these principles, we will focus on the acylation of two representative substrates: benzylamine (an amine) and benzyl alcohol (an alcohol).
The Chemistry of Acylation: A Tale of Two Reagents
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting a nucleophile, such as an amine or an alcohol, with an acylating agent. The reactivity of the acylating agent is a critical parameter influencing reaction conditions and outcomes.[1]
-
Acetyl Chloride (CH₃COCl): A highly reactive acyl halide, it reacts vigorously with nucleophiles, often at room temperature. The reaction produces corrosive hydrogen chloride (HCl) gas as a byproduct, necessitating the use of a base to neutralize it and drive the reaction to completion.[1][2]
-
Acetic Anhydride ((CH₃CO)₂O): A less reactive alternative to acetyl chloride, it generally requires heating or a catalyst to achieve efficient acylation. The byproduct is acetic acid, which is less corrosive and more easily removed than HCl.[1][3]
The choice between these reagents is often a trade-off between reactivity and selectivity. While acetyl chloride offers faster reaction times, acetic anhydride can provide a milder and more controlled reaction, which is often preferable for sensitive substrates.[1]
Spectroscopic Fingerprints of Acylation: A Comparative Analysis
The success of an acylation reaction is confirmed by analyzing the spectroscopic data of the purified product. The formation of an amide from an amine or an ester from an alcohol results in characteristic changes in the NMR, IR, and mass spectra.
Case Study 1: Acylation of Benzylamine
The reaction of benzylamine with an acetylating agent yields N-benzylacetamide.
Reaction Scheme:
C₆H₅CH₂NH₂ + CH₃CO-L → C₆H₅CH₂NHCOCH₃ + HL (where L = Cl or OCOCH₃)
Below is a comparative analysis of the spectroscopic data for N-benzylacetamide.
¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of acylation products. The formation of the amide bond results in distinct chemical shift changes for the protons and carbons near the reaction center.
Table 1: ¹H NMR Spectroscopic Data for N-Benzylacetamide (in CDCl₃)
| Proton Assignment | Acetyl Chloride Product (δ, ppm) | Acetic Anhydride Product (δ, ppm) | Multiplicity | Integration |
| -CH₃ (acetyl) | ~2.05 | ~2.05 | Singlet | 3H |
| -CH₂- (benzyl) | ~4.45 | ~4.45 | Doublet | 2H |
| -NH- (amide) | ~5.80 (broad) | ~5.80 (broad) | Singlet | 1H |
| Aromatic C-H | ~7.25-7.40 | ~7.25-7.40 | Multiplet | 5H |
Table 2: ¹³C NMR Spectroscopic Data for N-Benzylacetamide (in CDCl₃)
| Carbon Assignment | Acetyl Chloride Product (δ, ppm) | Acetic Anhydride Product (δ, ppm) |
| -CH₃ (acetyl) | ~23.2 | ~23.2 |
| -CH₂- (benzyl) | ~43.8 | ~43.8 |
| Aromatic C (ipso) | ~138.2 | ~138.2 |
| Aromatic C (ortho, meta, para) | ~127.5, ~128.8, ~127.8 | ~127.5, ~128.8, ~127.8 |
| C=O (amide) | ~170.1 | ~170.1 |
Expertise & Experience: The downfield shift of the benzylic methylene protons (-CH₂-) from ~3.9 ppm in benzylamine to ~4.45 ppm in N-benzylacetamide is a clear indicator of amide formation.[4] This is due to the electron-withdrawing effect of the newly formed acetyl group. The appearance of a new singlet at ~2.05 ppm corresponding to the acetyl methyl protons is another key diagnostic feature.[5] The product's spectra are identical regardless of the acylating agent used, as the final product is the same.
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The formation of an amide bond is characterized by the appearance of specific absorption bands.
Table 3: Key IR Absorption Bands for N-Benzylacetamide
| Functional Group | Acetyl Chloride Product (cm⁻¹) | Acetic Anhydride Product (cm⁻¹) |
| N-H Stretch (amide) | ~3300 | ~3300 |
| C=O Stretch (Amide I) | ~1640 | ~1640 |
| N-H Bend (Amide II) | ~1550 | ~1550 |
Trustworthiness: The disappearance of the characteristic N-H stretching bands of a primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the appearance of a single N-H stretch for the secondary amide, along with the strong carbonyl absorption (Amide I band) around 1640 cm⁻¹, provide conclusive evidence of successful acylation.[6][7]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the acylation product.
Table 4: Key Mass Spectral Data for N-Benzylacetamide
| Ion | Acetyl Chloride Product (m/z) | Acetic Anhydride Product (m/z) |
| [M]⁺ (Molecular Ion) | 149 | 149 |
| [M - CH₃CO]⁺ | 106 | 106 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 |
Authoritative Grounding: The molecular ion peak at m/z 149 confirms the molecular weight of N-benzylacetamide.[4][8] The base peak at m/z 106, corresponding to the loss of a ketene molecule (CH₂=C=O), and the prominent peak at m/z 91, corresponding to the tropylium ion, are characteristic fragments of N-benzylacetamide.[9]
Case Study 2: Acylation of Benzyl Alcohol
The reaction of benzyl alcohol with an acetylating agent yields benzyl acetate.
Reaction Scheme:
C₆H₅CH₂OH + CH₃CO-L → C₆H₅CH₂OCOCH₃ + HL (where L = Cl or OCOCH₃)
Below is a comparative analysis of the spectroscopic data for benzyl acetate.
The formation of an ester linkage from an alcohol leads to characteristic downfield shifts for the adjacent protons and carbons.
Table 5: ¹H NMR Spectroscopic Data for Benzyl Acetate (in CDCl₃)
| Proton Assignment | Acetyl Chloride Product (δ, ppm) | Acetic Anhydride Product (δ, ppm) | Multiplicity | Integration |
| -CH₃ (acetyl) | ~2.10 | ~2.10 | Singlet | 3H |
| -CH₂- (benzyl) | ~5.10 | ~5.10 | Singlet | 2H |
| Aromatic C-H | ~7.30-7.40 | ~7.30-7.40 | Multiplet | 5H |
Table 6: ¹³C NMR Spectroscopic Data for Benzyl Acetate (in CDCl₃)
| Carbon Assignment | Acetyl Chloride Product (δ, ppm) | Acetic Anhydride Product (δ, ppm) |
| -CH₃ (acetyl) | ~21.0 | ~21.0 |
| -CH₂- (benzyl) | ~66.2 | ~66.2 |
| Aromatic C (ipso) | ~136.1 | ~136.1 |
| Aromatic C (ortho, meta, para) | ~128.5, ~128.3, ~128.2 | ~128.5, ~128.3, ~128.2 |
| C=O (ester) | ~170.8 | ~170.8 |
Expertise & Experience: A significant downfield shift of the benzylic methylene protons from ~4.7 ppm in benzyl alcohol to ~5.10 ppm in benzyl acetate is a hallmark of ester formation.[10] Similarly, the benzylic carbon shifts downfield from ~65 ppm to ~66.2 ppm. The appearance of the acetyl methyl singlet at ~2.10 ppm further confirms the successful reaction.[11]
The most prominent change in the IR spectrum upon esterification is the disappearance of the broad O-H stretch of the alcohol and the appearance of a strong C=O stretch of the ester.
Table 7: Key IR Absorption Bands for Benzyl Acetate
| Functional Group | Acetyl Chloride Product (cm⁻¹) | Acetic Anhydride Product (cm⁻¹) |
| C=O Stretch (ester) | ~1740 | ~1740 |
| C-O Stretch | ~1230 and ~1020 | ~1230 and ~1020 |
Trustworthiness: The absence of a broad O-H band (typically around 3200-3600 cm⁻¹) from the starting alcohol and the emergence of a strong, sharp carbonyl absorption band around 1740 cm⁻¹ are definitive indicators of ester formation.[12][13]
The mass spectrum of benzyl acetate provides its molecular weight and a characteristic fragmentation pattern.
Table 8: Key Mass Spectral Data for Benzyl Acetate
| Ion | Acetyl Chloride Product (m/z) | Acetic Anhydride Product (m/z) |
| [M]⁺ (Molecular Ion) | 150 | 150 |
| [M - OCCH₃]⁺ | 107 | 107 |
| [M - CH₂O]⁺ | 108 | 108 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 |
Authoritative Grounding: The molecular ion at m/z 150 corresponds to the molecular weight of benzyl acetate.[10][14] Key fragments include the loss of an acetyl group to give a peak at m/z 107, and the characteristic tropylium ion at m/z 91.[15]
Experimental Protocols
General Workflow for Acylation and Spectroscopic Analysis
Caption: General experimental workflow for acylation and subsequent spectroscopic analysis.
Detailed Methodologies
1. Acylation of Benzylamine with Acetyl Chloride: To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, acetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then washed with water, 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield N-benzylacetamide.
2. Acylation of Benzyl Alcohol with Acetic Anhydride: A mixture of benzyl alcohol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a strong protic acid (e.g., H₂SO₄) is heated at a specified temperature (e.g., 60-100°C) for several hours.[16][17] Alternatively, pyridine can be used as both a catalyst and a solvent. After completion, the reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to afford benzyl acetate.
3. NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
4. IR Data Acquisition: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples can be analyzed as a KBr pellet.
5. MS Data Acquisition: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Conclusion
The spectroscopic analysis of acylation products provides a robust and definitive means of confirming the successful transformation of functional groups. As demonstrated through the comparative analysis of N-benzylacetamide and benzyl acetate, the choice of acylating reagent does not alter the spectroscopic properties of the final product, but rather the reaction conditions required to obtain it. A thorough understanding of the characteristic spectroscopic signatures in NMR, IR, and MS is an indispensable skill for any researcher in the chemical and pharmaceutical sciences. This guide serves as a practical reference to aid in the interpretation of such data, ultimately facilitating the confident characterization of acylated molecules.
References
-
PubChem. Benzyl acetate. [Link]
-
HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). [Link]
-
Transtutors. IR Spectrum Of Benzyl Acetate: Circle And Label The Important IR... (1 Answer). [Link]
-
PubChem. N-Benzylacetamide. [Link]
-
ResearchGate. NMR spectrum of >99% anhydrous benzyl acetate. [Link]
-
ResearchGate. Acetylation of benzyl alcohol. Spectra at (a) 9 s and (b) 3 min. Stoichiometry. [Link]
-
Chegg. Solved IR spectrum of benzyl acetate: Circle and label the. [Link]
-
PMC. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
-
SpectraBase. N-Benzylacetamide. [Link]
-
ACS Publications. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]
-
SpectraBase. N-Benzylacetamide - Optional[MS (GC)] - Spectrum. [Link]
-
The Good Scents Company. benzyl acetate, 140-11-4. [Link]
-
FooDB. Showing Compound Benzyl acetate (FDB003367). [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
-
Reddit. Fragmentation of benzyl acetate. [Link]
-
ResearchGate. Mass spectrum of N-benzylacetamide. [Link]
-
Chegg. Solved IR spectrum of benzyl acetate: Circle the important. [Link]
-
SpectraBase. Benzylacetate - Optional[FTIR] - Spectrum. [Link]
-
ResearchGate. (PDF) N-Benzylacetamide. [Link]
-
NIST. Acetamide, N-(phenylmethyl)-. [Link]
-
Chem Zipper. Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why?. [Link]
-
The Royal Society of Chemistry. Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. [Link]
-
Asian Journal of Chemistry. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]
-
Pediaa.Com. What is the Difference Between Acetyl Chloride and Acetic Anhydride. [Link]
-
NIST. Acetamide, N-(phenylmethyl)-. [Link]
-
ResearchGate. Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. [Link]
-
PMC. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Acylation of amines with different anhydrides. [Link]
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
PubChemLite. N-benzylacetamide (C9H11NO). [Link]
Sources
- 1. ez.restek.com [ez.restek.com]
- 2. N-Acetyl-N-benzylacetamide | C11H13NO2 | CID 571847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BENZYLACETAMIDE(588-46-5) 1H NMR spectrum [chemicalbook.com]
- 6. N-BENZYLACETAMIDE(588-46-5) IR Spectrum [chemicalbook.com]
- 7. Acetamide, N-(phenylmethyl)- [webbook.nist.gov]
- 8. Acetamide, N-(phenylmethyl)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzyl acetate(140-11-4) 1H NMR spectrum [chemicalbook.com]
- 12. (Solved) - IR Spectrum Of Benzyl Acetate: Circle And Label The Important IR... (1 Answer) | Transtutors [transtutors.com]
- 13. Benzyl acetate(140-11-4) IR Spectrum [m.chemicalbook.com]
- 14. Benzyl acetate(140-11-4) MS spectrum [chemicalbook.com]
- 15. reddit.com [reddit.com]
- 16. asianpubs.org [asianpubs.org]
- 17. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Polymerization Initiators: 2-Chloro-2-methylpropanoyl chloride in the Context of Controlled Radical Polymerization
For researchers and professionals in polymer chemistry and drug development, the precise control over polymer synthesis is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for creating well-defined polymers. The choice of initiator is a critical determinant of polymerization kinetics, directly influencing the rate of reaction and the final properties of the macromolecule. This guide provides an in-depth kinetic analysis of 2-chloro-2-methylpropanoyl chloride as an ATRP initiator, comparing its performance with other commonly used initiators, supported by experimental data and established mechanistic principles.
The Central Role of the Initiator in ATRP Kinetics
Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization technique that relies on a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium is mediated by a transition metal catalyst, typically a copper(I) complex, which reversibly activates the dormant polymer chain by abstracting a halogen atom from the initiator or the chain end.
The success of an ATRP reaction hinges on the careful selection of its components, with the initiator playing a pivotal role. The structure of the initiator dictates the initial rate of radical generation and, consequently, the overall polymerization kinetics. An ideal initiator should exhibit an activation rate constant (k_act) that is comparable to or greater than the propagation rate constant (k_p) to ensure that all polymer chains are initiated simultaneously. This leads to polymers with predictable molecular weights and low polydispersity indices (PDI).
The chemical nature of the leaving group on the initiator, typically a halogen, is a key factor governing its reactivity. The general trend for initiator activity in ATRP follows the order of the carbon-halogen bond strength: I > Br > Cl.[1][2] This is because the activation step involves the homolytic cleavage of this bond, and a weaker bond leads to a faster activation rate.
Comparative Kinetic Performance of ATRP Initiators
To provide a quantitative comparison, the following table summarizes the activation rate constants (k_act) for several common ATRP initiators, including analogues of this compound. The data is derived from studies conducted under standardized conditions to ensure a valid comparison.[1]
| Initiator Name | Abbreviation | Structure | Leaving Group | k_act (M⁻¹s⁻¹) at 35°C in Acetonitrile |
| Methyl 2-chloropropionate | MClP | CH₃CHClCOOCH₃ | Cl | 0.04 |
| This compound (analogues) | Cl | Expected to be in a similar low range | ||
| Methyl 2-bromopropionate | MBrP | CH₃CHBrCOOCH₃ | Br | 0.8 |
| Ethyl α-bromoisobutyrate | EBiB | (CH₃)₂CBrCOOC₂H₅ | Br | 2.7 |
| 1-Phenylethyl bromide | PEBr | C₆H₅CH(CH₃)Br | Br | 1.8 |
| Tosyl chloride | TsCl | CH₃C₆H₄SO₂Cl | Cl | Low |
Data adapted from a comprehensive study on initiator structures in ATRP.[1] The k_act values were determined using a Cu(I)Br/PMDETA catalyst system.
From the data, it is evident that initiators with a bromine leaving group, such as methyl 2-bromopropionate and ethyl α-bromoisobutyrate, exhibit significantly higher activation rate constants compared to their chlorinated counterparts like methyl 2-chloropropionate.[1] Consequently, this compound, as a chlorinated initiator, is expected to have a relatively low k_act value, leading to a slower initiation process compared to bromide-based initiators.
This slower initiation can have several implications for the polymerization process. While it may result in a slower overall polymerization rate, it can be advantageous in certain scenarios, such as when a very slow and controlled polymerization is desired or in systems where a highly active initiator might lead to undesirable side reactions. However, for achieving polymers with very low polydispersity, a faster initiation is generally preferred.
Mechanistic Insight: The Initiation Process in ATRP
The initiation step in ATRP is a critical phase that establishes the number of growing polymer chains. The following diagram illustrates the fundamental mechanism of initiation and its equilibrium with the deactivation process.
Caption: ATRP Initiation Mechanism.
The forward reaction, governed by the activation rate constant (k_act), involves the abstraction of the halogen (X) from the initiator (R-X) by the copper(I) catalyst, generating an alkyl radical (R•) and the oxidized copper(II) deactivator. This radical then initiates polymerization by adding to a monomer unit. The reverse reaction, with a deactivation rate constant (k_deact), reforms the dormant species and the catalyst. The ratio of these constants (K_ATRP = k_act / k_deact) determines the position of the equilibrium and the concentration of active radicals.[1]
Experimental Protocol for Kinetic Analysis
To quantitatively assess the performance of an ATRP initiator, a detailed kinetic analysis is essential. The following protocol outlines a standard procedure for determining the activation rate constant (k_act) of an initiator like this compound. This method often employs a radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to prevent polymerization and isolate the initiation kinetics.
Objective: To determine the activation rate constant (k_act) of this compound in a copper-mediated ATRP system.
Materials:
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (radical trap)
-
Acetonitrile (solvent)
-
An internal standard for chromatography (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for k_act Determination.
Detailed Steps:
-
Catalyst-Ligand Complex Formation: In a dry Schlenk flask under an inert atmosphere, add CuBr and PMDETA.
-
Solvent and Standard Addition: Add degassed acetonitrile and a known amount of an internal standard. Stir the mixture until the copper complex is fully dissolved.
-
Radical Trap Addition: Introduce a solution of TEMPO in degassed acetonitrile to the flask. The concentration of TEMPO should be in excess relative to the initiator.
-
Initiation: Start the reaction by injecting a stock solution of this compound in degassed acetonitrile into the reaction mixture. This marks time zero.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe and quench them by exposing to air and diluting with a suitable solvent (e.g., THF).
-
Analysis: Analyze the quenched samples using Gas Chromatography (GC) to determine the concentration of the remaining initiator relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the initial initiator concentration divided by the initiator concentration at time t (ln([I]₀/[I]ₜ)) against time. The plot should be linear, and the slope of the line will be equal to the apparent rate constant (k_app). The activation rate constant (k_act) can then be calculated using the equation: k_act = k_app / [Cu(I)] .
Conclusion
The kinetic analysis of polymerization initiated by this compound reveals its position as a less active, yet potentially useful, initiator in the ATRP landscape. Its performance is intrinsically linked to the stronger carbon-chlorine bond compared to the carbon-bromine bond found in more common initiators like ethyl α-bromoisobutyrate. This results in a significantly lower activation rate constant, leading to slower initiation and overall polymerization rates.
For researchers aiming for rapid polymer synthesis and very low polydispersities, bromide-based initiators are generally the preferred choice. However, in applications where a slower, more controlled polymerization is beneficial, or for specific monomer systems, this compound and other chlorinated initiators can be valuable tools in the polymer chemist's arsenal. The provided experimental protocol offers a robust framework for quantitatively evaluating the kinetic performance of this and other initiators, enabling the rational design of controlled polymerization processes for advanced materials and drug delivery systems.
References
-
Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001 , 101 (9), 2921–2990. [Link]
-
Tang, W.; Matyjaszewski, K. Effects of Initiator Structure on Activation Rate Constants in Atom Transfer Radical Polymerization. Macromolecules2006 , 39 (15), 4953–4959. [Link]
Sources
A Comparative Guide to Esterification: Yield and Purity with Acetyl, Propionyl, and Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the efficient and clean formation of ester functional groups is a cornerstone of molecular construction. Acyl chlorides are highly reactive carboxylic acid derivatives that offer a rapid and often irreversible route to esters, making them valuable reagents.[1] However, the choice of acylating agent can significantly impact reaction yield, purity of the final product, and the overall efficiency of the synthetic route.
This guide provides a comprehensive comparison of three commonly used acyl chlorides—acetyl chloride, propionyl chloride, and benzoyl chloride—in esterification reactions. We will delve into the mechanistic nuances that govern their reactivity, present a comparative analysis of expected yields and purity based on available experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Chemistry: A Tale of Reactivity
The esterification of an alcohol with an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, and the rate of this reaction is primarily influenced by two key factors: the electrophilicity of the carbonyl carbon and steric hindrance around the reaction center.[2]
Electronic Effects: The carbonyl carbon in acyl chlorides is highly electrophilic due to the inductive effect of the electronegative chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack by an alcohol.
Steric Effects: The size of the acyl group can hinder the approach of the nucleophilic alcohol. As the steric bulk of the R-group in the acyl chloride (R-COCl) increases, the rate of reaction tends to decrease.
Based on these principles, the general order of reactivity for the acyl chlorides discussed in this guide is:
Acetyl Chloride > Propionyl Chloride > Benzoyl Chloride
-
Acetyl chloride , with its small methyl group, is the most reactive of the three. It reacts vigorously, often exothermically, with alcohols.[3]
-
Propionyl chloride is slightly less reactive than acetyl chloride due to the slightly larger ethyl group, which imparts a minor increase in steric hindrance.[4]
-
Benzoyl chloride is the least reactive of the three. The benzene ring, while electron-withdrawing through induction, can also donate electron density to the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon. Additionally, the bulky phenyl group presents a significant steric barrier to the incoming nucleophile.
The choice of base, such as pyridine or triethylamine, is also crucial. These bases act as scavengers for the hydrochloric acid byproduct, preventing it from protonating the alcohol and rendering it non-nucleophilic.[5][6] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[6][7][8]
Comparative Analysis of Yield and Purity
| Acyl Chloride | Alcohol | Product | Representative Yield | Reported Purity | Key Reaction Conditions |
| Acetyl Chloride | Benzyl Alcohol | Benzyl Acetate | 98% | Not specified | Solvent-free, 1 hr reaction time.[9] |
| Propionyl Chloride | Ethyl Acetoacetate | α-acetyl-γ-methyl-γ-carboethoxy-γ-butyrolactone | 80.5% | ≥96% (GC) | Dichloromethane solvent, with pyridine, 0-20°C.[10] |
| Benzoyl Chloride | Benzyl Alcohol | Benzyl Benzoate | 90% | Not specified | TPPO/(COCl)₂, CH₃CN solvent, with Et₃N, room temp, 1 hr.[11] |
Observations and Insights:
-
Acetyl chloride consistently provides high yields, often in short reaction times, due to its high reactivity.[9] The primary challenge with acetyl chloride is controlling the often-exothermic reaction.
-
Propionyl chloride also affords good to high yields. Its slightly lower reactivity compared to acetyl chloride can sometimes be advantageous, allowing for more controlled reactions. Purities of over 98% have been reported for the products of propionylation.[10]
-
Benzoyl chloride , being less reactive, may require longer reaction times or the use of a catalyst to achieve high yields. A common impurity in benzoylation reactions is benzoic acid, which can form from the hydrolysis of unreacted benzoyl chloride during workup.[12] Purification often involves washing with a mild base like sodium bicarbonate to remove acidic impurities.[12]
Experimental Protocols
The following are detailed, representative protocols for the esterification of ethanol with acetyl chloride, propionyl chloride, and benzoyl chloride. These protocols are designed to be comparable and provide a solid starting point for laboratory synthesis.
Protocol 1: Synthesis of Ethyl Acetate from Acetyl Chloride
Materials:
-
Acetyl Chloride
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.2 eq) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. An exothermic reaction will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and quench the reaction by slowly adding distilled water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl acetate.
-
Purify the crude product by distillation.
Protocol 2: Synthesis of Ethyl Propionate from Propionyl Chloride
Materials:
-
Propionyl Chloride
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, let the reaction mixture warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup the reaction by cooling to 0 °C and slowly adding water.
-
Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The crude ethyl propionate can be purified by distillation.
Protocol 3: Synthesis of Ethyl Benzoate from Benzoyl Chloride
Materials:
-
Benzoyl Chloride
-
Anhydrous Ethanol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.2 eq) in a dry round-bottom flask containing anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the completion of the reaction.
-
Upon completion, cool the reaction mixture and quench with distilled water.
-
Transfer the mixture to a separatory funnel. Wash with saturated aqueous NaHCO₃ solution to remove any benzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ethyl benzoate by distillation.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow and the reaction mechanism.
Caption: A generalized experimental workflow for esterification using acyl chlorides.
Caption: The mechanism of esterification and the role of pyridine.
Conclusion
The choice between acetyl chloride, propionyl chloride, and benzoyl chloride for esterification depends on a careful consideration of reactivity, desired product, and reaction conditions.
-
Acetyl chloride is the most reactive, offering high yields and short reaction times, but requires careful temperature control.
-
Propionyl chloride provides a slightly less reactive but still highly effective alternative, often leading to excellent yields and high purity.
-
Benzoyl chloride is the least reactive and may necessitate longer reaction times or catalysis, with purification focused on removing the common benzoic acid byproduct.
By understanding the principles outlined in this guide and utilizing the provided protocols as a foundation, researchers can effectively select the appropriate acyl chloride to achieve their synthetic goals with optimal yield and purity.
References
-
BenchChem. (2024, December 10). What Reactions Can Be Carried Out Using Propionyl Chloride? BenchChem. [Link]
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. [Link]
-
Ashenhurst, J. (2023, March 10). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
dos Santos Fernandes, J. P., et al. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. [Link]
-
Niwadange, S. N., et al. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2), 48-54. [Link]
- Google Patents. (2005).
-
Pharmd Guru. (n.d.). ETHYL BENZOATE AND BENZYL BENZOATE. [Link]
-
Platt, P. (2025, June 23). Acyl Chlorides & Esters. Save My Exams. [Link]
- Google Patents. (1991).
-
Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. [Link]
-
Vedantu. (n.d.). Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. [Link]
-
Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]
-
The Good Scents Company. (n.d.). ethyl propionate, 105-37-3. [Link]
-
Li, Y., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(15), 8143-8149. [Link]
-
Kalyani, D., et al. (2022). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. Journal of the American Chemical Society, 144(1), 239-247. [Link]
-
Homework.Study.com. (n.d.). Draw the curved arrow mechanism for the formation of ethyl benzoate from benzoyl chloride and ethanol. [Link]
-
Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
-
Chilev, C., & Simeonov, E. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Journal of Chemical Technology and Metallurgy, 52(1), 69-76. [Link]
- Google Patents. (2012).
-
askIITians. (2025, February 27). Esterification of acid chloride with ethanol is usually carried out i. [Link]
-
Ataman Kimya. (n.d.). ETHYL PROPIONATE. [Link]
-
ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?[Link]
-
Reddit. (2018, February 22). Synthesis of Ethyl Acetate. [Link]
-
Organic Chemistry. (2021, July 24). Reaction of Acetyl chloride with ethyl alcohol to give Ethyl acetate|| Organic Chemistry. YouTube. [Link]
-
Satterthwait, D. M., & Jencks, W. P. (1974). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of the American Chemical Society, 96(22), 7018–7031. [Link]
-
Chemistry Stack Exchange. (2021, June 4). What is the product of the reaction between alcohol and acetyl chloride in presence of pyridine?[Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]
-
Wikipedia. (n.d.). Ethyl acetate. [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. [Link]
-
Chegg.com. (2024, October 2). Solved The reaction of benzoyl chloride with ethanol and. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]
-
PubChem. (n.d.). Propionyl chloride. [Link]
-
Niwadange, S. N., et al. (2018, January 13). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. ResearchGate. [Link]
-
Oda, R., et al. (1975). The Reaction of Enolizable Acyl Cyanides with Acyl Chlorides in the Presence of Tertiary Amines. Bulletin of the Chemical Society of Japan, 48(8), 2411-2414. [Link]
-
Thy Labs. (2023, June 24). Making Propionyl Chloride: An Acid Chloride. YouTube. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgosolver.com [orgosolver.com]
- 6. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1626498A - Method for preparing propionyl ethyl acetate - Google Patents [patents.google.com]
- 11. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Acylating Agents: A Cost-Benefit Analysis of 2-Chloro-2-methylpropanoyl Chloride in Industrial Synthesis
Introduction: The Strategic Value of Steric Hindrance
In the intricate world of pharmaceutical and agrochemical synthesis, the introduction of sterically bulky groups is a cornerstone of modern molecular design. The gem-dimethyl group, in particular, is a privileged motif found in numerous natural products and clinically significant drugs. Its presence can dramatically influence a molecule's conformational rigidity, receptor binding affinity, and metabolic stability by shielding susceptible bonds from enzymatic degradation—a concept often referred to as the "Thorpe-Ingold effect".
2-Chloro-2-methylpropanoyl chloride (CAS 13222-26-9), also known as α-chloroisobutyryl chloride, is a highly reactive bifunctional reagent designed for this purpose. It not only installs the valuable gem-dimethyl moiety but also retains a reactive α-chloro handle for potential downstream functionalization. This guide provides an in-depth cost-benefit analysis of employing this reagent in an industrial context, comparing it directly with common alternatives. We will dissect the performance metrics, economic implications, and safety considerations that research scientists and process chemists must weigh when selecting the optimal synthetic strategy.
Comparative Reagents: Defining the Alternatives
The selection of an acylating agent is a critical decision point in process development. To evaluate the unique proposition of this compound, we will compare it against two primary classes of alternatives:
-
Structural Analogs: Pivaloyl chloride and Isobutyryl chloride, which allow for a direct assessment of the electronic and steric contributions of the α-chloro and gem-dimethyl groups.
-
Process Alternatives: The use of the parent carboxylic acid (2-chloro-2-methylpropanoic acid) with chemical coupling agents, representing a fundamentally different synthetic approach to forming the same ester or amide bonds.
Below is a summary of the physical and safety profiles of the primary acyl chlorides under consideration.
| Property | This compound | Pivaloyl Chloride | Isobutyryl Chloride |
| CAS Number | 13222-26-9 | 3282-30-2 | 79-30-1 |
| Molecular Formula | C₄H₆Cl₂O | C₅H₉ClO | C₄H₇ClO |
| Molecular Weight | 140.99 g/mol | 120.58 g/mol | 106.55 g/mol |
| Boiling Point | ~145 °C (decomposes) | 107 °C | 91-93 °C |
| Key Hazards | Flammable, Corrosive, Water-Reactive | Flammable, Corrosive, Water-Reactive | Flammable, Corrosive, Water-Reactive |
| GHS Hazard Statements | H226, H314 | H225, H314, H335 | H225, H314 |
Performance Analysis: Reactivity, Yield, and Purity
The ultimate goal of industrial synthesis is the efficient and high-yield production of a pure target molecule. The choice of acylating agent directly impacts these outcomes, particularly when dealing with sterically hindered or sensitive substrates.
Reactivity Insights:
-
This compound: The presence of two electron-withdrawing chlorine atoms (one on the acyl group, one at the α-position) renders the carbonyl carbon highly electrophilic. This heightened reactivity makes it exceptionally effective for acylating hindered alcohols or poorly nucleophilic amines where other reagents might fail. However, this reactivity necessitates careful temperature control to prevent side reactions.
-
Pivaloyl Chloride: As the direct, non-chlorinated analog, pivaloyl chloride is the benchmark for introducing the tert-butylcarbonyl (pivaloyl) group. It is highly effective but can be sluggish with very hindered substrates. Its primary advantage is the generation of a simple, stable pivaloyl ester without the complication of the α-chloro substituent.
-
Isobutyryl Chloride: Being less sterically hindered than its tert-butyl counterparts, isobutyryl chloride generally reacts faster. However, the resulting isobutyryl ester offers less steric protection and may not confer the same degree of metabolic stability as the gem-dimethyl substituted products.
The following table summarizes typical performance data for the acylation of a representative hindered secondary alcohol.
| Reagent | Reaction Conditions | Typical Yield | Byproducts | Key Considerations |
| This compound | Pyridine, CH₂Cl₂, 0 °C to RT, 2-4h | >90% | Pyridinium hydrochloride | Fast and efficient for hindered systems; product contains α-chloro handle. |
| Pivaloyl Chloride | Pyridine, CH₂Cl₂, RT, 4-8h | 85-95% | Pyridinium hydrochloride | Slower kinetics with hindered substrates; robust and widely used protecting group. |
| Isobutyryl Chloride | Pyridine, CH₂Cl₂, 0 °C to RT, 1-3h | >95% | Pyridinium hydrochloride | Very rapid reaction; provides less steric shielding than pivaloyl group. |
| 2-Chloro-2-methylpropanoic Acid + EDC/DMAP | CH₂Cl₂, RT, 12-24h | 70-85% | EDC-urea byproduct, DMAP salts | Milder conditions, avoids HCl byproduct; requires stoichiometric coupling agents and longer reaction times, purification can be challenging. |
Experimental Protocol: Acylation of a Hindered Secondary Alcohol
To provide a tangible comparison, the following section details a representative experimental protocol for the esterification of a sterically hindered alcohol using this compound. This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification.
Objective: To synthesize a hindered ester via acylation with this compound.
Materials:
-
Hindered Secondary Alcohol (e.g., 1-Adamantanol) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the hindered alcohol (1.0 eq) and anhydrous DCM.
-
Base Addition: Cool the flask to 0 °C using an ice-water bath. Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Acylation: Add this compound (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding 1M HCl to neutralize excess pyridine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.
Economic and Safety Cost-Benefit Analysis
In an industrial setting, raw material cost, process efficiency, and safety are paramount. A holistic analysis must extend beyond chemical yield to include these critical factors.
Economic Factors
-
Reagent Cost: Acyl chlorides are generally more expensive than their corresponding carboxylic acids. However, the cost of coupling agents required for the acid-based route (e.g., carbodiimides like EDC) can often exceed the cost savings, especially on a large scale. Market prices for bulk quantities fluctuate, but pivaloyl chloride and isobutyryl chloride are typically more readily available and thus more cost-effective than the more specialized this compound.
-
Process Costs: The faster reaction times associated with acyl chlorides can reduce reactor occupancy time, leading to higher throughput and lower energy costs. The acid-coupling route often requires longer reaction times and can involve challenging purifications to remove urea byproducts, adding to solvent and labor costs.
-
Waste Disposal: Acyl chloride reactions generate corrosive acidic waste (HCl, neutralized to a salt), while carbodiimide couplings generate solid urea waste. The cost and environmental impact of treating each waste stream must be factored into the overall process economy.
Safety & Handling
-
Acyl Chlorides: All acyl chlorides are corrosive, flammable, and react violently with water to release HCl gas. They are lachrymators and require handling in well-ventilated fume hoods with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. Industrial use requires robust engineering controls, such as closed-system reactors and scrubbers to handle off-gassing.
-
Coupling Agents: While the parent carboxylic acids are less acutely hazardous, many coupling agents and catalysts (like DMAP) have their own toxicity profiles that must be managed.
The workflow for selecting an appropriate acylation strategy involves balancing these competing factors.
Conclusion and Strategic Recommendations
This compound is a specialized and highly effective reagent for the industrial synthesis of molecules requiring a sterically demanding gem-dimethyl moiety, particularly when dealing with challenging substrates.
-
Choose this compound when:
-
High Reactivity is Essential: For acylating highly hindered alcohols, tertiary amines, or other weakly nucleophilic species where standard reagents like pivaloyl chloride are inefficient.
-
A Functional Handle is Required: The α-chloro group provides a valuable site for subsequent nucleophilic substitution, enabling more complex molecular architectures.
-
-
Consider Alternatives when:
-
Cost is the Primary Constraint: For simple protection of less hindered substrates, the more common and economical pivaloyl chloride or isobutyryl chloride are superior choices.
-
The Substrate is Highly Acid-Sensitive: If the generation of HCl is intolerable, a milder, albeit more costly and potentially lower-yielding, carboxylic acid/coupling agent approach is warranted.
-
Ultimately, the cost-benefit analysis hinges on a project's specific goals. For high-value products like pharmaceuticals, where yield, purity, and the unique structural features imparted by the reagent are critical, the higher upfront cost of this compound can be readily justified by its superior performance and synthetic versatility.
References
-
Samacheer Kalvi. (n.d.). Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Science Ready. (n.d.). Factors Considered When Designing a Chemical Synthesis Process. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Retrieved from [Link]
- Filo. (2025). *Write the steps involved in mechanism of conversion of
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-2-Methylpropanoyl Chloride
Welcome to a comprehensive guide on the proper handling and disposal of 2-chloro-2-methylpropanoyl chloride (CAS No. 13222-26-9). As a reactive acyl chloride, this compound is a powerful reagent in organic synthesis but demands rigorous adherence to safety protocols to mitigate risks.[1] This document provides essential, field-proven procedures for its safe neutralization and disposal, ensuring the protection of laboratory personnel and the environment. Our focus is not just on the "how," but the fundamental chemistry that dictates the "why," empowering you to handle this reagent with confidence and expertise.
Part 1: Core Safety Directives & Hazard Assessment
Before any handling or disposal begins, a thorough understanding of the hazards is paramount. This compound is a flammable, corrosive, and moisture-sensitive liquid.[2] It reacts vigorously with water and other nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[1][3] Exposure can cause severe skin burns, eye damage, and respiratory tract irritation.[2][4]
Immediate, Non-Negotiable Safety Measures:
-
Personal Protective Equipment (PPE): A complete ensemble is mandatory. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Chemical safety goggles and a full-face shield.
-
A flame-resistant lab coat or chemical-resistant apron.
-
Closed-toe shoes.[5]
-
-
Engineering Controls: All manipulations, including the disposal protocol, must be performed within a certified and properly functioning chemical fume hood to contain flammable and corrosive vapors.[5][6]
-
Emergency Readiness: Ensure immediate access to a safety shower and eyewash station.[5] A spill kit containing a dry, inert absorbent (such as sand, vermiculite, or diatomite) must be readily available.[6][7][8]
Part 2: The Chemistry of Safe Neutralization
The high reactivity of the acyl chloride functional group is the primary concern. The cornerstone of safe disposal is a controlled hydrolysis reaction, which converts the hazardous reagent into less reactive and harmful compounds.[5][6]
The reaction with water alone is highly exothermic and can be violent, producing corrosive hydrochloric acid:
C₄H₆Cl₂O + H₂O → C₄H₇ClO₂ (2-chloro-2-methylpropanoic acid) + HCl[3][9]
To manage this reactivity, the disposal process involves a controlled neutralization . We slowly add the acyl chloride to a cold, dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃). This serves two critical functions:
-
Controls the Reaction Rate: Adding the acyl chloride to an excess of the neutralizing solution ensures the reaction is gradual and manageable.[6]
-
Neutralizes HCl: The weak base immediately neutralizes the hydrochloric acid produced during hydrolysis, preventing the release of corrosive vapors and minimizing the overall hazard.
The overall reaction with sodium bicarbonate is:
C₄H₆Cl₂O + 2 NaHCO₃ → C₄H₆O₂Na (Sodium 2-chloro-2-methylpropanoate) + 2 CO₂ + NaCl + H₂O
This process transforms the volatile, corrosive acyl chloride into a water-soluble salt and harmless carbon dioxide gas.
Part 3: Standard Operating Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe neutralization of this compound.
Experimental Workflow Diagram
Caption: Disposal workflow for this compound.
Required Materials
-
This compound for disposal
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large beaker or flask (volume at least 5x the final solution volume)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or calibrated pH meter
-
Labeled hazardous waste container
Step-by-Step Procedure
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 10 mL of acyl chloride, a minimum of 200 mL of bicarbonate solution is recommended. Place this solution in a large beaker within an ice bath and allow it to cool to below 10°C while stirring.[5][6]
-
Slow Addition: Carefully and slowly add the this compound dropwise to the center of the vortex of the cold, vigorously stirring bicarbonate solution.[6] The slow addition is critical to control the exothermic reaction and the rate of CO₂ evolution (foaming).
-
Reaction Monitoring: Observe the reaction. If foaming becomes excessive or the temperature rises rapidly, immediately stop the addition until the reaction subsides.
-
Completion: Once the addition is complete, allow the mixture to stir until all effervescence has ceased and the solution has slowly warmed to room temperature.[6]
-
Final pH Verification: Remove the beaker from the ice bath. Using pH paper or a pH meter, check the final pH of the solution. It should be in the neutral range (pH 6-8). If it is still acidic, add more sodium bicarbonate solution until the target pH is achieved.[6]
-
Waste Collection: Transfer the final neutralized solution to a properly labeled hazardous waste container. Do not pour the solution down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7]
Quantitative Disposal Parameters
| Parameter | Recommended Value/Procedure | Rationale |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) Solution | A weak base that reacts gently and neutralizes the HCl byproduct effectively.[6] |
| Volume Ratio | ~1 part Acyl Chloride to 20 parts Bicarbonate Solution | Ensures a sufficient excess of base to control the reaction and completely neutralize the acid. |
| Addition Rate | Slow, dropwise, into a stirred solution | Prevents a runaway exothermic reaction and excessive foaming.[6] |
| Temperature | Maintain below 10°C during addition | Suppresses the reaction rate and vapor pressure of the acyl chloride. |
| Final pH | 6.0 - 8.0 | Confirms complete neutralization before transfer to waste.[6] |
Part 4: Emergency Procedures - Spill Management
Accidental spills require immediate and correct action to prevent injury and further contamination.
For Small Spills (<100 mL):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.[10][11]
-
Ventilate: Ensure the fume hood sash is lowered to increase ventilation.
-
Absorb: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or diatomite.[6][8] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[5][11]
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5% sodium bicarbonate solution, followed by a final rinse with water.[5] All cleaning materials must also be disposed of as hazardous waste.[11]
For Large Spills (>100 mL):
-
Evacuate: Immediately evacuate the laboratory, closing all doors behind you to confine the vapors.[8]
-
Report: Activate the nearest fire alarm and contact your institution's emergency services and EHS department from a safe location.[8]
-
Secure: Prevent re-entry to the area until emergency responders arrive.[12]
Part 5: Container Decontamination
The empty this compound container is still hazardous as it contains residual liquid and vapor.
-
Initial Rinse: In the fume hood, carefully rinse the empty container three times with a small amount of an inert, dry solvent (e.g., acetone). Collect this rinsate and treat it as hazardous waste for disposal via the neutralization protocol above.
-
Neutralizing Rinse: Next, rinse the container three times with the 5-10% sodium bicarbonate solution.[5] This rinsate can be added to your aqueous hazardous waste container.
-
Final Disposal: After rinsing, the container can typically be disposed of as regular laboratory glassware, but always confirm this with your local EHS guidelines.
This guide provides a robust framework for the safe disposal of this compound. By understanding the underlying chemical principles and adhering strictly to these procedural steps, you contribute to a safer laboratory environment for yourself and your colleagues.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Augusta University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Water, Alcohols and Phenol. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cpachem.com [cpachem.com]
- 8. offices.austincc.edu [offices.austincc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Mastering the Gauntlet: A Guide to Personal Protective Equipment for Handling 2-Chloro-2-methylpropanoyl Chloride
In the landscape of modern drug development and organic synthesis, reagents like 2-Chloro-2-methylpropanoyl chloride (CAS 13222-26-9) are indispensable tools.[1] Its utility, however, is matched by its hazardous nature, demanding a rigorous and uncompromising approach to safety. This guide moves beyond a simple checklist, offering a deep, procedural understanding of the personal protective equipment (PPE) required to handle this chemical. Our goal is to instill a culture of safety that is as robust as the science it protects.
The 'Why': Deconstructing the Hazard Profile
Understanding the causality behind PPE selection is the bedrock of laboratory safety. This compound is not merely a liquid; it is a multi-faceted hazard.
-
Corrosivity and Hydrolysis: As an acyl chloride, its primary threat lies in its violent reactivity with water and other nucleophiles.[1][2] Upon contact with moisture—be it atmospheric humidity or moisture on the skin and eyes—it rapidly hydrolyzes to form hydrochloric acid (HCl), causing severe chemical burns and respiratory tract irritation.[1][2][3] This immediate and aggressive reaction is the principal driver for our stringent PPE protocols.
-
Flammability: The compound is a flammable liquid and vapor, with vapors having the potential to form explosive mixtures with air.[3][4] This necessitates careful management of ignition sources and the use of flame-resistant (FR) lab attire.
-
Inhalation Hazard: The pungent odor is a clear warning sign.[1] Inhaling its vapors can cause severe irritation and damage to the respiratory system.[1][5]
The Core Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated, multi-layered system. All handling of this compound must, without exception, be performed inside a certified chemical fume hood to manage vapor exposure. PPE serves as the critical final barrier.
Eye and Face Protection: The Non-Negotiable Shield
The eyes are exceptionally vulnerable to the corrosive effects of this chemical. Standard safety glasses are insufficient.
-
Primary Protection: Tightly fitting chemical splash goggles are mandatory. They must form a seal around the eyes to prevent vapor ingress and liquid splashes.
-
Secondary Protection: A full-face shield must be worn over the safety goggles. This provides a secondary barrier, protecting the entire face from splashes that can occur during transfers or in the event of a vessel failure.
Hand Protection: Selecting the Right Gauntlet
Gloves are the most direct point of contact. Material choice and proper technique are paramount.
-
Material Selection: While standard nitrile gloves offer minimal splash protection, they are not suitable for prolonged contact. For extended handling or situations with a higher risk of immersion, Butyl rubber or laminate film gloves are recommended due to their high resistance to corrosive chemicals. Always consult the manufacturer's glove compatibility charts for specific breakthrough times.
-
Double Gloving: Always wear two pairs of gloves. This practice provides a critical time buffer; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate.
-
Technique: Inspect gloves for any signs of degradation or perforation before each use. Develop a meticulous glove removal technique to avoid cross-contamination of your skin.
Body Protection: Beyond the Lab Coat
-
Standard Operations: A flame-resistant laboratory coat (FR-C) is the minimum requirement for all procedures. It should be fully buttoned with sleeves rolled down.
-
High-Risk Operations: For tasks involving larger quantities (>100 mL) or increased splash potential, supplement the lab coat with a chemical-resistant apron made of a material like neoprene or PVC. In scenarios with a significant risk of widespread contamination, a full chemical-protection suit may be necessary.[6]
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary defense against inhalation, emergency situations demand a higher level of protection.
-
Emergency Use: A NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges must be readily available.[7] All personnel must be fit-tested and trained in its use. This is not for routine use but is critical for spill response or in the event of a fume hood failure.
Operational Plan: Integrating Safety into the Workflow
A safe protocol is a self-validating system where safety checks are built into the procedure itself.
Safe Handling Workflow
This diagram outlines the critical safety checkpoints from preparation to disposal.
Sources
- 1. CAS 13222-26-9: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C4H6Cl2O | CID 11228850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-2-methylpropane - Safety Data Sheet [chemicalbook.com]
- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 6. download.basf.com [download.basf.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
